molecular formula C10H14ClNO2 B1583616 H-Phe-OMe.hydrochloride CAS No. 2577-90-4

H-Phe-OMe.hydrochloride

Número de catálogo: B1583616
Número CAS: 2577-90-4
Peso molecular: 215.67 g/mol
Clave InChI: SWVMLNPDTIFDDY-FVGYRXGTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyl L-phenylalaninate is an alpha-amino acid ester that is the methyl ester of L-phenylalanine. It is an alpha-amino acid ester and a L-phenylalanine derivative.

Propiedades

IUPAC Name

methyl (2S)-2-amino-3-phenylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-13-10(12)9(11)7-8-5-3-2-4-6-8;/h2-6,9H,7,11H2,1H3;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWVMLNPDTIFDDY-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00948635
Record name Methyl phenylalaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00948635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7524-50-7, 2577-90-4
Record name L-Phenylalanine, methyl ester, hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7524-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl L-phenylalaninate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007524507
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl phenylalaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00948635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl L-phenylalaninate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.531
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL L-PHENYLALANINATE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47HK4Y94JA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of H-Phe-OMe.hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe.hydrochloride). The information is curated for researchers, scientists, and professionals in drug development who utilize this compound as a critical building block in peptide synthesis and other advanced chemical applications.

Chemical and Physical Properties

This compound is the hydrochloride salt of the methyl ester of L-phenylalanine, a common intermediate in synthetic organic chemistry.[1][2] It is primarily used as a protected amino acid building block in both solid-phase and solution-phase peptide synthesis.[1] The presence of the methyl ester protects the carboxylic acid functionality, while the hydrochloride salt of the amine allows for controlled deprotection and coupling reactions.

General Properties
PropertyValueSource(s)
Chemical Name L-Phenylalanine methyl ester hydrochloride[1]
Synonyms H-Phe-OMe.HCl, Methyl L-phenylalaninate hydrochloride[1][3]
CAS Number 7524-50-7[3]
Molecular Formula C₁₀H₁₄ClNO₂[3]
Molecular Weight 215.68 g/mol [3]
Appearance White to off-white crystalline powder[1]
Physicochemical Data
ParameterValueSource(s)
Melting Point 158-162 °C[1]
Solubility Soluble in methanol, DMSO.[4]
Optical Rotation [α]²⁰/D +32.4° to +39.0° (c=2 in Ethanol)[5]
pKa Data not readily available in the public domain. The pKa of the α-amino group is expected to be lower than that of free phenylalanine (approx. 9.1) due to the esterification of the carboxyl group.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound. Below are representative data, though specific spectra should be acquired for each batch.

¹H NMR Spectroscopy

A proton NMR spectrum of this compound will exhibit characteristic signals corresponding to the aromatic protons of the phenyl ring, the methine proton at the alpha-carbon, the diastereotopic methylene (B1212753) protons of the benzyl (B1604629) group, and the methyl protons of the ester.

Representative ¹H NMR Data (D₂O)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentCoupling Constant (J) Hz
7.45 - 7.28m5HAromatic (C₆H₅)
4.42dd1Hα-CHJ = 5.2, 7.4
3.82s3HOCH₃
3.34dd1Hβ-CH₂J = 14.6, 5.2
3.21dd1Hβ-CH₂J = 14.6, 7.4

Source: Based on literature data.[6] Specific shifts may vary based on solvent and instrument.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Representative ¹³C NMR Data (D₂O)

Chemical Shift (δ) ppmAssignment
170.1C=O (Ester)
133.7Aromatic C (quaternary)
129.4Aromatic CH
129.3Aromatic CH
128.2Aromatic CH
54.1α-CH
53.6OCH₃
35.6β-CH₂

Source: Based on literature data.[6] Specific shifts may vary based on solvent and instrument.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in this compound.

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
~3100-3000Aromatic C-H stretch
~3000-2800Aliphatic C-H stretch (amine salt)
~1740C=O stretch (ester)
~1600, ~1495Aromatic C=C stretch
~1220C-O stretch (ester)

Note: The broad absorptions in the 3000-2800 cm⁻¹ region are characteristic of the ammonium (B1175870) hydrochloride salt.

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the characterization of this compound.

Determination of Melting Point

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Methodology:

  • A small, dry sample of this compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a controlled rate (e.g., 2 °C/min) near the expected melting point.

  • The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.

¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution nuclear magnetic resonance spectra for structural elucidation.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., Deuterium (B1214612) Oxide, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: The NMR spectrometer is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.

  • ¹H NMR Acquisition: A standard proton NMR pulse sequence is used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is performed. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required compared to ¹H NMR.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to an internal standard (e.g., TMS at 0 ppm) or the residual solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method):

  • Approximately 1-2 mg of this compound is combined with ~100 mg of dry potassium bromide (KBr) powder.

  • The mixture is thoroughly ground to a very fine powder using an agate mortar and pestle.

  • The powdered mixture is placed into a pellet die and compressed under high pressure to form a thin, transparent pellet.

  • The KBr pellet is placed in the sample holder of an FTIR spectrometer.

  • A background spectrum of the empty spectrometer is recorded, followed by the sample spectrum. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Visualizations

Chemical Structure

chemical_structure cluster_phe This compound N H₃N⁺ Calpha C N->Calpha Halpha H Calpha->Halpha Cbeta CH₂ Calpha->Cbeta Ccarbonyl C Calpha->Ccarbonyl Cphenyl C₆H₅ Cbeta->Cphenyl Cgamma Ocarbonyl O Ccarbonyl->Ocarbonyl Oester O Ccarbonyl->Oester Cmethyl CH₃ Oester->Cmethyl Cl Cl⁻

Caption: Chemical structure of this compound.

Experimental Workflow: Peptide Coupling

The following diagram illustrates a typical workflow for a solution-phase peptide coupling reaction utilizing this compound.

peptide_coupling_workflow start Start free_base 1. Prepare Free Base of H-Phe-OMe.HCl (e.g., with DIPEA in DCM) start->free_base activate_acid 2. Activate Boc-AA-OH (e.g., with HOBt/DCC) start->activate_acid coupling 3. Peptide Coupling Reaction (Combine activated acid and free base) free_base->coupling activate_acid->coupling workup 4. Aqueous Work-up (Wash with acid, base, brine) coupling->workup purification 5. Purification (e.g., Silica Gel Chromatography) workup->purification characterization 6. Characterization (NMR, MS, etc.) purification->characterization end End: Pure Dipeptide characterization->end

Caption: Workflow for a typical solution-phase peptide coupling.

References

An In-depth Technical Guide to Phenylalanine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Phenylalanine Methyl Ester Hydrochloride, a pivotal amino acid derivative. Valued for its role as a chiral building block, it is extensively used in peptide synthesis, pharmaceutical development, and biochemical research. This document details its chemical structure, physicochemical properties, experimental protocols for its synthesis, and its applications, with a focus on its utility for professionals in drug discovery and development.

Core Chemical Structure and Properties

Phenylalanine methyl ester hydrochloride is the hydrochloride salt of the methyl ester of phenylalanine, a non-polar, essential amino acid. It exists as two main enantiomers, the L-form and the D-form, as well as a racemic mixture (DL-form). The presence of the ester group protects the carboxylic acid functionality, while the hydrochloride salt enhances its stability and solubility in aqueous solutions, making it a versatile reagent in organic synthesis.[1][2][3] It typically appears as a white to off-white crystalline solid or powder.[2][3]

Key Identifiers:

  • Molecular Formula : C₁₀H₁₄ClNO₂[4][5]

  • Molecular Weight : 215.68 g/mol [5][6]

  • Canonical SMILES : COC(=O)--INVALID-LINK--N.Cl (L-form)[6]

  • InChIKey : SWVMLNPDTIFDDY-FVGYRXGTSA-N (L-form)[6][7]

Quantitative Physicochemical and Spectroscopic Data

The following tables summarize key quantitative data for L- and D-Phenylalanine Methyl Ester Hydrochloride, facilitating comparison and use in experimental design.

Table 1: Physicochemical Properties
PropertyL-Phenylalanine Methyl Ester HydrochlorideD-Phenylalanine Methyl Ester HydrochlorideReference(s)
CAS Number 7524-50-713033-84-6[3],[2][4]
Appearance White powder or crystalsWhite to off-white crystalline powder[3],[2]
Melting Point 156-162 °C159-163 °C[3],[8]
Optical Rotation [α]D²⁰ = +32.4° to +37.0° (c=2 in EtOH)[α]D²⁵ = -36.5° (c=2 in EtOH)[3][9]
Solubility Soluble in water, methanol (B129727), and ethanol (B145695)Soluble in methanol and ethanol[2],[2][8]
Table 2: Spectroscopic Data (L-form)
TechniqueDataReference(s)
¹H NMR (D₂O, 250 MHz) δ 7.45-7.28 (m, 5H, Ar-H), 4.42 (dd, 1H, CH), 3.82 (s, 3H, CH₃), 3.34 (dd, 1H, PhCHH), 3.21 (dd, 1H, PhCHH)[10]
¹³C NMR (D₂O, 62.5 MHz) δ 170.1 (CO), 133.7 (Ar-C), 129.4 (2x Ar-CH), 129.3 (2x Ar-CH), 128.2 (Ar-CH), 54.1 (CH), 53.6 (CH₂), 35.6 (CH₃)[10]
Mass Spectrometry (EI) m/z for molecular ion (C₁₀H₁₃NO₂): 179. Key fragments: 88 (base peak), 91, 103.[11]

Experimental Protocols

The synthesis of phenylalanine methyl ester hydrochloride is a fundamental procedure in organic chemistry, often serving as a precursor for more complex molecules. Below are detailed methodologies for its preparation.

Synthesis of L-Phenylalanine Methyl Ester Hydrochloride via Fischer Esterification

This common method involves the acid-catalyzed esterification of L-phenylalanine using methanol and an acid source like thionyl chloride or hydrogen chloride gas.

Methodology:

  • Reaction Setup : Suspend L-phenylalanine in anhydrous methanol at 0 °C in a flask equipped with a dropping funnel and a magnetic stirrer.[10]

  • Acid Addition : Slowly add thionyl chloride dropwise to the stirred suspension. This reaction is exothermic and generates HCl in situ, which acts as the catalyst.[10]

  • Reaction Progression : After the addition is complete, allow the mixture to warm to room temperature and stir for approximately 24 hours.[10]

  • Work-up : Remove the solvent under reduced pressure (vacuum).[10]

  • Purification : Recrystallize the crude solid product from a mixture of ethyl acetate (B1210297) and ethanol (e.g., 95:5) to yield the pure white solid of L-phenylalanine methyl ester hydrochloride.[10]

G cluster_synthesis Synthesis Workflow start Suspend L-Phenylalanine in Methanol (0°C) add_socl2 Add Thionyl Chloride (dropwise) start->add_socl2 1 react Stir at Room Temp (24 hours) add_socl2->react 2 concentrate Remove Solvent (in vacuo) react->concentrate 3 recrystallize Recrystallize from EtOAc/EtOH concentrate->recrystallize 4 product Pure L-Phenylalanine Methyl Ester HCl recrystallize->product 5

Synthesis of L-Phenylalanine Methyl Ester Hydrochloride.
Synthesis of DL-Phenylalanine Methyl Ester Hydrochloride via Racemization

This protocol describes the preparation of the racemic mixture starting from an enantiomerically pure form.

Methodology:

  • Base Treatment : Dissolve D-phenylalanine methyl ester in methanol at room temperature and treat it with sodium methoxide.[12]

  • Reflux : Heat the mixture rapidly to reflux and maintain this temperature for approximately 2.5 hours to achieve racemization.[12]

  • Acidification & Evaporation : Cool the reaction mixture and acidify it to pH 2 using concentrated hydrochloric acid. Evaporate the mixture to dryness.[12]

  • Extraction : Take up the crystalline residue in water, add sodium carbonate, and then add an organic solvent like 1,2-dichloroethane (B1671644) to form a biphasic mixture. Shake and filter the mixture.[12]

  • Purification : Separate the organic layer, wash it with a saturated sodium chloride solution, and dry it over anhydrous magnesium sulfate.[12]

  • Final Product Formation : Filter the dried solution, acidify the filtrate with hydrochloric acid, cool, and remove the solvent. Triturate the remaining material with ether and filter to yield DL-phenylalanine methyl ester hydrochloride.[12]

G cluster_extraction Purification via Extraction start Acidified & Dried Residue is dissolved in Water add_base Add Sodium Carbonate start->add_base add_solvent Add Organic Solvent (e.g., Dichloroethane) add_base->add_solvent separate Separate Organic Layer add_solvent->separate wash Wash with Brine separate->wash dry Dry over MgSO₄ wash->dry acidify Acidify with HCl dry->acidify isolate Isolate Product via Trituration & Filtration acidify->isolate

Purification workflow for DL-Phenylalanine Methyl Ester HCl.

Applications in Research and Drug Development

Phenylalanine methyl ester hydrochloride is a cornerstone reagent with broad applications.

  • Peptide Synthesis : It is a fundamental building block for the synthesis of peptides and peptidomimetics.[1] Its protected carboxyl group allows for controlled peptide bond formation at the N-terminus. It is notably a precursor in the industrial synthesis of the artificial sweetener Aspartame (α-L-aspartyl-L-phenylalanine methyl ester).[13]

  • Pharmaceutical Intermediate : The compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1][14][15] Its structural similarity to neurotransmitter precursors makes it a valuable starting material for creating bioactive molecules.

  • Chiral Auxiliary : In organic synthesis, it can be employed as a chiral auxiliary, enabling the production of enantiomerically pure compounds, which is critical for developing effective and safe medications.[1]

  • Biochemical Research : Researchers utilize this compound in biochemical studies to investigate enzyme interactions, protein functions, and amino acid metabolism.[1][15]

Biological Activity and Signaling Pathways

Beyond its role as a synthetic intermediate, phenylalanine methyl ester (PME) exhibits intrinsic biological activity, particularly as a lysosomotropic agent. This property has been explored for its potential therapeutic applications.

Antileukemic and Bone Marrow Purging Activity

Studies have shown that PME has antileukemic activity against various leukemia cell lines, including acute myelogenous leukemia (AML) and acute lymphocytic leukemia (ALL).[16] Its mechanism of action is believed to stem from its lysosomotropic nature.

Proposed Mechanism:

  • Cellular Uptake : As a lipophilic amino acid methyl ester, PME can readily diffuse across the cell membrane into the cytoplasm.

  • Lysosomal Accumulation : Inside the cell, it is hypothesized to accumulate within lysosomes.

  • Hydrolysis : Within the acidic environment of the lysosome, esterases hydrolyze the methyl ester group, converting PME back into phenylalanine.

  • Osmotic Lysis : The resulting phenylalanine and the protonated amine create an osmotic gradient. The charged amino acid is trapped within the lysosome, leading to an influx of water, causing the lysosome to swell and rupture.

  • Cell Death : The release of lysosomal enzymes (cathepsins, etc.) into the cytoplasm triggers a cascade of events leading to apoptosis or necrosis of the cancer cell.[16][17]

This selective toxicity towards certain myeloid and leukemic cells has led to its investigation as a potential agent for ex vivo bone marrow purging to remove cancerous cells before autologous transplantation.[17]

G cluster_pathway Proposed Lysosomotropic Mechanism of PME PME_ext PME (extracellular) PME_int PME (cytoplasm) PME_ext->PME_int Diffusion Membrane Cell Membrane Lysosome Lysosome (acidic) PME_int->Lysosome Hydrolysis Esterase-mediated Hydrolysis Lysosome->Hydrolysis Phe_trap Phenylalanine (trapped) Hydrolysis->Phe_trap Swell Osmotic Swelling Phe_trap->Swell Osmotic Gradient Rupture Lysosomal Rupture Swell->Rupture Enzymes Release of Lysosomal Enzymes Rupture->Enzymes Apoptosis Cell Death (Apoptosis/Necrosis) Enzymes->Apoptosis

Proposed mechanism of PME-induced cell death.

References

An In-depth Technical Guide to H-Phe-OMe·HCl for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl) is a pivotal amino acid derivative widely utilized in the fields of peptide chemistry and drug development. As a derivative of the essential amino acid L-phenylalanine, it serves as a fundamental building block in the synthesis of peptides and peptidomimetics. Its protected carboxyl group (as a methyl ester) and free amino group make it an ideal starting material for stepwise peptide elongation. This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols relevant to its use in research and development.

Core Data Presentation

For ease of reference and comparison, the key quantitative data for H-Phe-OMe·HCl are summarized in the table below.

PropertyValueCitations
Molecular Weight 215.68 g/mol [1][2]
Chemical Formula C₁₀H₁₄ClNO₂[1]
CAS Number 7524-50-7[1][2]
Appearance White to off-white solid[1]
Purity >98.0%
Solubility Soluble in DMSO (50 mg/mL)[1]

Experimental Applications and Logical Workflow

The primary application of H-Phe-OMe·HCl is in peptide synthesis, where it serves as the C-terminal amino acid ester. The following diagram illustrates a general workflow for the synthesis of a dipeptide using H-Phe-OMe·HCl.

Peptide_Synthesis_Workflow cluster_0 Step 1: Activation of N-protected Amino Acid cluster_1 Step 2: Coupling Reaction cluster_2 Step 3: Work-up and Purification N_protected_AA N-protected Amino Acid (e.g., Boc-AA-OH) Activated_AA Activated Amino Acid N_protected_AA->Activated_AA + Coupling Agent Coupling_Agent Coupling Agent (e.g., DCC, HBTU) Coupling_Agent->Activated_AA Dipeptide N-protected Dipeptide Ester Activated_AA->Dipeptide Coupling H_Phe_OMe H-Phe-OMe·HCl H_Phe_OMe->Dipeptide + Base Base Base (e.g., NMM, DIPEA) Base->Dipeptide Workup Aqueous Work-up Dipeptide->Workup Reaction Completion Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Final_Product Pure N-protected Dipeptide Ester Purification->Final_Product

General workflow for dipeptide synthesis using H-Phe-OMe·HCl.

Experimental Protocols

Below are detailed methodologies for key experiments involving H-Phe-OMe·HCl.

Synthesis of H-Phe-OMe·HCl from L-Phenylalanine

This protocol outlines the esterification of L-phenylalanine to produce L-phenylalanine methyl ester hydrochloride.

Materials:

Procedure:

  • Suspend L-phenylalanine (54.7 mmol) in methanol (100 cm³).[3]

  • Cool the suspension to 0 °C in an ice bath.[3]

  • Slowly add thionyl chloride (82.1 mmol) to the stirred suspension via a dropping funnel.[3]

  • Allow the reaction mixture to stir at room temperature for 24 hours.[3]

  • Remove the solvent under reduced pressure.[3]

  • Recrystallize the crude product from a mixture of ethyl acetate and ethanol (95:5) to yield H-Phe-OMe·HCl as a white solid.[3]

General Protocol for Dipeptide Synthesis using H-Phe-OMe·HCl (Carbodiimide-Mediated Coupling)

This protocol describes a general method for coupling an N-terminally protected amino acid to H-Phe-OMe·HCl using a carbodiimide (B86325) coupling agent.

Materials:

  • N-protected amino acid (e.g., Boc-Trp-OH) (1.0 eq)

  • H-Phe-OMe·HCl (1.0 eq)

  • N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.0 eq)

  • 1-hydroxybenzotriazole (HOBt) (1.0 eq)

  • N-methylmorpholine (NMM) or N,N-diisopropylethylamine (DIPEA) (2.1 eq)

  • Anhydrous chloroform (B151607) (CHCl₃) or dimethylformamide (DMF)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve the N-protected amino acid and H-Phe-OMe·HCl in an appropriate anhydrous solvent (e.g., CHCl₃ or DMF).[4]

  • Cool the solution to 0°C in an ice bath.[4]

  • Add the tertiary base (e.g., NMM) and stir for 15 minutes.[4]

  • Add the coupling agent (e.g., DCC) and HOBt to the reaction mixture.[4]

  • Allow the reaction to proceed for 12-24 hours, gradually warming to room temperature.[4]

  • If using DCC, filter off the precipitated dicyclohexylurea (DCU) byproduct.[5]

  • Wash the filtrate sequentially with 5% NaHCO₃ solution and saturated NaCl solution.[4]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.[4]

  • Purify the crude dipeptide product by recrystallization or silica (B1680970) gel column chromatography.[5]

Mechanism of Action and Broader Applications

While primarily a synthetic building block, peptides derived from H-Phe-OMe·HCl can exhibit biological activity. For instance, tryptophan- and phenylalanine-containing peptides have been investigated as potential broad-spectrum antibacterial agents, with a proposed mechanism involving the disruption of bacterial membranes.[5] Furthermore, amino acid derivatives, in a broader sense, have been explored as ergogenic supplements that may influence the secretion of anabolic hormones and support mental and physical performance during stress.[1] The incorporation of H-Phe-OMe·HCl into novel peptide structures is a key strategy in the discovery of new therapeutic agents and bioactive molecules.

References

H-Phe-OMe·hydrochloride (CAS: 7524-50-7): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of H-Phe-OMe·hydrochloride, a pivotal amino acid derivative in research and pharmaceutical development. This document details its physicochemical properties, experimental protocols for its application, and explores its biological significance.

Core Data Presentation

H-Phe-OMe·hydrochloride, the methyl ester of L-phenylalanine hydrochloride, is a white to off-white crystalline solid. Its key quantitative data are summarized below for easy reference and comparison.

PropertyValueReferences
CAS Number 7524-50-7[1]
Molecular Formula C₁₀H₁₄ClNO₂[1]
Molecular Weight 215.68 g/mol [1]
Appearance White to off-white solid/powder or crystals[1]
Melting Point 158-162 °C[2]
Solubility Soluble in DMSO (50 mg/mL)[1]
Purity Typically ≥98%

Experimental Protocols

H-Phe-OMe·hydrochloride is a fundamental building block in peptide synthesis. Below are detailed methodologies for its use in common experimental procedures.

Synthesis of DL-Phenylalanine Methyl Ester Hydrochloride

This protocol describes the synthesis of the racemic mixture of phenylalanine methyl ester hydrochloride.

Materials:

Procedure:

  • Dissolve 5.0 parts of D-phenylalanine methyl ester in 80 parts of methanol at room temperature.

  • Add 0.90 parts of sodium methoxide to the solution.

  • Heat the mixture rapidly to reflux and maintain for approximately 2.5 hours.

  • Cool the reaction mixture and acidify to a pH of 2 with concentrated hydrochloric acid.

  • Evaporate the mixture to dryness.

  • Dissolve the resulting crystalline residue in water and add sodium carbonate.

  • Add 1,2-dichloroethane to create a two-phase system, shake, and filter.

  • Separate the organic layer, wash with a saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.

  • Filter the dried solution and acidify the filtrate with hydrochloric acid.

  • Cool the solution and remove the solvent.

  • Triturate the remaining material with ether and filter to yield DL-phenylalanine methyl ester hydrochloride.[3]

Solution-Phase Synthesis of Boc-Trp-Phe-OMe Dipeptide

This protocol details the synthesis of a dipeptide using H-Phe-OMe·HCl as a starting material.[4]

Materials:

Procedure:

  • Preparation of L-phenylalanine methyl ester (free base):

    • Dissolve L-phenylalanine methyl ester hydrochloride (1.1 equivalents) in dichloromethane.

    • Add N,N-diisopropylethylamine (1.1 equivalents) to the solution and stir for 15-20 minutes at room temperature. This solution containing the free base is used directly in the next step.[4]

  • Peptide Coupling Reaction:

    • In a separate flask, dissolve Boc-L-tryptophan (1.0 equivalent) and 1-hydroxybenzotriazole (1.1 equivalents) in anhydrous dichloromethane.

    • Cool the solution to 0°C in an ice bath.

    • Add dicyclohexylcarbodiimide (1.1 equivalents) to the cooled solution and stir for 30 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will form.

    • Add the L-phenylalanine methyl ester solution from step 1 to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight.[4]

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Wash the filtrate sequentially with 1 M HCl, 5% NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica (B1680970) gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to yield pure Boc-Trp-Phe-OMe.[4]

Visualizations

Experimental Workflow: Dipeptide Synthesis

G Workflow for Boc-Trp-Phe-OMe Synthesis cluster_0 Step 1: Free Base Preparation cluster_1 Step 2: Peptide Coupling cluster_2 Step 3: Work-up & Purification A H-Phe-OMe.HCl in DCM B Add DIPEA A->B C Free H-Phe-OMe B->C F Add Free H-Phe-OMe C->F D Boc-Trp-OH + HOBt in DCM E Add DCC at 0°C D->E E->F G Stir Overnight F->G H Filter DCU I Wash with HCl, NaHCO3, Brine H->I J Dry & Concentrate I->J K Column Chromatography J->K L Pure Boc-Trp-Phe-OMe K->L

Caption: A flowchart illustrating the key stages in the solution-phase synthesis of a dipeptide.

Inferred Biological Pathway: Impact on Neurotransmitter Synthesis

While direct signaling pathways for H-Phe-OMe·hydrochloride are not extensively documented, its metabolic product, phenylalanine, plays a crucial role in neurotransmitter synthesis. High concentrations of phenylalanine can competitively inhibit the transport of tyrosine and tryptophan across the blood-brain barrier and also inhibit key enzymes in the dopamine (B1211576) and serotonin (B10506) synthesis pathways.

G Inferred Impact of H-Phe-OMe on Neurotransmitter Synthesis cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_brain Brain HPheOMe H-Phe-OMe.HCl Phe Phenylalanine HPheOMe->Phe Metabolism LAT1 LAT1 Transporter Phe->LAT1 Transport Tyr Tyrosine Tyr->LAT1 Trp Tryptophan Trp->LAT1 Phe_brain Phenylalanine LAT1->Phe_brain Tyr_brain Tyrosine LAT1->Tyr_brain Trp_brain Tryptophan LAT1->Trp_brain Phe_brain->LAT1 Competitive Inhibition TH Tyrosine Hydroxylase Phe_brain->TH Competitive Inhibition TPH2 Tryptophan Hydroxylase 2 Phe_brain->TPH2 Competitive Inhibition Tyr_brain->TH Trp_brain->TPH2 Dopamine Dopamine Serotonin Serotonin TH->Dopamine TPH2->Serotonin

Caption: A diagram showing the potential impact of elevated phenylalanine on neurotransmitter synthesis.

References

H-Phe-OMe·hydrochloride: A Technical Guide for Researchers in Peptide Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

H-Phe-OMe·hydrochloride, chemically known as L-Phenylalanine methyl ester hydrochloride, is a pivotal building block in the field of bioorganic and medicinal chemistry. With the CAS number 7524-50-7, this compound is the hydrochloride salt of the methyl ester of the essential amino acid L-phenylalanine. Its structure features a protected carboxylic acid group (as a methyl ester) and a free amino group (as a hydrochloride salt), making it an ideal starting material for a variety of chemical transformations, most notably peptide synthesis. This guide provides a comprehensive overview of the applications of H-Phe-OMe·hydrochloride in research, with a focus on its role in peptide synthesis, the development of chiral drug intermediates, and its utility in biochemical studies.

Physicochemical Properties

A clear understanding of the physicochemical properties of H-Phe-OMe·hydrochloride is essential for its effective use in research. These properties influence its solubility, reactivity, and handling requirements.

PropertyValueReference
Molecular Formula C₁₀H₁₄ClNO₂[Generic Datasheet]
Molecular Weight 215.68 g/mol [Generic Datasheet]
Appearance White to off-white crystalline powder[Generic Datasheet]
Melting Point 158-162 °C[Generic Datasheet]
Solubility Soluble in water, methanol, and DMSO.[Generic Datasheet]
Optical Rotation [α]²⁰/D +32.4° (c = 2 in ethanol)[Generic Datasheet]

Core Applications in Research

The primary utility of H-Phe-OMe·hydrochloride stems from its bifunctional nature, allowing for sequential and controlled reactions at its amino and carboxyl termini.

Peptide Synthesis

H-Phe-OMe·hydrochloride is a cornerstone in both solution-phase and solid-phase peptide synthesis (SPPS), serving as a readily available source of the phenylalanine residue.

In solution-phase synthesis, the methyl ester of H-Phe-OMe·hydrochloride effectively protects the C-terminus, preventing unwanted side reactions while the N-terminus is coupled with an N-protected amino acid. The hydrochloride salt of the amino group is typically neutralized in situ using a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) to liberate the free amine for the coupling reaction.

A variety of coupling reagents can be employed to facilitate the formation of the peptide bond. The choice of reagent can impact the reaction efficiency, time, and the degree of racemization.

Coupling ReagentAdditiveTypical SolventGeneral Observations
DCC (Dicyclohexylcarbodiimide)HOBt (1-Hydroxybenzotriazole)DCM, DMFHigh yields, but the byproduct (DCU) is poorly soluble.
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)HOBt, OxymaDCM, DMFWater-soluble carbodiimide, easier workup than DCC.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)-DMFHighly efficient, especially for sterically hindered couplings.
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)-DMFCommon and effective coupling reagent.

While less common for the initial loading onto a resin due to the pre-activated nature of most resins, derivatives of phenylalanine are fundamental building blocks in SPPS. The principles of peptide bond formation are the same as in solution-phase synthesis, with the growing peptide chain anchored to a solid support.

Synthesis of Chiral Drug Intermediates

The inherent chirality of H-Phe-OMe·hydrochloride makes it a valuable starting material for the asymmetric synthesis of various drug intermediates and complex organic molecules. Its phenyl ring and amino acid backbone provide a versatile scaffold for further chemical modifications. A notable example is its use in the synthesis of chiral tetramic acids, which are scaffolds for various biologically active compounds.

Biochemical and Pharmacological Research

Peptides containing phenylalanine are crucial for studying a wide range of biological processes. H-Phe-OMe·hydrochloride is used to synthesize peptides that can act as enzyme substrates, inhibitors, or receptor ligands. For instance, it has been incorporated into synthetic peptides to probe the substrate specificity of proteases or to develop peptide-based drugs.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving H-Phe-OMe·hydrochloride.

General Protocol for Solution-Phase Dipeptide Synthesis

This protocol outlines the synthesis of an N-protected dipeptide using H-Phe-OMe·hydrochloride as the C-terminal residue.

G cluster_0 Step 1: Neutralization cluster_1 Step 2: Activation cluster_2 Step 3: Coupling cluster_3 Step 4: Work-up & Purification a H-Phe-OMe·HCl in DCM b Add DIPEA a->b c Stir at RT b->c f Add activated amino acid to neutralized H-Phe-OMe c->f d N-protected Amino Acid + Coupling Reagent + Additive (e.g., HOBt) in DCM e Stir at 0°C d->e e->f g Stir overnight at RT f->g h Filter (if DCC is used) g->h i Aqueous Washes (e.g., HCl, NaHCO₃, brine) h->i j Dry over Na₂SO₄ i->j k Concentrate j->k l Purify (e.g., Column Chromatography) k->l SPPS_Workflow cluster_0 Resin Preparation cluster_1 Deprotection cluster_2 Coupling cluster_3 Cycle Repetition cluster_4 Cleavage and Deprotection Swell Swell Resin in DMF Deprotect Treat with 20% Piperidine in DMF Swell->Deprotect Wash1 Wash with DMF Deprotect->Wash1 Activate Activate Fmoc-Phe-OH (Coupling Reagent + Additive) Wash1->Activate Couple Add activated amino acid to resin Activate->Couple Wash2 Wash with DMF Couple->Wash2 Repeat Repeat Deprotection and Coupling for subsequent amino acids Wash2->Repeat Repeat->Deprotect Cleave Treat with cleavage cocktail (e.g., TFA/TIS/H₂O) Repeat->Cleave Precipitate Precipitate peptide in cold ether Cleave->Precipitate Purify Purify by HPLC Precipitate->Purify

The Role of H-Phe-OMe Hydrochloride in Peptide Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Phe-OMe hydrochloride (L-Phenylalanine methyl ester hydrochloride) is a critical starting material in the field of peptide synthesis. Its unique structure, featuring a protected carboxylic acid group (as a methyl ester) and a free amino group (as a hydrochloride salt), makes it an ideal building block for the stepwise elongation of peptide chains. This technical guide provides a comprehensive overview of the role of H-Phe-OMe hydrochloride in peptide synthesis, detailing its applications, experimental protocols, and the critical considerations for its effective use in the laboratory.

Core Principles and Applications

In peptide synthesis, the selective protection and deprotection of the reactive amino and carboxyl groups of amino acids are paramount to prevent unwanted side reactions and ensure the formation of the desired peptide sequence. H-Phe-OMe hydrochloride serves as a C-terminally protected phenylalanine residue. The methyl ester group prevents the carboxylic acid from participating in coupling reactions, while the amino group, after neutralization of the hydrochloride salt, is available to form a peptide bond with the activated carboxyl group of an incoming N-protected amino acid.[1]

This strategy is fundamental to both solution-phase and solid-phase peptide synthesis (SPPS). In solution-phase synthesis, H-Phe-OMe hydrochloride is a versatile reagent for the preparation of dipeptides and larger peptide fragments. In SPPS, while less common as the initial resin-bound amino acid, it can be incorporated into peptide chains being assembled on a solid support.

Data Presentation: A Comparative Analysis of Coupling Reagents

The choice of coupling reagent is a critical parameter that influences the yield, purity, and stereochemical integrity of the resulting peptide. The following table summarizes the performance of common coupling reagents in the synthesis of a model dipeptide, Boc-Trp-Phe-OMe, from Boc-Trp-OH and H-Phe-OMe hydrochloride.

Coupling ReagentTypical YieldRacemizationKey Advantages & Disadvantages
HATU >90%Very LowAdvantages: High reactivity, low racemization rates, effective for sterically hindered amino acids.[2] Disadvantages: Higher cost.
HBTU >90%LowAdvantages: Good balance of reactivity and cost, reliable for standard couplings.[2] Disadvantages: Can be slightly less effective than HATU in preventing racemization for sensitive amino acids.[2]
DCC/HOBt 70-90%Low to ModerateAdvantages: Cost-effective, water-soluble byproducts are easily removed.[2] Disadvantages: Generally lower reactivity compared to uronium/phosphonium reagents; formation of insoluble dicyclohexylurea (DCU) byproduct.
EDC/HOBt 70-90%Low to ModerateAdvantages: Cost-effective, water-soluble byproducts are easily removed.[2] Disadvantages: Generally lower reactivity compared to uronium/phosphonium reagents.

Experimental Protocols

The following are detailed methodologies for key experiments involving H-Phe-OMe hydrochloride.

Protocol 1: Synthesis of Boc-Leu-Phe-OMe via DCC/HOBt Coupling

This protocol details the synthesis of the dipeptide Boc-Leu-Phe-OMe using N,N'-Dicyclohexylcarbodiimide (DCC) as the coupling agent and 1-Hydroxybenzotriazole (B26582) (HOBt) as an additive to suppress racemization.

Materials:

  • N-(tert-Butoxycarbonyl)-L-leucine Monohydrate (Boc-Leu-OH·H₂O)

  • L-Phenylalanine Methyl Ester Hydrochloride (H-Phe-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole Monohydrate (HOBt·H₂O)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (B52724)

  • Ethyl acetate (B1210297)

  • 0.33 M Citric acid solution

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Sodium sulfate (B86663)

Procedure:

  • To a solution of N-(tert-butoxycarbonyl)-L-leucine monohydrate (2.49 g, 10.0 mmol), L-phenylalanine methyl ester hydrochloride (2.16 g, 10.0 mmol), N,N-diisopropylethylamine (2.59 g, 20.0 mmol), and HOBt·H₂O (1.53 g, 10.0 mmol) in acetonitrile (46 mL), add a solution of DCC (2.06 g, 10.0 mmol) in acetonitrile (7 mL) at 0 °C.

  • Stir the mixture at 0 °C for 1 hour.

  • Allow the suspension to warm to room temperature and stir for an additional 3 hours.

  • Filter the suspension to remove the precipitated dicyclohexylurea (DCU).

  • Remove the solvent from the filtrate under reduced pressure.

  • Dilute the residue with ethyl acetate (75 mL) and wash sequentially with 0.33 M citric acid solution (50 mL), saturated aqueous sodium bicarbonate solution (50 mL, twice), and water (50 mL).

  • Dry the organic layer over sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography (silica gel, ethyl acetate:hexane (B92381) = 1:3) to yield Boc-Leu-Phe-OMe as a white solid.

Quantitative Data:

  • Yield: 3.42 g (87%)

Protocol 2: Synthesis of Boc-Trp-Phe-OMe via EDC/HOBt Coupling

This protocol describes the synthesis of the dipeptide Boc-Trp-Phe-OMe using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) as a water-soluble coupling agent.

Materials:

  • Boc-L-tryptophan (Boc-Trp-OH)

  • L-phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • n-Hexane

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Preparation of L-phenylalanine methyl ester (free base): Dissolve L-phenylalanine methyl ester hydrochloride (1.1 equivalents) in dichloromethane. Add N,N-diisopropylethylamine (1.1 equivalents) to the solution and stir for 15-20 minutes at room temperature. This solution containing the free amine is used directly in the next step.

  • Peptide Coupling Reaction: In a separate flask, dissolve Boc-L-tryptophan (1.0 equivalent) and 1-hydroxybenzotriazole (1.1 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (1.2 equivalents) to the cooled solution and stir for 30 minutes at 0 °C.

  • Add the solution of L-phenylalanine methyl ester (from step 1) to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Wash the reaction mixture sequentially with 1 M HCl, 5% NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to yield Boc-Trp-Phe-OMe as a white solid.

Quantitative Data:

  • Yield: 61%[3]

  • Diastereomeric Excess: >99% de[3]

  • Reaction Time: 10 minutes (using a heated extruder method)[3]

Visualizing the Workflow and Key Relationships

Solution-Phase Dipeptide Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of a dipeptide using H-Phe-OMe hydrochloride in solution-phase.

SolutionPhasePeptideSynthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification cluster_product Final Product Boc-AA-OH N-Boc-Amino Acid (Boc-AA-OH) Activation Carboxyl Activation (e.g., DCC/HOBt) Boc-AA-OH->Activation H-Phe-OMe.HCl H-Phe-OMe.HCl Neutralization Neutralization (e.g., DIPEA) H-Phe-OMe.HCl->Neutralization Coupling Peptide Bond Formation Neutralization->Coupling Free Amine Activation->Coupling Activated Ester Filtration Filtration (remove DCU) Coupling->Filtration Washing Aqueous Washes (acid/base) Filtration->Washing Purification Chromatography Washing->Purification Dipeptide Protected Dipeptide (Boc-AA-Phe-OMe) Purification->Dipeptide

Caption: General workflow for solution-phase dipeptide synthesis using H-Phe-OMe.HCl.

Logical Relationship of Protecting Groups

The strategic use of orthogonal protecting groups is fundamental to peptide synthesis. The following diagram illustrates the relationship between the temporary N-terminal protecting group (Boc) and the semi-permanent C-terminal protecting group (methyl ester) when using H-Phe-OMe hydrochloride.

ProtectingGroups Start H-Phe-OMe.HCl Coupling Couple with Boc-AA-OH Start->Coupling Dipeptide Boc-AA-Phe-OMe Coupling->Dipeptide N_Deprotection N-terminal Deprotection (e.g., TFA) Dipeptide->N_Deprotection Chain Elongation C_Deprotection C-terminal Deprotection (e.g., Saponification) Dipeptide->C_Deprotection Fragment Synthesis Elongation H-AA-Phe-OMe (Ready for next coupling) N_Deprotection->Elongation Final_Peptide Boc-AA-Phe-OH (Ready for fragment coupling) C_Deprotection->Final_Peptide

Caption: Protecting group strategy in peptide synthesis with H-Phe-OMe.HCl.

Conclusion

H-Phe-OMe hydrochloride is an indispensable reagent in the synthesis of peptides, providing a reliable and versatile entry point for the incorporation of a C-terminally protected phenylalanine residue. A thorough understanding of its properties, coupled with the appropriate selection of coupling reagents and reaction conditions, is essential for achieving high yields and purity in the resulting peptides. The detailed protocols and comparative data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize H-Phe-OMe hydrochloride in their synthetic endeavors. Careful consideration of potential side reactions, such as racemization, and the implementation of appropriate control measures will further enhance the success of peptide synthesis projects.

References

A Technical Guide to the Discovery and History of Phenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth exploration of the discovery, history, and scientific development of phenylalanine and its derivatives. It includes key experimental methodologies, quantitative data, and visualizations of relevant biochemical pathways and workflows to serve as a comprehensive resource for the scientific community.

Introduction: The Foundational Discovery of Phenylalanine

Phenylalanine, an essential α-amino acid, is a fundamental building block of proteins in nearly all living organisms and a precursor to a host of vital biomolecules.[1][2] Its discovery marked a significant step in understanding protein composition and metabolism.

The first description of phenylalanine dates back to 1879, when Ernst Schulze and J. Barbieri identified a compound with the empirical formula C₉H₁₁NO₂ in yellow lupine (Lupinus luteus) seedlings.[1] Just a few years later, in 1882, Emil Erlenmeyer and A. Lipp achieved the first chemical synthesis of phenylalanine from phenylacetaldehyde, hydrogen cyanide, and ammonia.[1][3] This early work not only established its structure but also paved the way for further investigation into its biological roles.

A pivotal moment in molecular biology came in 1961 when J. Heinrich Matthaei and Marshall W. Nirenberg discovered the genetic codon for phenylalanine.[1][2] By introducing mRNA composed of repeating uracil (B121893) units (poly-U) into E. coli, they prompted the bacterium to synthesize a polypeptide consisting solely of phenylalanine, thus deciphering the "UUU" codon and helping to establish the genetic code.[1][2]

As an essential amino acid, phenylalanine cannot be synthesized de novo by humans and other animals and must be obtained from dietary sources.[1] It is a precursor for the synthesis of tyrosine, the monoamine neurotransmitters dopamine (B1211576), norepinephrine, and epinephrine (B1671497) (collectively known as catecholamines), and the pigment melanin.[1][2]

Physicochemical Properties of Phenylalanine

A clear understanding of the fundamental properties of the parent molecule is crucial before exploring its derivatives.

PropertyValueReference
Chemical Formula C₉H₁₁NO₂[1]
Molar Mass 165.192 g·mol⁻¹[1]
Acidity (pKa) 1.83 (carboxyl), 9.13 (amino)[1]
Solubility in Water 14.11 g/L at 25 °C[1]
Stereoisomers L-phenylalanine, D-phenylalanine[1]

Key Phenylalanine Derivatives: A Historical Perspective

The structural scaffold of phenylalanine has given rise to a multitude of derivatives, both natural and synthetic, with profound impacts on medicine and industry.

L-DOPA (L-3,4-dihydroxyphenylalanine)

The discovery of L-DOPA's therapeutic potential is a landmark in the history of neuropharmacology. While the hydroxylation of phenylalanine to tyrosine was established as a key metabolic step, the further conversion to L-DOPA and its role as a precursor to dopamine were critical findings. This knowledge became directly applicable to treating Parkinson's disease, a condition characterized by dopamine deficiency in the brain. The realization that L-DOPA could cross the blood-brain barrier and be converted to dopamine, unlike dopamine itself, led to its development as the primary treatment for Parkinson's, fundamentally changing the prognosis for patients.

N-Acyl Phenylalanine Derivatives

This class of lipid signaling molecules consists of a phenylalanine molecule linked to a fatty acid via an amide bond.[4] While the foundational chemistry for their synthesis, the Schotten-Baumann reaction, was described in the 1880s, their discovery as endogenous molecules is much more recent, enabled by advancements in mass spectrometry and targeted lipidomics.[4] N-acyl phenylalanine derivatives have been identified in various organisms and are being investigated for their roles in metabolic regulation and as potential therapeutic agents, such as oral hypoglycemics.[4]

Aspartame (B1666099)

A widely used artificial sweetener, aspartame is a methyl ester of the dipeptide formed from aspartic acid and phenylalanine. Its discovery was serendipitous. In 1965, while working on a new ulcer drug, chemist James M. Schlatter accidentally tasted a compound he had synthesized and discovered its intense sweetness. This compound, aspartame, is metabolized in the body to its constituent amino acids, including phenylalanine.[1] This metabolic breakdown is the reason products containing aspartame carry a warning for individuals with phenylketonuria (PKU).[1]

Synthetic and Pharmacological Derivatives

The phenylalanine structure is a versatile scaffold for medicinal chemists.

  • β-Phenylalanine derivatives (β-PADs) are of significant therapeutic interest due to their greater stability compared to natural α-amino acids.[5] They are components of various drugs and serve as key starting materials in drug synthesis.[5]

  • Halogenated derivatives , such as Acetyl-4-bromo-DL-phenylalanine, are used to create novel compounds with tailored biological activities, particularly for neurological disorders.[6] The bromine atom provides a reactive site for further chemical modifications, making it a valuable building block in peptide synthesis and drug discovery.[6]

  • D-Phenylalanine (DPA) , the synthetic enantiomer of the natural L-form, is not incorporated into proteins but has unique pharmacological properties.[] It is believed to inhibit the enzymatic breakdown of endorphins and has been studied for its potential in pain management and mood regulation.[1][]

Metabolic Pathways and Experimental Workflows

Phenylalanine Metabolism and Phenylketonuria (PKU)

The primary metabolic pathway for phenylalanine is its conversion to tyrosine, catalyzed by the enzyme phenylalanine hydroxylase (PAH).[2][8] This is a critical step, as tyrosine is the precursor to catecholamines.[2] The genetic disorder phenylketonuria (PKU) is caused by a deficiency in the PAH enzyme, leading to the accumulation of phenylalanine to toxic levels.[1][8] If untreated, this buildup results in severe neurological problems.[8] The discovery of PKU by Asbjørn Følling in 1934, who identified phenylpyruvic acid in the urine of affected individuals, was a pivotal moment in medical genetics and led to the development of newborn screening and dietary management strategies.[9]

Phenylalanine_Metabolism Phe L-Phenylalanine Tyr L-Tyrosine Phe->Tyr Phenylalanine Hydroxylase (PAH) Phenylpyruvate Phenylpyruvate (Toxic Metabolite) Phe->Phenylpyruvate Transaminase (Alternative Pathway in PKU) Dopa L-DOPA Tyr->Dopa Tyrosine Hydroxylase Dopamine Dopamine Dopa->Dopamine DOPA Decarboxylase PKU_Block Genetic Defect in PKU PKU_Block->Phe Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Characterization cluster_bioassay Biological Evaluation Start Starting Materials (e.g., Phenylalanine) Reaction Chemical Synthesis (e.g., Acylation) Start->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Structure Structural Analysis (NMR, Mass Spec) Purification->Structure Purity Purity Assessment (HPLC) Structure->Purity Screening In Vitro Screening (e.g., Enzyme Assay) Purity->Screening CellAssay Cell-Based Assay (e.g., Cytotoxicity) Screening->CellAssay InVivo In Vivo Model (Animal Studies) CellAssay->InVivo

References

The Role of H-Phe-OMe·HCl in Biochemical Research: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

H-Phe-OMe·hydrochloride, chemically known as L-Phenylalanine methyl ester hydrochloride, is a derivative of the essential amino acid L-phenylalanine.[1][2][3][4][5] It serves as a fundamental building block in synthetic chemistry, particularly in the construction of peptides and peptidomimetics for various research and therapeutic applications.[6][7] While often utilized as an intermediate in more complex molecular syntheses, its own interactions and effects within biochemical assays are of interest to researchers exploring protein-ligand interactions, enzyme kinetics, and cellular transport mechanisms. This technical guide provides an overview of the known and potential mechanisms of action of H-Phe-OMe·hydrochloride and its derivatives in biochemical assays.

Core Functionality: A Versatile Building Block

The primary application of H-Phe-OMe·hydrochloride in biochemical research is as a precursor for the synthesis of peptides.[6][7] Its structure, featuring a protected carboxylic acid group (methyl ester) and a free amino group (as a hydrochloride salt), makes it an ideal component for stepwise peptide elongation. The methyl ester group prevents unwanted side reactions at the C-terminus while the amine group is available for coupling with the activated carboxyl group of another amino acid.

Investigating Molecular Interactions with Phenylalanine Analogs

While specific data on the direct mechanism of action of H-Phe-OMe·hydrochloride in many biochemical assays is not extensively detailed in publicly available literature, studies on its derivatives provide significant insights into how the phenylalanine scaffold interacts with biological targets.

Halogenated Phenylalanine Derivatives as Probes for Transporter Proteins

Halogenated derivatives of phenylalanine, such as H-Phe(3,4-DiCl)-OMe·HCl, have been employed as chemical probes to investigate the binding pockets of amino acid transporters like L-type amino acid transporter 1 (LAT1) and LAT2.[8] These transporters are crucial for the uptake of essential amino acids into cells and are often overexpressed in cancer cells, making them attractive drug targets.

The position of halogen substitution on the phenyl ring has been shown to differentially affect the inhibition of LAT1 and LAT2. For instance, substitutions at the meta and para positions can increase inhibition of both transporters, while larger halogens at the ortho position tend to enhance affinity for LAT1 without significantly altering interactions with LAT2.[8] This suggests the presence of a hydrophobic subpocket in LAT1 that can accommodate these larger groups, a feature less pronounced in LAT2.[8]

Table 1: General Trends of Halogenated Phenylalanine Analog Inhibition of LAT1 and LAT2 [8]

CompoundSubstitution PositionLAT1 Inhibition (Relative to Phe)LAT2 Inhibition (Relative to Phe)
3-Cl-Phemeta (3)IncreasedIncreased
4-Cl-Phepara (4)Slightly IncreasedSlightly Increased
2-I-Pheortho (2)Markedly IncreasedNo significant change

Potential Mechanisms of Action in Biochemical Assays

Based on its structure and the activities of related compounds, H-Phe-OMe·hydrochloride could potentially act through several mechanisms in various biochemical assays.

Competitive Inhibition of Enzymes

Given its structural similarity to L-phenylalanine, H-Phe-OMe·hydrochloride could act as a competitive inhibitor for enzymes that utilize phenylalanine as a substrate. One such key enzyme is Phenylalanine Hydroxylase (PheH), which catalyzes the conversion of phenylalanine to tyrosine.[9] In an assay for PheH, H-Phe-OMe·hydrochloride might bind to the active site, preventing the binding of the natural substrate.

Experimental Workflow: Investigating Competitive Inhibition of Phenylalanine Hydroxylase

Below is a generalized workflow for assessing the inhibitory potential of H-Phe-OMe·hydrochloride on Phenylalanine Hydroxylase activity.

G cluster_prep Assay Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis A Prepare Assay Buffer E Incubate Enzyme with Inhibitor A->E B Prepare Phenylalanine Hydroxylase Solution B->E C Prepare L-Phenylalanine (Substrate) Solution F Initiate Reaction by Adding Substrate C->F D Prepare H-Phe-OMe.hydrochloride (Inhibitor) Solutions (Varying Concentrations) D->E E->F G Monitor Product Formation Over Time (e.g., Spectrophotometrically) F->G H Calculate Initial Reaction Velocities G->H I Plot Michaelis-Menten and Lineweaver-Burk Plots H->I J Determine Km and Vmax in the Presence and Absence of Inhibitor I->J K Calculate Ki (Inhibition Constant) J->K

Caption: A generalized workflow for determining the inhibitory mechanism of H-Phe-OMe·HCl on an enzyme like Phenylalanine Hydroxylase.

Interaction with Amino Acid Transporters

Similar to its halogenated derivatives, H-Phe-OMe·hydrochloride could interact with amino acid transporters. In cellular assays, this could manifest as competitive inhibition of radiolabeled phenylalanine uptake.

Allosteric Modulation

In some enzyme systems, the binding of a ligand to a site other than the active site (an allosteric site) can modulate enzyme activity. While not specifically documented for H-Phe-OMe·hydrochloride, this remains a theoretical possibility in assays involving enzymes with known allosteric binding sites for amino acids or their derivatives.

Considerations for Experimental Design

When designing biochemical assays involving H-Phe-OMe·hydrochloride, several factors should be considered:

  • Stability: The methyl ester is susceptible to hydrolysis, especially at non-neutral pH. Assay conditions should be optimized to ensure the compound remains intact for the duration of the experiment.

  • Solubility: As a hydrochloride salt, H-Phe-OMe·hydrochloride generally exhibits good aqueous solubility.

  • Toxicity: At higher concentrations, some amino acid methyl esters have been reported to be toxic to certain cell types, which should be a consideration in cell-based assays.[1]

Future Directions

The direct biochemical activity of H-Phe-OMe·hydrochloride remains an area ripe for further investigation. Detailed kinetic studies on a variety of enzymes that interact with phenylalanine, as well as binding assays with a broader range of amino acid transporters, would provide a more complete picture of its mechanism of action. Such studies would not only enhance our understanding of this fundamental building block but could also uncover novel applications for H-Phe-OMe·hydrochloride and its derivatives in drug discovery and chemical biology.

References

A Preliminary Investigation of H-Phe-OMe.hydrochloride: Applications and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe.HCl) is a pivotal amino acid derivative widely employed in synthetic and medicinal chemistry. As a C-terminally protected form of phenylalanine, it serves as a fundamental building block for peptide synthesis and as a precursor for various pharmaceuticals and research compounds. This technical guide provides an in-depth overview of its core applications, presents quantitative data, details key experimental protocols, and visualizes synthetic workflows, offering a comprehensive resource for professionals in the field.

Core Applications of H-Phe-OMe.hydrochloride

This compound's utility stems from its unique structure: a free amino group available for amide bond formation and a methyl-ester-protected carboxyl group that prevents unwanted side reactions. This makes it an invaluable starting material in several key areas.

1.1 Peptide Synthesis The primary application of H-Phe-OMe.HCl is in solution-phase peptide synthesis.[1] It serves as the C-terminal residue, allowing for the stepwise elongation of a peptide chain by coupling its free amino group with the activated carboxyl group of an N-protected amino acid. Its enhanced solubility and stability as a hydrochloride salt are beneficial for handling and reaction setup.[2] The dipeptide Boc-Trp-Phe-OMe, for example, which has been investigated for its self-assembly properties and potential antibacterial activity, is synthesized using H-Phe-OMe.HCl as a starting material.[1]

1.2 Precursor for Pharmaceuticals and Food Additives H-Phe-OMe.HCl is a crucial intermediate in the synthesis of various pharmaceuticals.[2] Its most prominent and widely documented application is in the industrial production of the high-intensity artificial sweetener, Aspartame (B1666099) (α-L-aspartyl-L-phenylalanine 1-methyl ester).[3] Aspartame is synthesized by coupling L-aspartic acid with L-phenylalanine methyl ester.[4][5] Both chemical and enzymatic (e.g., using thermolysin) methods are employed for this condensation reaction, with H-Phe-OMe.HCl serving as a key reactant.[3][6]

1.3 Synthesis of Bioactive Compounds and Research Chemicals Beyond Aspartame, H-Phe-OMe.HCl is used to prepare a range of bioactive peptides and chemical probes for research. For instance, it is a component in the synthesis of L-Phenylalanyl-L-phenylalanine Methyl Ester Hydrochloride (H-Phe-Phe-OMe.HCl).[7][8] This dipeptide has been utilized in the preparation of polymer nanoparticles designed to inhibit the fibrillation of amyloid-β, a process associated with Alzheimer's disease.[7] Furthermore, conjugates of molecules like glycyrrhizic acid with L-phenylalanine methyl ester have been synthesized to create compounds with high anti-inflammatory and antiulcer activity.[9]

Quantitative Data

The following tables summarize key quantitative data for this compound and its applications.

Table 1: Physicochemical Properties of this compound

Property Value Reference
Chemical Formula C₁₀H₁₄ClNO₂ [10][11]
Molecular Weight 215.68 g/mol [11][12]
Appearance White to off-white solid/powder [10][11]
Purity ≥98% (Typical) [12]
Melting Point 156-160 °C [13]

| CAS Number | 7524-50-7 |[11][14] |

Table 2: Example Reaction Yields Involving H-Phe-OMe Derivatives

Reaction Product Method Yield Reference
α-L-aspartyl-L-phenylalanine methyl ester Chemical (N-Formyl precursor) 83% [4]

| N-(benzyloxycarbonyl)-L-aspartyl-L-phenylalanine methyl ester | Enzymatic (Immobilized thermolysin) | 99% |[6] |

Experimental Protocols

This section provides a representative protocol for a standard solution-phase peptide coupling reaction using this compound.

Experiment: Synthesis of Nα-(tert-Butoxycarbonyl)-L-tryptophyl-L-phenylalanine methyl ester (Boc-Trp-Phe-OMe)

This protocol is adapted from established solution-phase peptide synthesis methodologies.[1]

Materials and Reagents:

  • L-phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

  • Nα-(tert-Butoxycarbonyl)-L-tryptophan (Boc-Trp-OH)

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (B1210297) (EtOAc), n-Hexane

  • 5% Sodium bicarbonate (NaHCO₃) solution, 1 M Hydrochloric acid (HCl) solution, Saturated NaCl (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Preparation of H-Phe-OMe Free Base:

    • Dissolve H-Phe-OMe·HCl (1.1 equivalents) in anhydrous DCM.

    • Add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt, forming the free base.

    • Stir the solution for 15-20 minutes at room temperature. This solution is used directly in the next step.[1]

  • Peptide Coupling Reaction:

    • In a separate flask, dissolve Boc-Trp-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

    • Cool the solution to 0 °C using an ice bath.

    • Add a solution of DCC (1.1 equivalents) in DCM to the cooled mixture and stir for 30 minutes at 0 °C to pre-activate the carboxylic acid. A white precipitate of dicyclohexylurea (DCU) will form.

    • Add the H-Phe-OMe free base solution (from Step 1) to the activated Boc-Trp-OH mixture.

    • Allow the reaction to warm slowly to room temperature and stir overnight.[1]

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, 5% NaHCO₃, and brine to remove unreacted starting materials and coupling reagents.[1]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude solid by silica (B1680970) gel column chromatography, typically using a gradient of ethyl acetate in hexane (B92381) as the eluent, to yield pure Boc-Trp-Phe-OMe.[1]

Mandatory Visualizations

The following diagrams illustrate key processes and relationships involving this compound.

G cluster_start Starting Materials cluster_process Process cluster_end Product h_phe_ome H-Phe-OMe.HCl step1 1. Neutralization (Base, e.g., DIPEA) h_phe_ome->step1 In DCM boc_aa_oh N-Protected Amino Acid (e.g., Boc-Trp-OH) step2 2. Activation (Coupling Agents, e.g., DCC/HOBt) boc_aa_oh->step2 In DCM step3 3. Coupling Reaction step1->step3 step2->step3 step4 4. Work-up & Purification step3->step4 dipeptide Protected Dipeptide (e.g., Boc-Trp-Phe-OMe) step4->dipeptide

Caption: Workflow for solution-phase dipeptide synthesis.

G cluster_reactants Reactants cluster_process Synthesis Method cluster_products Products aspartic L-Aspartic Acid (N-protected, e.g., Z-Asp) coupling Peptide Coupling (Chemical or Enzymatic) aspartic->coupling phe_ome H-Phe-OMe.HCl phe_ome->coupling aspartame_protected Protected Aspartame (e.g., Z-Asp-Phe-OMe) coupling->aspartame_protected deprotection Deprotection aspartame_protected->deprotection aspartame Aspartame deprotection->aspartame

Caption: Synthesis pathway for Aspartame.

G cluster_applications Core Applications cluster_examples Specific Examples center_node H-Phe-OMe.HCl (Protected Amino Acid) peptides Peptide Synthesis center_node->peptides pharma Pharmaceuticals & Food Additives center_node->pharma research Bioactive Compounds center_node->research ex_peptide Dipeptides (e.g., H-Phe-Phe-OMe) peptides->ex_peptide ex_pharma Aspartame pharma->ex_pharma ex_research Amyloid-β Fibrillation Inhibitors research->ex_research

Caption: Logical relationship of H-Phe-OMe.HCl applications.

References

H-Phe-OMe Hydrochloride: A Versatile Phenylalanine Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl) is a readily available and versatile building block in medicinal chemistry and drug discovery. Its inherent structural features—a primary amine, a methyl-ester-protected carboxylic acid, and a hydrophobic benzyl (B1604629) side chain—make it an ideal starting material for the synthesis of a diverse array of bioactive molecules. This guide provides a comprehensive overview of the applications of H-Phe-OMe·HCl, including detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways, to empower researchers in their quest for novel therapeutics.

Chemical Properties and Handling

H-Phe-OMe·HCl is the hydrochloride salt of the methyl ester of L-phenylalanine. The hydrochloride salt form enhances its stability and solubility in aqueous and some organic solvents, making it convenient for handling and use in various reaction conditions.

PropertyValue
Chemical Formula C₁₀H₁₄ClNO₂
Molecular Weight 215.68 g/mol
CAS Number 7524-50-7
Appearance White to off-white crystalline powder
Melting Point 158-162 °C
Solubility Soluble in water, methanol, and DMSO
Storage Store at 2-8°C in a dry, well-ventilated place. It is hygroscopic and should be protected from moisture.

Applications in Drug Discovery

The phenylalanine scaffold is a common motif in many approved drugs and clinical candidates due to its ability to engage in hydrophobic and π-π stacking interactions within biological targets. H-Phe-OMe·HCl serves as a key precursor for the synthesis of:

  • Peptides and Peptidomimetics: As a fundamental amino acid derivative, it is extensively used in both solution-phase and solid-phase peptide synthesis to construct bioactive peptides and their mimetics with improved pharmacokinetic properties.

  • Enzyme Inhibitors: The phenylalanine side chain can effectively occupy the hydrophobic pockets of various enzymes, making H-Phe-OMe·HCl a valuable starting material for designing inhibitors for proteases like chymotrypsin (B1334515) and viral proteases such as HIV protease.

  • Anticancer and Antiviral Agents: The incorporation of the phenylalanine moiety is a key strategy in the development of various therapeutic agents, including those targeting cancer and viral infections.

  • Heterocyclic Compounds: The primary amine and the potential for further modification of the aromatic ring allow for its use in the synthesis of complex heterocyclic structures, such as those derived from the Pictet-Spengler reaction.

Experimental Protocols

Solution-Phase Dipeptide Synthesis: Synthesis of Boc-Trp-Phe-OMe

This protocol details a standard procedure for the synthesis of a dipeptide using H-Phe-OMe·HCl and a carbodiimide (B86325) coupling agent.[1]

Materials and Reagents:

  • Boc-L-tryptophan (Boc-Trp-OH)

  • L-phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate (B1210297) (EtOAc), n-Hexane

  • 5% Sodium bicarbonate (NaHCO₃) solution, 1 M Hydrochloric acid (HCl) solution, Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Preparation of L-phenylalanine methyl ester (free base):

    • Dissolve H-Phe-OMe·HCl (1.1 equivalents) in anhydrous DCM.

    • Add DIPEA (1.1 equivalents) to the solution and stir for 15-20 minutes at room temperature. This solution containing the free base is used directly in the next step.[1]

  • Peptide Coupling Reaction:

    • In a separate flask, dissolve Boc-Trp-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add DCC (1.1 equivalents) to the cooled solution and stir for 30 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will form.

    • Add the solution of L-phenylalanine methyl ester from step 1 to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight.[1]

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Wash the filtrate sequentially with 1 M HCl, 5% NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica (B1680970) gel column chromatography using a gradient of ethyl acetate in hexane (B92381) as the eluent to yield Boc-Trp-Phe-OMe as a white solid.[1]

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Final Product Boc-Trp-OH Boc-Trp-OH Peptide Coupling Peptide Coupling Boc-Trp-OH->Peptide Coupling H-Phe-OMe.HCl H-Phe-OMe.HCl Free Base Formation Free Base Formation H-Phe-OMe.HCl->Free Base Formation DIPEA, DCM Free Base Formation->Peptide Coupling DCC, HOBt, DCM Work-up & Purification Work-up & Purification Peptide Coupling->Work-up & Purification Boc-Trp-Phe-OMe Boc-Trp-Phe-OMe Work-up & Purification->Boc-Trp-Phe-OMe

Workflow for Solution-Phase Dipeptide Synthesis.
Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for constructing tetrahydroisoquinoline and tetrahydro-β-carboline ring systems. This protocol describes the reaction of H-Phe-OMe·HCl with formaldehyde.

Materials and Reagents:

  • L-phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

  • Formalin (37% aqueous formaldehyde)

  • Concentrated Hydrochloric Acid (HCl)

  • Fmoc-Cl (for optional protection step)

Procedure:

  • Cyclization:

    • To a solution of H-Phe-OMe·HCl (1 equivalent) in concentrated HCl, add formalin (2.0 equivalents).

    • Stir the mixture at 70°C for 5 hours, adding an additional 2.0 equivalents of formalin every hour.

    • After the initial 5 hours, continue stirring the reaction at 70°C overnight to facilitate the hydrolysis of the methyl ester.[2]

  • Work-up and Optional Protection:

    • Cool the reaction mixture and neutralize it with a suitable base (e.g., saturated sodium bicarbonate solution).

    • The resulting product, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, can be isolated or directly protected (e.g., with Fmoc-Cl) for further use in peptide synthesis. A reported yield for the Fmoc-protected product after this procedure is 58%.[2]

G cluster_start Starting Materials cluster_reaction Reaction cluster_end Product H-Phe-OMe.HCl H-Phe-OMe.HCl Pictet-Spengler Cyclization Pictet-Spengler Cyclization H-Phe-OMe.HCl->Pictet-Spengler Cyclization Formalin Formalin Formalin->Pictet-Spengler Cyclization Conc. HCl, 70°C Tetrahydroisoquinoline Tetrahydroisoquinoline Pictet-Spengler Cyclization->Tetrahydroisoquinoline

Pictet-Spengler Reaction Workflow.

Quantitative Data

The following tables summarize representative yields and biological activity data for compounds synthesized using H-Phe-OMe·HCl or its derivatives.

Table 1: Synthetic Yields

ProductStarting MaterialReaction TypeYield (%)Reference
Boc-Trp-Phe-OMeH-Phe-OMe·HClDipeptide Coupling~61[3]
Fmoc-protected Tetrahydroisoquinoline-3-carboxylic acidH-Phe-OMe·HClPictet-Spengler58[2]
N-Methyl-L-phenylalanine methyl esterH-Phe-OMe·HClReductive AminationHigh[4]
Dipeptide N-Boc-Asp-(OtBu)-Phe-OMeH-Phe-OMe·HClTiCl₄-assisted couplingHigh[5]
Z-L-Asp-L-Phe-OMeH-Phe-OMe·HClThermolysin-catalyzed coupling-[6]

Table 2: Biological Activity of Phenylalanine-Containing Compounds

Compound ClassTargetCompound ExampleActivity (IC₅₀ / Kᵢ)Reference
Dipeptide DerivativeK562 Leukemia CellsPhenylalanine Dipeptide Derivative 3f-[7]
Dipeptide DerivativePC3 Prostate Cancer CellsPhenylalanine Dipeptide Derivative 3q-[7]
Benzimidazole Derivativeα-ChymotrypsinCompound 1IC₅₀ = 14.8 µM, Kᵢ = 16.4 µM[8]
Peptide Aldehydeα-ChymotrypsinTos-Phe-Ala-Thr-Phe(p-NO₂)-CHOKᵢ = 1.12 x 10⁻⁸ M[9]
HIV Protease InhibitorHIV-1 ProteaseLopinavirEC₅₀ = ~17 nM[10]
PeptidomimeticRhodesain(R,S,S)-3Low-micromolar Kᵢ[11]

Signaling Pathways and Mechanisms of Action

Inhibition of Serine Proteases (e.g., Chymotrypsin)

Many inhibitors of serine proteases are designed to mimic the transition state of the enzyme's natural substrate. The catalytic triad (B1167595) (Ser-His-Asp) in the active site is crucial for peptide bond hydrolysis. Phenylalanine-containing inhibitors can bind to the hydrophobic S1 pocket of chymotrypsin.

G cluster_enzyme Serine Protease Active Site cluster_substrate Substrate Ser195 Ser195 His57 His57 Ser195->His57 Proton Transfer Asp102 Asp102 His57->Asp102 Stabilization OxyanionHole Oxyanion Hole Peptide Peptide Peptide->Ser195 Nucleophilic Attack Peptide->OxyanionHole Stabilizes Tetrahedral Intermediate Inhibitor Inhibitor Inhibitor->Ser195 Forms Covalent Adduct or Blocks Active Site

Mechanism of Serine Protease Inhibition.
Inhibition of HIV Protease

HIV protease is an aspartyl protease essential for the maturation of the HIV virion. It cleaves viral polyproteins into functional proteins. Inhibitors like Lopinavir, which can be synthesized from phenylalanine derivatives, are designed to mimic the transition state of the peptide cleavage and bind tightly to the active site, preventing the processing of viral proteins and thus inhibiting viral replication.[10][11][12][13]

G HIV RNA HIV RNA Reverse Transcription Reverse Transcription HIV RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration Host DNA Host DNA Integration->Host DNA Transcription Transcription Host DNA->Transcription Viral mRNA Viral mRNA Transcription->Viral mRNA Translation Translation Viral mRNA->Translation Gag-Pol Polyprotein Gag-Pol Polyprotein Translation->Gag-Pol Polyprotein HIV Protease HIV Protease Gag-Pol Polyprotein->HIV Protease Cleavage Mature Viral Proteins Mature Viral Proteins HIV Protease->Mature Viral Proteins Virion Assembly Virion Assembly Mature Viral Proteins->Virion Assembly New HIV Virion New HIV Virion Virion Assembly->New HIV Virion ProteaseInhibitor Protease Inhibitor (e.g., Lopinavir) ProteaseInhibitor->HIV Protease Inhibits

HIV Replication Cycle and Protease Inhibition.
Targeting Receptor Tyrosine Kinase (RTK) Signaling

Many anticancer agents function by inhibiting receptor tyrosine kinases (RTKs), which are crucial for cell growth, proliferation, and survival. Phenylalanine derivatives can be incorporated into small molecule inhibitors that compete with ATP for binding to the kinase domain of RTKs, thereby blocking the downstream signaling pathways that promote cancer progression.[2][][15][16]

G GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK Binds RTK->RTK Dimerization P P RTK->P Autophosphorylation DownstreamSignaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) P->DownstreamSignaling Activates CellResponse Cell Proliferation, Survival, etc. DownstreamSignaling->CellResponse TKI Tyrosine Kinase Inhibitor TKI->RTK Inhibits ATP Binding

Receptor Tyrosine Kinase (RTK) Signaling Inhibition.

Conclusion

H-Phe-OMe·HCl is an invaluable and cost-effective building block in the drug discovery process. Its utility spans from the straightforward synthesis of peptides to the construction of complex heterocyclic and peptidomimetic scaffolds. The examples and protocols provided in this guide highlight its versatility and potential for generating novel drug candidates targeting a wide range of diseases. A thorough understanding of its reactivity and the biological roles of the resulting phenylalanine-containing molecules will continue to fuel innovation in medicinal chemistry.

References

An In-depth Technical Guide to Phenylalanine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of key chemical reagents is paramount. Phenylalanine methyl ester hydrochloride, a derivative of the essential amino acid phenylalanine, serves as a critical chiral building block in a multitude of synthetic applications, most notably in the fields of peptide synthesis and pharmaceutical development. This technical guide provides a detailed overview of its chemical properties, synthesis, and significant applications, presenting data in a structured and accessible format.

Core Chemical and Physical Properties

Phenylalanine methyl ester hydrochloride is a white to off-white crystalline solid. It exists as three stereoisomers: the L-form (S-enantiomer), the D-form (R-enantiomer), and the racemic DL-mixture. The physicochemical properties can vary slightly between these forms.

PropertyL-Phenylalanine Methyl Ester HydrochlorideD-Phenylalanine Methyl Ester HydrochlorideDL-Phenylalanine Methyl Ester Hydrochloride
Molecular Formula C₁₀H₁₄ClNO₂[1][2][3]C₁₀H₁₄ClNO₂[4]C₁₀H₁₄ClNO₂[5][6]
Molecular Weight 215.68 g/mol [7][8]215.68 g/mol [9]215.67 g/mol [5]
CAS Number 7524-50-7[1][2][3]13033-84-6[4][10]5619-07-8[5][11]
Melting Point 156-162 °C[7][12][13]159-163 °C[10][14]~162 °C[11]
Appearance White to off-white crystalline powder[2][4][7][12]White to off-white crystalline powder[4]White powder[11]
Solubility Soluble in water, methanol (B129727), and ethanol[4][7].Moderately soluble in polar organic solvents like methanol and ethanol; less soluble in nonpolar solvents[4].Soluble in water.[4]
Optical Rotation [α]D²⁰ = +37.0 ± 2º (c=2 in EtOH)[12]--

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of phenylalanine methyl ester hydrochloride.

Spectroscopy L-Phenylalanine Methyl Ester Hydrochloride
¹H NMR (D₂O) δH (250 MHz; D₂O) 7.45 − 7.37 (3H, m, Ar-CH), 7.28 (2H, m, Ar-CH), 4.42 (1H, dd, J 5.2, 7.4, CH), 3.82 (3H, s, CH₃), 3.34 (1H, dd, J 14.6, 5.2, PhCHH), 3.21 (1H, dd, J 14.6, 7.4, PhCHH)[15]
¹³C NMR (D₂O) δC (62.5 MHz; D₂O) 170.1 (CO), 133.7 (Ar-C), 129.4 (2 × Ar-CH), 129.3 (2 × Ar-CH), 128.2 (Ar-CH), 54.1 (CH), 53.6 (CH₂), 35.6 (CH₃)[15]
Mass Spectrum (Mass of molecular ion: 179)[16]

Synthesis and Experimental Protocols

The most common method for the synthesis of phenylalanine methyl ester hydrochloride is through the Fischer esterification of phenylalanine with methanol in the presence of an acid catalyst, typically thionyl chloride or hydrogen chloride gas.

Experimental Protocol: Synthesis of L-Phenylalanine Methyl Ester Hydrochloride

This protocol is based on a common laboratory procedure for Fischer esterification.

Materials:

  • L-Phenylalanine

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or Acetyl chloride[10]

  • Diethyl ether or Ethyl acetate/Ethanol for recrystallization[15]

Procedure:

  • A suspension of L-phenylalanine (1 equivalent) is prepared in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel.[10][15]

  • The flask is cooled in an ice bath.

  • Thionyl chloride or acetyl chloride (1.5 equivalents) is added dropwise to the stirred suspension.[10][15]

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a specified period (typically overnight) to ensure complete esterification.[10]

  • The solvent is then removed under reduced pressure using a rotary evaporator.

  • The resulting crude product is recrystallized from a suitable solvent system, such as ethyl acetate/ethanol, to yield pure L-phenylalanine methyl ester hydrochloride as a white solid.[15]

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product L_Phe L-Phenylalanine Esterification Fischer Esterification (Reflux) L_Phe->Esterification Methanol Methanol Methanol->Esterification Acid Thionyl Chloride / HCl Acid->Esterification Evaporation Solvent Evaporation Esterification->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization Product L-Phenylalanine Methyl Ester Hydrochloride Recrystallization->Product

Synthesis workflow for L-Phenylalanine Methyl Ester Hydrochloride.

Applications in Research and Development

Phenylalanine methyl ester hydrochloride is a versatile reagent with numerous applications in both academic research and industrial drug development.

  • Peptide Synthesis: Its primary application is as a protected amino acid in solution-phase peptide synthesis.[7][10][13][14] The ester group protects the carboxylic acid functionality, while the hydrochloride salt ensures the stability and solubility of the amine group.

  • Chiral Building Block: As a chiral molecule, it is an important starting material in the asymmetric synthesis of various organic compounds, including bioactive peptides and enzyme inhibitors.[4]

  • Drug Development: It serves as a precursor in the synthesis of a range of pharmaceuticals.[12][17] For instance, it is a key component in the synthesis of the artificial sweetener Aspartame (α-L-aspartyl-L-phenylalanine methyl ester).[18] Derivatives of phenylalanine methyl ester are also explored for their potential in treating neurological disorders.[12][17]

  • Biochemical Research: This compound is utilized in biochemical studies to investigate enzyme interactions and protein functions, aiding in the elucidation of cellular processes.[17][19]

Logical Relationships in Synthetic Utility

The utility of phenylalanine methyl ester hydrochloride in more complex syntheses stems from the orthogonal reactivity of its functional groups. The amine can be coupled with a carboxyl group (e.g., from another amino acid), and the methyl ester can be selectively hydrolyzed to reveal the carboxylic acid for further reactions.

LogicalRelationships cluster_amine_reactions Amine Reactions cluster_ester_reactions Ester Reactions PheOMe Phenylalanine Methyl Ester HCl Amine (as HCl salt) Methyl Ester PeptideCoupling Peptide Bond Formation PheOMe:amine->PeptideCoupling Amidation Amidation Reactions PheOMe:amine->Amidation Hydrolysis Ester Hydrolysis PheOMe:ester->Hydrolysis Reduction Reduction to Alcohol PheOMe:ester->Reduction

Reactive sites and synthetic pathways of Phenylalanine Methyl Ester HCl.

Safety and Handling

Phenylalanine methyl ester hydrochloride is generally considered to have low acute toxicity.[4] However, as with all laboratory chemicals, appropriate safety precautions should be taken. It may cause mild irritation to the skin, eyes, and respiratory tract.[2][4] It is also noted to be hygroscopic, meaning it can absorb moisture from the air.[4][7] Therefore, it should be stored in a cool, dry place in a tightly sealed container.

Conclusion

The hydrochloride salt of phenylalanine methyl ester is an indispensable tool in the arsenal (B13267) of synthetic chemists, particularly those working in peptide chemistry and drug discovery. Its well-defined physical and chemical properties, coupled with its straightforward synthesis and versatile reactivity, make it a reliable and valuable chiral building block. This guide has provided a consolidated overview of its key characteristics and applications to aid researchers and developers in its effective utilization.

References

H-Phe-OMe.hydrochloride: A Core Building Block in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

L-Phenylalanine methyl ester hydrochloride, commonly abbreviated as H-Phe-OMe.HCl, is a fundamental building block in the field of peptide chemistry. As a derivative of the amino acid L-phenylalanine, it serves as a crucial starting material for the synthesis of peptides, peptidomimetics, and other complex organic molecules.[1][2] Its structure features a protected carboxylic acid group (as a methyl ester) and a free amino group (as a hydrochloride salt), making it an ideal C-terminal residue for stepwise peptide elongation. This guide provides a comprehensive overview of its properties, applications, and detailed experimental protocols for its use in peptide synthesis.

Physicochemical and Safety Data

Understanding the physical properties and safety profile of H-Phe-OMe.hydrochloride is essential for its proper handling, storage, and use in experimental setups.

Physicochemical Properties

The quantitative data for this compound are summarized below. These properties are critical for reaction setup, purification, and characterization of synthesized products.

PropertyValueReference
CAS Number 7524-50-7[3][4][5]
Molecular Formula C₁₀H₁₄ClNO₂[3][6]
Molecular Weight 215.67 g/mol [4][5][6]
Appearance White to off-white solid/powder[7][8]
Melting Point 155-168 °C[8]
Purity ≥97.0% to 98.5% min[1][8]
Synonyms L-Phenylalanine methyl ester hydrochloride salt, Methyl L-phenylalaninate HCl[3][6]
Safety and Handling Information

This compound is generally stable but requires careful handling. The following table summarizes its key safety information.

Hazard InformationHandling and Storage RecommendationsFirst Aid Measures
May cause skin and serious eye irritation.[3][6] Harmful if swallowed, in contact with skin, or if inhaled.[6]Use in a well-ventilated area with personal protective equipment (gloves, goggles, lab coat).[3] Avoid dust formation.[9]Skin Contact: Wash with soap and plenty of water.[3][9] Eye Contact: Flush eyes with water as a precaution.[3][9] Ingestion: Rinse mouth with water.[9] Inhalation: Move person to fresh air.[9]
Storage Conditions Stable under recommended storage conditions.[3] Store under inert gas (Nitrogen or Argon) at 2-8°C or below -20°C for long-term preservation.[7][8] Keep sealed and away from moisture and strong oxidizing agents.[1][3]Extinguishing Media

Role in Peptide Synthesis

This compound is a cornerstone reagent for solution-phase peptide synthesis. Its utility stems from its dual-functionality:

  • Protected C-Terminus: The methyl ester (-OMe) group protects the carboxylic acid of phenylalanine. This prevents it from reacting during the formation of a peptide bond at the N-terminus, thus ensuring the correct sequence and preventing self-polymerization.

  • Reactive N-Terminus: The amino group is initially protonated as a hydrochloride salt, which enhances the compound's stability and solubility. For a coupling reaction to occur, this salt must be neutralized to the free amine (-NH₂) using a non-nucleophilic base.

This strategic protection allows for the controlled, directional formation of a peptide bond when reacted with an N-protected amino acid.

Caption: Logical workflow of H-Phe-OMe.HCl in peptide synthesis.

Experimental Protocols

A common application of this compound is the synthesis of dipeptides, which are foundational steps for building larger peptide chains. The following is a detailed protocol for the synthesis of Boc-Trp-Phe-OMe, a representative dipeptide.[10]

Protocol: Synthesis of Boc-Trp-Phe-OMe via Carbodiimide Coupling

This method employs dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt) as coupling agents to facilitate peptide bond formation between Boc-L-tryptophan and L-phenylalanine methyl ester.[10]

Materials and Reagents:

  • Boc-L-tryptophan (Boc-Trp-OH)

  • L-phenylalanine methyl ester hydrochloride (H-Phe-OMe.HCl)[10]

  • Dicyclohexylcarbodiimide (DCC)[10]

  • 1-Hydroxybenzotriazole (HOBt)[10]

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)[10]

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate (B1210297) (EtOAc) and n-Hexane for chromatography

  • 1 M HCl, 5% NaHCO₃, and Saturated NaCl (brine) solutions for work-up

Procedure:

  • Preparation of L-phenylalanine methyl ester (Free Base):

    • Dissolve H-Phe-OMe.HCl (1.1 equivalents) in anhydrous DCM.

    • Add DIPEA (1.1 equivalents) to the solution to neutralize the hydrochloride salt.[10]

    • Stir the mixture for 15-20 minutes at room temperature. This solution containing the free amine is used directly in the next step.[10]

  • Peptide Coupling Reaction:

    • In a separate flask, dissolve Boc-L-tryptophan (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.[10]

    • Cool the solution to 0 °C using an ice bath.

    • Add DCC (1.1 equivalents) to the cooled solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will start to form.[10]

    • Add the free base solution of L-phenylalanine methyl ester from Step 1 to this reaction mixture.

    • Allow the reaction to slowly warm to room temperature and continue stirring overnight.[10]

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated DCU.[10]

    • Wash the filtrate sequentially with 1 M HCl, 5% NaHCO₃, and brine to remove unreacted starting materials and reagents.[10]

    • Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by silica (B1680970) gel column chromatography, typically using a gradient of ethyl acetate in hexane (B92381) as the eluent.[10]

    • Combine the pure fractions and evaporate the solvent to yield the final product, Boc-Trp-Phe-OMe, as a white solid.[10]

experimental_workflow cluster_step1 Step 1: Free Amine Preparation cluster_step2 Step 2: Peptide Coupling cluster_step3 Step 3: Work-up & Purification A Dissolve H-Phe-OMe.HCl in DCM B Add DIPEA (Base) A->B C Stir 15-20 min at RT B->C D Free H-Phe-OMe solution C->D H Add Free H-Phe-OMe (from Step 1) D->H E Dissolve Boc-Trp-OH & HOBt in DCM F Cool to 0°C E->F G Add DCC, stir 30 min F->G G->H I Warm to RT, stir overnight H->I J Filter to remove DCU precipitate I->J K Wash with 1M HCl, 5% NaHCO₃, Brine J->K L Dry organic layer (MgSO₄) K->L M Concentrate under vacuum L->M N Purify via Silica Gel Chromatography M->N O Pure Boc-Trp-Phe-OMe N->O

Caption: Experimental workflow for dipeptide synthesis using H-Phe-OMe.HCl.

References

An In-depth Technical Guide to the Safe Handling of H-Phe-OMe.hydrochloride Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for H-Phe-OMe.hydrochloride powder (L-Phenylalanine methyl ester hydrochloride), a common reagent in peptide synthesis and various research applications. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of experimental work.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] Its key physical and chemical properties are summarized in the table below.

PropertyValueReferences
Chemical Formula C₁₀H₁₄ClNO₂[2]
Molecular Weight 215.68 g/mol [3][4]
CAS Number 7524-50-7[2]
Appearance White to off-white crystalline powder[1]
Melting Point 155-166 °C[1]
Solubility Soluble in DMSO (50 mg/mL)[3]
Stability Stable under recommended storage conditions.[2][4]
Hygroscopicity Hygroscopic[3]

Hazard Identification and Toxicology

While extensive toxicological data is not available for this compound, it should be handled with care as it may cause irritation to the skin, eyes, and respiratory tract.[2] Some sources indicate that it may be harmful if swallowed, inhaled, or absorbed through the skin.[2]

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Specific target organ toxicity — Single exposure3H335: May cause respiratory irritation

Note: GHS classification is based on aggregated data and may not be universally applied. It is prudent to handle the substance as potentially hazardous.

Experimental Protocols

The following protocols are designed to minimize exposure and ensure safe handling of this compound powder in a laboratory setting.

Risk Assessment

Before handling this compound, a thorough risk assessment should be conducted. This involves evaluating the potential hazards and implementing appropriate control measures.

cluster_RA Risk Assessment Workflow cluster_Controls Control Measures A Identify Hazards (Irritant, Potential Sensitizer) B Assess Risks (Inhalation, Skin/Eye Contact, Ingestion) A->B Evaluate likelihood and severity C Implement Control Measures B->C Select appropriate controls D Review and Update C->D Periodically or when procedures change E Engineering Controls (Fume Hood) C->E F Administrative Controls (SOPs, Training) C->F G Personal Protective Equipment (Gloves, Goggles, Lab Coat) C->G

Caption: Risk assessment workflow for handling this compound.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound powder.

  • Gloves: Nitrile or latex gloves are required.[2]

  • Eye Protection: Chemical safety goggles are mandatory.[2]

  • Body Protection: A lab coat should be worn.[2]

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is recommended.[2]

Weighing and Handling Protocol

Due to its potential to form dust and its hygroscopic nature, specific precautions should be taken when weighing this compound.

  • Preparation:

    • Ensure a chemical fume hood is available and functioning correctly.

    • Clean the weighing area and the balance.

    • Use anti-static weighing paper or a weighing boat.

  • Procedure:

    • Perform all manipulations of the powder inside a chemical fume hood to minimize inhalation risk.[2]

    • Use a clean spatula to transfer the desired amount of powder to the weighing vessel.

    • Close the container immediately after use to prevent moisture absorption and contamination.[3]

    • If dissolving the powder, add the solvent to the powder in the fume hood.

  • Cleaning:

    • Clean any spills immediately with a damp cloth or paper towel to avoid generating dust.

    • Dispose of contaminated materials in a sealed container as chemical waste.

cluster_Weighing Weighing Protocol A Don appropriate PPE B Prepare weighing area (in or near fume hood) A->B C Tare weighing vessel B->C D Transfer powder in fume hood C->D E Close container immediately D->E F Weigh and record mass E->F G Clean up spills promptly F->G

Caption: Step-by-step protocol for weighing this compound powder.

Storage and Stability

Proper storage is essential to maintain the quality and stability of this compound.

Storage ConditionRecommendationReferences
Temperature 4°C, sealed storage, away from moisture.[3]
Container Keep container tightly closed in a dry and well-ventilated place.[2][4]
Incompatibilities Strong oxidizing agents.[2][4]
Stock Solutions In solvent: -80°C for up to 6 months; -20°C for up to 1 month.[3]

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, the following procedures should be followed.

Accidental Release
  • Small Spills:

    • Wear appropriate PPE.

    • Carefully sweep up the spilled powder, avoiding dust generation.

    • Place the material in a sealed container for disposal.

    • Clean the spill area with a damp cloth.

  • Large Spills:

    • Evacuate the area.

    • Restrict access to the spill site.

    • Ensure adequate ventilation.

    • Follow institutional procedures for large chemical spills.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][2]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1][2]

cluster_Spill Spill Response cluster_Exposure Exposure Response Spill Accidental Spill Occurs Assess Assess Spill Size Spill->Assess Small Small Spill Procedure Assess->Small Minor Large Large Spill Procedure Assess->Large Major Cleanup Clean and Decontaminate Small->Cleanup Large->Cleanup Exposure Exposure Event Inhalation Inhalation Exposure->Inhalation Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Ingestion Ingestion Exposure->Ingestion FirstAid Administer First Aid Inhalation->FirstAid Skin->FirstAid Eye->FirstAid Ingestion->FirstAid Medical Seek Medical Attention FirstAid->Medical

Caption: Logical flow for responding to spills and exposures.

Firefighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

  • Hazardous Combustion Products: Burning may produce carbon oxides, nitrogen oxides, and hydrogen chloride gas.[2][4]

  • Firefighter Protection: Wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

By following these guidelines, researchers, scientists, and drug development professionals can safely handle this compound powder, minimizing risks and ensuring a safe laboratory environment.

References

Solubility Profile of H-Phe-OMe.hydrochloride in Common Laboratory Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of H-Phenylalanine methyl ester hydrochloride (H-Phe-OMe.HCl), a crucial building block in peptide synthesis and pharmaceutical development. Understanding its solubility in various common laboratory solvents is paramount for its effective use in research and manufacturing. This document compiles available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.

Core Solubility Data

The solubility of H-Phe-OMe.hydrochloride varies significantly across different solvent classes. The following table summarizes the available data for its L- and DL-enantiomeric forms. It is important to note that for several common solvents, only qualitative data is currently available in the public domain.

SolventSolvent ClassL-H-Phe-OMe.HCl SolubilityDL-H-Phe-OMe.HCl Solubility
WaterProtic, PolarSlightly soluble / Very faint turbiditySlightly soluble in water[1]
Methanol (MeOH)Protic, Polar5 mg/mL (clear, colorless solution)[2]Soluble
Ethanol (EtOH)Protic, PolarSoluble[3]Soluble[3]
Dimethyl Sulfoxide (DMSO)Aprotic, Polar50 mg/mL[4]≥ 200 mg/mL[5]
Dichloromethane (DCM)ChlorinatedSoluble-
ChloroformChlorinatedSoluble-
Ethyl Acetate (EtOAc)EsterSoluble-
AcetoneKetoneSoluble-

Note: The term "soluble" indicates that the compound dissolves in the solvent, but the exact concentration at saturation is not specified in the available literature. Further empirical determination is recommended for applications requiring precise concentrations. The hygroscopic nature of this compound should also be considered, as moisture can influence solubility.

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol is based on the principles outlined in the OECD Test Guideline 105 for Water Solubility.

Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (solid, crystalline powder)

  • Solvent of interest (e.g., water, ethanol, etc.)

  • Glass flasks or vials with airtight stoppers

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other quantitative analytical instrumentation.

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a flask containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to allow it to reach equilibrium. A minimum of 24 hours is recommended, with continued agitation for 48 and 72 hours to confirm that equilibrium has been reached (i.e., the concentration in solution does not change between time points).

  • Phase Separation:

    • After the equilibration period, allow the suspension to settle.

    • To separate the undissolved solid from the saturated solution, centrifuge the sample at a high speed.

    • Carefully withdraw the supernatant using a pipette and filter it through a syringe filter to remove any remaining solid particles.

  • Quantification:

    • Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound to ensure accurate quantification.

  • Data Analysis:

    • Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

    • The resulting value represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

G Workflow for Shake-Flask Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start add_solid Add excess H-Phe-OMe.HCl to solvent in a sealed flask start->add_solid agitate Agitate at constant temperature (24-72h) add_solid->agitate centrifuge Centrifuge the suspension agitate->centrifuge filter Filter the supernatant centrifuge->filter dilute Dilute the filtrate filter->dilute analyze Analyze by HPLC dilute->analyze calculate Calculate solubility analyze->calculate end End calculate->end

Caption: A generalized workflow for determining equilibrium solubility.

References

Methodological & Application

Application Notes and Protocols for H-Phe-OMe.hydrochloride in Peptide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe.HCl) in solution-phase peptide synthesis. The focus is on the coupling of N-terminally protected amino acids to H-Phe-OMe to form dipeptides, a fundamental step in the synthesis of larger peptide chains.

Introduction

L-Phenylalanine methyl ester hydrochloride is a common building block in peptide synthesis. It serves as the C-terminal amino acid ester in a peptide coupling reaction, where its free amino group, after neutralization of the hydrochloride salt, acts as a nucleophile to attack an activated carboxylic acid of an N-protected amino acid. This reaction forms a new peptide bond. The methyl ester protects the C-terminus of phenylalanine during the coupling reaction.

This application note details a robust and widely used protocol for peptide coupling using H-Phe-OMe.HCl, focusing on carbodiimide-mediated methods. It also provides data on expected yields and outlines the necessary purification and characterization steps.

Materials and Reagents

ReagentSupplierCatalog #
H-Phe-OMe.HClSigma-AldrichP17202
Boc-L-Alanine (Boc-Ala-OH)Sigma-AldrichB7655
N,N'-Dicyclohexylcarbodiimide (DCC)Sigma-AldrichD80002
1-Hydroxybenzotriazole (B26582) (HOBt)Sigma-Aldrich54802
N,N-Diisopropylethylamine (DIPEA)Sigma-Aldrich387649
Dichloromethane (B109758) (DCM), anhydrousSigma-Aldrich270997
Ethyl acetate (B1210297) (EtOAc)Fisher ScientificE145-4
n-HexaneFisher ScientificH302-4
5% Sodium bicarbonate (NaHCO₃) solutionFisher ScientificS233-500
1 M Hydrochloric acid (HCl) solutionFisher ScientificSA48-1
Saturated sodium chloride (NaCl) solution (brine)--
Anhydrous magnesium sulfate (B86663) (MgSO₄)Sigma-AldrichM7506

Experimental Protocols

This section details a standard protocol for the synthesis of a dipeptide, Boc-Ala-Phe-OMe, using H-Phe-OMe.HCl and Boc-Ala-OH.

Neutralization of H-Phe-OMe.HCl

Before the coupling reaction, the hydrochloride salt of H-Phe-OMe must be neutralized to generate the free amine.

  • Dissolve H-Phe-OMe.HCl (1.1 equivalents) in anhydrous dichloromethane (DCM).

  • Add N,N-Diisopropylethylamine (DIPEA) (1.1 equivalents) to the solution.

  • Stir the mixture for 15-20 minutes at room temperature. The resulting solution containing the free base of L-phenylalanine methyl ester is used directly in the next step without isolation.

Peptide Coupling Reaction (DCC/HOBt Method)

This protocol utilizes DCC as the coupling agent and HOBt as an additive to improve reaction efficiency and suppress racemization.[1]

  • In a separate flask, dissolve Boc-L-Alanine (1.0 equivalent) and 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the cooled solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Add the solution of the free base of L-phenylalanine methyl ester (from step 3.1) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

Work-up and Purification
  • Filter the reaction mixture through a sintered glass funnel to remove the precipitated DCU.

  • Wash the filtrate sequentially with 1 M HCl, 5% NaHCO₃, and brine.[2]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica (B1680970) gel column chromatography using a gradient of ethyl acetate in hexane (B92381) as the eluent.[2]

  • Combine the fractions containing the pure product and evaporate the solvent to yield the dipeptide as a white solid.

Data Summary

The following table summarizes typical reaction conditions and reported yields for the synthesis of dipeptides using H-Phe-OMe.HCl.

N-Protected Amino AcidCoupling ReagentBaseSolventReaction Time (h)Yield (%)Reference
Boc-Ala-OHDCC/HOBtNMMCHCl₃24>90[3]
Boc-Ser-OHDCCNMMCHCl₃24>90[3]
Ac-Gly-OHNot SpecifiedNot SpecifiedNot SpecifiedNot Specified76[4]

NMM: N-Methylmorpholine

Characterization

The final product should be characterized to confirm its identity and purity. Common analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the dipeptide.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Workflow Diagram

The following diagram illustrates the key steps in the peptide coupling protocol.

PeptideCouplingWorkflow cluster_prep Preparation cluster_coupling Coupling Reaction cluster_workup Work-up & Purification cluster_end Final Product start Start neutralization Neutralize H-Phe-OMe.HCl with DIPEA in DCM start->neutralization add_amine Add Neutralized H-Phe-OMe neutralization->add_amine dissolve Dissolve Boc-Amino Acid and HOBt in DCM cool Cool to 0°C dissolve->cool add_dcc Add DCC cool->add_dcc add_dcc->add_amine react Stir Overnight at RT add_amine->react filter_dcu Filter DCU react->filter_dcu wash Aqueous Washes (HCl, NaHCO3, Brine) filter_dcu->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify characterize Characterize (NMR, MS, HPLC) purify->characterize end End characterize->end

Caption: Workflow for the solution-phase synthesis of a dipeptide using H-Phe-OMe.HCl.

Troubleshooting

ProblemPossible CauseSolution
Low Yield Incomplete reaction.Extend the reaction time or gently warm the reaction mixture. Ensure all reagents are anhydrous.
Loss of product during work-up.Perform extractions carefully to avoid loss of the organic layer.
Presence of Unreacted Starting Material Insufficient activation or coupling time.Ensure the correct stoichiometry of coupling reagents. Pre-activate the carboxylic acid for a sufficient time before adding the amine component.
Racemization Use of a strong base or prolonged reaction at high temperature.Use a weaker base like N-methylmorpholine (NMM). Ensure the reaction is carried out at the recommended temperature. The use of HOBt helps to minimize racemization.[1]
DCU is difficult to remove High concentration of DCC.Use the minimum effective amount of DCC. If DCU remains after filtration, it can often be removed during column chromatography.

Safety Information

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all chemicals in a well-ventilated fume hood.

  • DCC is a potent allergen and sensitizer; avoid inhalation and skin contact.

  • DCM is a volatile and potentially carcinogenic solvent; handle with care.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

References

Application Notes and Protocols for EDC/HOBt Coupling with H-Phe-OMe.hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the coupling of a carboxylic acid with L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe.hydrochloride) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt). This common amide bond formation reaction is a cornerstone in peptide synthesis and the development of small molecule therapeutics.

Introduction

The formation of an amide bond is one of the most fundamental and frequently utilized reactions in medicinal chemistry and drug discovery. The EDC/HOBt coupling system is a widely adopted method due to its efficiency, mild reaction conditions, and the water-soluble nature of the EDC byproduct, which simplifies purification.[1][2] In this reaction, EDC activates a carboxylic acid to form a highly reactive O-acylisourea intermediate.[1] This intermediate is susceptible to racemization and other side reactions.[3] The addition of HOBt mitigates these issues by forming a more stable HOBt-ester intermediate, which then reacts with the amine component, H-Phe-OMe, to yield the desired amide product with a higher degree of stereochemical purity.[3][4]

Reaction Mechanism

The coupling reaction proceeds through a two-step mechanism:

  • Activation of the Carboxylic Acid: The carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate.

  • Nucleophilic Attack and Amide Bond Formation: HOBt acts as a nucleophile, attacking the O-acylisourea intermediate to form an active ester. This HOBt-ester is more stable and less prone to racemization.[3] The amine group of H-Phe-OMe then attacks the active ester, leading to the formation of the desired amide bond and the release of HOBt. The byproduct from EDC is a water-soluble urea (B33335) derivative, which can be easily removed during aqueous workup.[1]

EDC_HOBt_Coupling_Mechanism cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC Active_Ester HOBt Active Ester O_Acylisourea->Active_Ester + HOBt O_Acylisourea->Active_Ester EDC_Byproduct Water-Soluble Urea Byproduct HOBt HOBt Amide_Product Amide Product Active_Ester->Amide_Product + H-Phe-OMe Amine H-Phe-OMe

Figure 1: EDC/HOBt Coupling Mechanism.

Quantitative Data Summary

The following tables summarize typical reagent molar ratios and reaction conditions for successful EDC/HOBt coupling reactions. Optimization may be required for specific substrates.

Table 1: Reagent Stoichiometry

ReagentMolar Equivalents (relative to limiting reagent)Purpose
Carboxylic Acid1.0Substrate
This compound1.0 - 1.2Amine Component
EDC.HCl1.1 - 1.5Coupling Agent
HOBt1.0 - 1.2Racemization Suppressor & Rate Enhancer
Tertiary Base (e.g., DIPEA, TEA)2.0 - 3.0To neutralize HCl from the amine salt and acid formed during the reaction

Table 2: Typical Reaction Parameters

ParameterTypical Value/ConditionNotes
SolventDichloromethane (DCM), Dimethylformamide (DMF), Acetonitrile (MeCN)DMF is often preferred for its ability to dissolve a wide range of reactants.[5]
Temperature0 °C to Room TemperatureThe reaction is typically started at 0 °C to control the initial exothermic reaction and then allowed to warm to room temperature.[5][6]
Reaction Time12 - 24 hoursMonitored by TLC or LC-MS until completion.
Work-upAqueous wash with dilute acid, base, and brineTo remove excess reagents and byproducts.
PurificationSilica (B1680970) gel column chromatographyTo isolate the pure amide product.

Experimental Protocol

This protocol provides a general procedure for the EDC/HOBt coupling of a generic carboxylic acid with this compound.

Materials:

  • Carboxylic Acid

  • This compound

  • EDC.HCl

  • HOBt

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1N HCl solution

  • Saturated NaHCO₃ solution

  • Saturated NaCl (brine) solution

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., Ethyl Acetate/Hexanes)

Procedure:

  • Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.1 eq).

  • Dissolution: Dissolve the mixture in anhydrous DMF (or DCM).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Base Addition: Add DIPEA (2.5 eq) dropwise to the stirred solution. Stir for 10-15 minutes.

  • EDC Addition: Add EDC.HCl (1.2 eq) portion-wise to the reaction mixture.

  • Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, and then let it warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and saturated brine solution (1x).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the pure amide.

Experimental_Workflow Start Start Combine_Reagents 1. Combine Carboxylic Acid, H-Phe-OMe.HCl, and HOBt in DMF Start->Combine_Reagents Cool 2. Cool to 0 °C Combine_Reagents->Cool Add_Base 3. Add DIPEA Cool->Add_Base Add_EDC 4. Add EDC.HCl Add_Base->Add_EDC React 5. Stir at 0 °C, then warm to RT Add_EDC->React Monitor 6. Monitor by TLC/LC-MS React->Monitor Workup 7. Aqueous Work-up Monitor->Workup Purify 8. Column Chromatography Workup->Purify End Pure Amide Product Purify->End

Figure 2: Experimental Workflow.

Troubleshooting and Key Considerations

  • Low Yield:

    • Ensure all reagents are of high purity and the solvents are anhydrous.

    • Optimize the molar equivalents of coupling reagents and base.

    • Consider using a different solvent system.

  • Racemization:

    • Maintain a low temperature during the initial stages of the reaction.

    • Ensure the appropriate amount of HOBt is used. For particularly sensitive substrates, other additives like HOAt or Oxyma Pure might offer better results in suppressing racemization.[1][7]

  • Difficult Purification:

    • The water-soluble nature of the EDC byproduct is a key advantage.[1] Thorough aqueous work-up is crucial to remove it and excess HOBt.

    • If DMF is used as a solvent, it can be challenging to remove. Washing the organic layer with a 5% LiCl aqueous solution can aid in its removal.[8]

Conclusion

The EDC/HOBt coupling method is a robust and reliable technique for the synthesis of amides from carboxylic acids and amines like this compound. By following the outlined protocols and considering the key parameters, researchers can achieve high yields of the desired peptide products with minimal side reactions. This methodology is integral to the fields of peptide chemistry, drug discovery, and materials science.

References

HBTU/DIPEA Mediated Synthesis Using H-Phe-OMe.hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of organic and medicinal chemistry, particularly in the synthesis of peptides and peptidomimetics. The use of coupling reagents is critical for achieving high yields, minimizing side reactions, and preserving the stereochemical integrity of the chiral centers. Among the vast array of available coupling reagents, O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) has emerged as a highly efficient and widely used reagent for both solution-phase and solid-phase peptide synthesis.[1][2] When used in conjunction with a hindered base such as N,N-Diisopropylethylamine (DIPEA), HBTU provides rapid and clean conversion of carboxylic acids and amines to their corresponding amides.

This document provides detailed application notes and experimental protocols for the HBTU/DIPEA mediated synthesis of a dipeptide, using a protected amino acid and the hydrochloride salt of Phenylalanine methyl ester (H-Phe-OMe.HCl) as a model system.

Principle of the Reaction

The HBTU/DIPEA mediated coupling reaction proceeds through a two-step mechanism. First, the carboxylic acid is activated by HBTU in the presence of DIPEA. DIPEA acts as a base to deprotonate the carboxylic acid, forming a carboxylate anion.[3] This anion then attacks the uronium carbon of HBTU, leading to the formation of a highly reactive O-acylisourea intermediate. This intermediate can then rearrange to form an active ester with the benzotriazole (B28993) moiety (OBt ester), which is less prone to racemization.[4]

In the second step, the amine component, in this case, the free base of H-Phe-OMe generated in situ by DIPEA, acts as a nucleophile and attacks the activated carbonyl group of the OBt ester. This results in the formation of the desired amide bond and the release of tetramethylurea and HOBt as byproducts. The use of an amino acid ester hydrochloride salt necessitates the use of at least two equivalents of base: one to neutralize the hydrochloride salt and another to facilitate the activation of the carboxylic acid.[5]

Data Presentation

The efficiency of HBTU/DIPEA mediated coupling can be influenced by various factors including solvent, temperature, and stoichiometry of the reagents. Below is a summary of typical reaction conditions and outcomes for the synthesis of dipeptides using this methodology.

Carboxylic Acid (equiv.)H-Phe-OMe.HCl (equiv.)HBTU (equiv.)DIPEA (equiv.)SolventTemp. (°C)Time (h)Yield (%)Purity (%)Reference
1.01.01.02.0DMFRT2-4>90High[6]
1.01.11.12.2DCM0 to RT12~92High[5]
1.01.01.12.0THFRT1-2GoodHigh[1]
1.01.01.53.0CH2Cl2RT24-72GoodHigh[5]
1.01.01.02.0NBPRT-75.898.8[7]

Note: Yields and purities are illustrative and can vary based on the specific substrates, reaction scale, and purification methods.

Experimental Protocols

Materials and Reagents
  • N-protected amino acid (e.g., Boc-Xxx-OH)

  • L-phenylalanine methyl ester hydrochloride (H-Phe-OMe.HCl)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Protocol: Solution-Phase Synthesis of a Dipeptide

This protocol describes the synthesis of a generic N-Boc-protected dipeptide ester.

  • Preparation of the Amine Component:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve H-Phe-OMe.HCl (1.0 equivalent) in anhydrous DCM.

    • Add DIPEA (1.0 equivalent) to the solution to neutralize the hydrochloride salt and generate the free amine.

    • Stir the mixture at room temperature for 15-20 minutes.

  • Activation of the Carboxylic Acid Component:

    • In a separate dry round-bottom flask, dissolve the N-protected amino acid (1.0 equivalent) and HBTU (1.0 equivalent) in anhydrous DCM.

    • Cool the mixture to 0 °C using an ice bath.

    • Slowly add DIPEA (1.0 equivalent) to the solution.

    • Stir the mixture at 0 °C for 10-15 minutes to allow for pre-activation.

  • Coupling Reaction:

    • Add the solution of the free amine (from step 1) to the pre-activated carboxylic acid solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion of the reaction, dilute the mixture with ethyl acetate.

    • Transfer the solution to a separatory funnel and wash successively with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).[5][8]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

HBTU_Activation_Mechanism cluster_activation Carboxylic Acid Activation cluster_amine_prep Amine Preparation cluster_coupling Coupling RCOOH R-COOH RCOO R-COO⁻ RCOOH->RCOO  + DIPEA DIPEA1 DIPEA ActiveEster Active OBt Ester RCOO->ActiveEster  + HBTU HBTU HBTU TMU Tetramethylurea Dipeptide Dipeptide ActiveEster->Dipeptide  + H-Phe-OMe PheNH2_HCl H-Phe-OMe.HCl PheNH2 H-Phe-OMe PheNH2_HCl->PheNH2  + DIPEA DIPEA2 DIPEA HOBt HOBt

Caption: HBTU/DIPEA mediated amide bond formation mechanism.

Experimental_Workflow start Start amine_prep Prepare Amine: Dissolve H-Phe-OMe.HCl in DCM Add 1.0 eq. DIPEA start->amine_prep acid_activation Activate Acid: Dissolve Boc-AA-OH & HBTU in DCM Cool to 0°C Add 1.0 eq. DIPEA start->acid_activation coupling Coupling: Combine amine and activated acid Stir at RT for 2-4h amine_prep->coupling acid_activation->coupling workup Work-up: Dilute with EtOAc Aqueous washes (HCl, NaHCO₃, Brine) coupling->workup purification Purification: Dry organic layer Concentrate Flash Chromatography workup->purification end End Product purification->end

Caption: Experimental workflow for HBTU/DIPEA mediated synthesis.

References

Application Notes and Protocols for Solution-Phase Peptide Synthesis Utilizing H-Phe-OMe.hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the solution-phase synthesis of dipeptides using L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe.HCl). This document outlines detailed experimental protocols, presents a comparative analysis of various coupling reagents, and includes methodologies for purification and characterization of the final peptide products.

Introduction

Solution-phase peptide synthesis is a classical and versatile method for the chemical construction of peptides. Unlike solid-phase synthesis, all reactants are dissolved in a suitable organic solvent. This approach is particularly advantageous for the synthesis of short peptides, peptide fragments for subsequent ligation, and for large-scale production where the purification and characterization of intermediates at each step is crucial for ensuring the high purity of the final product.[1] H-Phe-OMe.HCl is a commonly used building block in this technique, serving as the C-terminal amino acid ester. The methyl ester protects the carboxylic acid terminus, while the hydrochloride salt enhances its stability and solubility. The synthesis involves two key steps: the liberation of the free amine from the hydrochloride salt and the subsequent coupling with an N-protected amino acid.

Core Principles and Workflow

The general workflow for the solution-phase synthesis of a dipeptide using H-Phe-OMe.HCl involves several key stages:

  • Preparation of the Free Amine: The amine hydrochloride salt of phenylalanine methyl ester is neutralized with a non-nucleophilic organic base to generate the free amine, which is essential for the subsequent coupling reaction.

  • Activation of the N-protected Amino Acid: The carboxylic acid of the N-terminal amino acid, which is protected with a group such as Boc (tert-butyloxycarbonyl), Fmoc (9-fluorenylmethyloxycarbonyl), or Z (benzyloxycarbonyl), is activated using a coupling reagent to facilitate the formation of the amide bond.

  • Peptide Bond Formation (Coupling): The activated N-protected amino acid is reacted with the free amine of phenylalanine methyl ester to form the dipeptide.

  • Work-up and Purification: The reaction mixture is subjected to a series of aqueous washes to remove excess reagents and byproducts. The crude dipeptide is then purified, typically by silica (B1680970) gel column chromatography.

  • Characterization: The structure and purity of the final dipeptide are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Data Presentation: Comparison of Coupling Methods

The choice of N-protecting group and coupling reagent significantly impacts the yield, reaction time, and potential for side reactions, such as racemization. The following tables provide a summary of quantitative data for the synthesis of various dipeptides using H-Phe-OMe.HCl.

Table 1: Synthesis of Boc-Protected Dipeptides

N-Boc Amino AcidCoupling ReagentBaseSolventReaction TimeYield (%)Reference
Boc-Trp-OHDCC/HOBtDIPEADCMOvernightNot specified[1]
Boc-Ala-OHDCCNMMCHCl₃24 hours78.3
Boc-Phe-OHIBA-OBz / (4-MeOC₆H₄)₃P-DMF10 minutes66[2]
Boc-Arg(Pbf)-OHT3P®DIPEADCM2-4 hoursNot specified[3]
Boc-Pro-OHDCC/HOBtNaOH(aq)THF/H₂O55 minutes85[4]

Table 2: Synthesis of Fmoc- and Z-Protected Dipeptides

N-Protected Amino AcidCoupling ReagentBaseSolventReaction TimeYield (%)Reference
Fmoc-Phe-OHHBTUDIPEADMF10-60 minutesNot specified[5]
Z-Gly-Phe-OHBEMT--2 minutes46[6]
Z-Leu-OHThermolysin-Ethyl acetate (B1210297)Not specified95[7]
Fmoc-Phe-N₃--CH₂Cl₂15 minutes82[8]
Z-Phg-OHEDC/OxymaPureDIEADCM/DMFOvernight>99[9]

Experimental Protocols

Below are detailed protocols for the synthesis of a representative dipeptide, Boc-Ala-Phe-OMe. These protocols can be adapted for other N-protected amino acids.

Protocol 1: Synthesis of Boc-Ala-Phe-OMe using DCC/HOBt

Materials:

  • H-Phe-OMe.hydrochloride

  • Boc-Ala-OH

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of H-Phe-OMe Free Base:

    • Dissolve this compound (1.1 equivalents) in anhydrous DCM.

    • Add DIPEA (1.1 equivalents) to the solution and stir at room temperature for 20 minutes. The resulting solution containing the free amine is used directly in the next step.[1]

  • Peptide Coupling Reaction:

    • In a separate flask, dissolve Boc-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add DCC (1.1 equivalents) to the cooled solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.[1]

    • Add the solution of H-Phe-OMe free base from step 1 to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a suitable gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the pure product and evaporate the solvent to yield Boc-Ala-Phe-OMe as a white solid.

Protocol 2: Characterization of the Dipeptide

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve 5-10 mg of the purified dipeptide in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[10]

  • Record ¹H NMR and ¹³C NMR spectra to confirm the presence of all expected protons and carbons.

  • Typical ¹H NMR signals for Boc-Ala-Phe-OMe would include: a singlet around 1.4 ppm for the Boc group, a singlet around 3.7 ppm for the methyl ester, multiplets in the aromatic region (7.0-7.3 ppm) for the phenylalanine side chain, and signals for the alpha and beta protons of both amino acid residues.[10][11]

2. Mass Spectrometry (MS):

  • Prepare a dilute solution of the purified dipeptide in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Analyze the sample using Electrospray Ionization Mass Spectrometry (ESI-MS) to determine the molecular weight of the synthesized dipeptide. The expected mass for [M+Na]⁺ for Boc-Ala-Phe-OMe would be approximately 373.18 g/mol .

Visualizations

Solution_Phase_Peptide_Synthesis_Workflow cluster_0 Preparation of H-Phe-OMe Free Base cluster_1 Peptide Coupling cluster_2 Purification & Characterization H-Phe-OMe.HCl H-Phe-OMe.HCl Liberation Liberation H-Phe-OMe.HCl->Liberation Base (DIPEA) Base (DIPEA) Base (DIPEA)->Liberation H-Phe-OMe (Free Amine) H-Phe-OMe (Free Amine) Liberation->H-Phe-OMe (Free Amine) Coupling Coupling H-Phe-OMe (Free Amine)->Coupling N-Protected AA N-Protected Amino Acid Activation Activation N-Protected AA->Activation Coupling Reagent Coupling Reagent (e.g., DCC/HOBt) Coupling Reagent->Activation Activation->Coupling Protected Dipeptide Protected Dipeptide Coupling->Protected Dipeptide Work-up Work-up Protected Dipeptide->Work-up Chromatography Chromatography Work-up->Chromatography Pure Dipeptide Pure Dipeptide Chromatography->Pure Dipeptide Characterization Characterization (NMR, MS) Pure Dipeptide->Characterization

Caption: Workflow for solution-phase dipeptide synthesis.

Coupling_Reagent_Mechanism N_Protected_AA N-Protected Amino Acid (R-COOH) Activated_Intermediate Activated Intermediate (e.g., O-acylisourea) N_Protected_AA->Activated_Intermediate Coupling_Reagent Coupling Reagent (e.g., DCC) Coupling_Reagent->Activated_Intermediate Dipeptide Protected Dipeptide (R-CO-NH-R') Activated_Intermediate->Dipeptide Byproduct Byproduct (e.g., DCU) Activated_Intermediate->Byproduct H_Phe_OMe H-Phe-OMe (R'-NH₂) H_Phe_OMe->Dipeptide

Caption: General mechanism of peptide coupling.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) Utilizing H-Phe-OMe.hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of H-Phe-OMe.hydrochloride (L-Phenylalanine methyl ester hydrochloride) in solid-phase peptide synthesis (SPPS). This compound is a versatile building block in the synthesis of peptides and proteins, serving as a crucial component for researchers in drug development and biochemical studies.[1] Its methyl ester protection enables selective peptide synthesis and allows for orthogonal protection strategies.[2]

Application Notes

This compound is a derivative of the amino acid phenylalanine, widely used in both solid-phase and solution-phase peptide synthesis.[2][3] Its primary applications include the production of chiral drug intermediates, the preparation of peptidomimetics, and its use in combinatorial chemistry.[2] The hydrochloride salt form enhances its stability and ease of handling, making it a robust building block for research and pharmaceutical development.[2] The compound's ability to cross the blood-brain barrier also makes it a candidate for research in neuropharmacology.[1]

Physicochemical Properties of this compound

PropertyValue
Chemical Name Methyl L-phenylalaninate hydrochloride[2]
CAS Number 7524-50-7[2]
Molecular Formula C₁₀H₁₄ClNO₂[2]
Molecular Weight 215.68 g/mol [2]
Appearance White to off-white crystalline powder[2]
Melting Point 158-162 °C[2]
Purity ≥98%[2]
Solubility Soluble in methanol, chloroform, dichloromethane (B109758) (DCM), ethyl acetate, DMSO, and acetone[2]
Storage Store at -20°C, tightly closed, and protected from moisture as it is hygroscopic[2]

Experimental Protocols

The following protocols are designed for Fmoc-based solid-phase peptide synthesis, initiating with the esterification of a resin with this compound.

Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride Resin

This protocol describes the attachment of the first amino acid, this compound, to a 2-chlorotrityl chloride resin. This type of resin is advantageous for preparing C-terminal carboxylic acids and protected peptide fragments.[4]

Materials and Reagents:

ReagentQuantity (for 0.1 mmol scale)
2-Chlorotrityl chloride resin (100-200 mesh)300 mg[4]
This compound3 equivalents (64.7 mg)
Diisopropylethylamine (DIPEA)7.5 equivalents (130 µL)[5]
Dichloromethane (DCM), anhydrous10 mL/g resin[5]
Capping Solution (DCM:MeOH:DIPEA, 17:2:1 v/v/v)10 mL[4]
Dimethylformamide (DMF)As needed for washing

Procedure:

  • Resin Swelling: Place the 2-chlorotrityl chloride resin in a reaction vessel and swell in anhydrous DCM for at least 30 minutes.[4][5]

  • Amino Acid Preparation: In a separate vial, dissolve this compound in anhydrous DCM. Add DIPEA to neutralize the hydrochloride salt and form the free amine.

  • Coupling/Esterification: Drain the DCM from the swollen resin. Add the prepared amino acid solution to the resin. Agitate the mixture at room temperature for 30-60 minutes.[5]

  • Capping: After the coupling reaction, drain the solution and add the capping solution (DCM:MeOH:DIPEA) to cap any unreacted chloride groups on the resin. Agitate for 15-30 minutes.[4][5]

  • Washing: Drain the capping solution and wash the resin thoroughly with DCM (3 times) followed by DMF (3 times) to remove excess reagents and byproducts.[4][5] The resin is now loaded with the first amino acid and ready for peptide chain elongation.

sp_ps_workflow cluster_prep Resin Preparation cluster_synthesis Peptide Synthesis Cycle cluster_final Final Steps Resin Select Resin (e.g., 2-Chlorotrityl) Swell Swell Resin in DCM Resin->Swell Load_AA1 Couple First Amino Acid (H-Phe-OMe.HCl) Swell->Load_AA1 Esterification Cap Cap Unreacted Sites Load_AA1->Cap Deprotect Fmoc Deprotection (20% Piperidine/DMF) Cap->Deprotect Start Elongation Couple_AA2 Couple Next Fmoc-AA (e.g., with HBTU/DIPEA) Deprotect->Couple_AA2 Repeat n times Wash Wash Resin (DMF) Couple_AA2->Wash Cleave Cleave Peptide from Resin (TFA Cocktail) Couple_AA2->Cleave After final AA Wash->Deprotect Precipitate Precipitate with Cold Ether Cleave->Precipitate Purify Purify and Analyze (HPLC/MS) Precipitate->Purify

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol 2: Standard Fmoc-SPPS Elongation Cycle

This protocol outlines the iterative steps of deprotection and coupling to elongate the peptide chain.

1. Fmoc Deprotection:

The Fmoc protecting group is removed from the N-terminus of the growing peptide chain to allow for the coupling of the next amino acid.[6]

ReagentCompositionReaction Time
Deprotection Solution20% Piperidine in DMF1 x 1 min, then 1 x 7-20 min[5][7]

Procedure:

  • Wash the resin with DMF (3 times).

  • Add the deprotection solution to the resin and agitate for 1 minute, then drain.

  • Add fresh deprotection solution and agitate for 7-20 minutes.[5][7]

  • Drain the solution and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.[4] A colorimetric test (e.g., Kaiser test) can be performed to confirm the presence of a free primary amine.[5]

elongation_cycle Start Resin-Bound Peptide (Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Washing1 DMF Wash Deprotection->Washing1 Free_Amine Resin-Bound Peptide (Free N-terminus) Washing1->Free_Amine Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Free_Amine->Coupling Washing2 DMF Wash Coupling->Washing2 End_Cycle Elongated Peptide (Fmoc-Protected) Washing2->End_Cycle End_Cycle->Deprotection Repeat for next amino acid

Caption: The iterative cycle of deprotection and coupling in SPPS.

2. Amino Acid Coupling:

The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminus.

Common Coupling Reagents:

ReagentDescription
HBTU/DIPEA A common and efficient uronium-based coupling reagent combination.
HATU/HOAt/DIPEA Recommended for difficult couplings, including sterically hindered or N-methyl amino acids.[4]
DIC/HOBt A carbodiimide-based activation method, often used to generate HOBt esters.[8][9]

Procedure (using HBTU):

  • Activation: In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF. Allow the mixture to pre-activate for 5-10 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin with the free amine. Agitate for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).

  • Monitoring: The completion of the coupling reaction can be monitored using a colorimetric test (e.g., negative Kaiser test). If the coupling is incomplete, the step can be repeated (double coupling).[10]

Protocol 3: Cleavage and Final Deprotection

Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously.

Standard Cleavage Cocktail:

The composition of the cleavage cocktail depends on the amino acids present in the peptide sequence. A common general-purpose cocktail is provided below.

ReagentPercentage (v/v)Purpose
Trifluoroacetic Acid (TFA) 95%Cleaves peptide from resin and removes most protecting groups
Triisopropylsilane (TIS) 2.5%Cation scavenger (protects Trp, Met, Cys)
Water 2.5%Cation scavenger (protects Trp)

Procedure:

  • Preparation: Wash the final peptide-resin with DCM and dry it under a vacuum.

  • Cleavage Reaction: Add the cleavage cocktail to the dry resin in a fume hood. Agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Precipitate the peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.

  • Collection and Purification: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under a vacuum. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

cleavage_process cluster_input Inputs cluster_output Outputs PeptideResin Fully Assembled Peptide on Resin CleavageReaction Cleavage Reaction (2-3 hours) PeptideResin->CleavageReaction CleavageCocktail Cleavage Cocktail (TFA/TIS/H2O) CleavageCocktail->CleavageReaction CrudePeptide Crude Peptide (in TFA solution) CleavageReaction->CrudePeptide SpentResin Spent Resin CleavageReaction->SpentResin

Caption: The process of cleaving the peptide from the solid support.

References

Application Note and Protocol: Deprotection of N-α-(tert-Butoxycarbonyl)-L-phenylalanine methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of peptide synthesis and general organic chemistry, serving as a robust protecting group for amines. Its widespread use stems from its stability across a variety of reaction conditions and its straightforward removal under acidic conditions. This application note provides a comprehensive guide for the deprotection of N-Boc-L-phenylalanine methyl ester to yield L-phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl). Two standard and highly effective protocols are detailed: one employing hydrochloric acid (HCl) in an organic solvent and the other utilizing trifluoroacetic acid (TFA). These methods are indispensable for researchers, scientists, and professionals in drug development who require the free amine for subsequent synthetic steps, such as peptide coupling.

It is important to clarify that the compound "H-Phe-OMe.hydrochloride" is the final, deprotected product, a salt of L-phenylalanine methyl ester. The "H-" prefix denotes the free amino group. Therefore, this guide details the process of generating this compound from its N-Boc protected precursor.

Data Presentation

The following table summarizes the typical quantitative data for the deprotection of N-Boc-L-phenylalanine methyl ester using the two primary methods. Yields for these reactions are consistently high, often quantitative.

MethodReagent(s)SolventReaction TimeTemperatureTypical Yield (%)Typical Purity (%)
A4M Hydrochloric Acid (HCl)1,4-Dioxane (B91453)30 min - 2 hoursRoom Temperature>95>98
BTrifluoroacetic Acid (TFA)Dichloromethane (B109758) (DCM)1 - 2 hours0 °C to Room Temp.>95>98

Note: Actual yields and purity may vary based on the scale of the reaction, purity of starting materials, and the efficiency of the work-up procedure.

Experimental Protocols

Materials and Reagents:

  • N-Boc-L-phenylalanine methyl ester

  • 4M HCl in 1,4-Dioxane

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Filtration apparatus (e.g., Büchner funnel)

Method A: Deprotection using Hydrochloric Acid in 1,4-Dioxane

This protocol is favored for its straightforward work-up, often yielding the hydrochloride salt of the product directly as a precipitate.[1][2][3]

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve N-Boc-L-phenylalanine methyl ester (1 equivalent) in a minimal amount of 1,4-dioxane.

  • Addition of HCl/Dioxane: While stirring, add a 4 M solution of HCl in 1,4-dioxane (5-10 equivalents). The reaction is typically conducted at room temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).[4] The disappearance of the starting material (less polar) and the appearance of the product (more polar, often staying at the baseline) indicates the reaction's progression. The reaction is generally complete within 30 minutes to 2 hours.[1][2]

  • Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is the crude L-phenylalanine methyl ester hydrochloride.

  • Precipitation and Purification: To the crude residue, add cold, anhydrous diethyl ether to induce precipitation.[5] Stir or sonicate the mixture to form a fine, white solid.

  • Final Product Collection: Isolate the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield pure L-phenylalanine methyl ester hydrochloride.

Method B: Deprotection using Trifluoroacetic Acid in Dichloromethane

This method is also highly efficient, although the work-up requires co-evaporation to remove residual TFA.[4][6]

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve N-Boc-L-phenylalanine methyl ester (1 equivalent) in anhydrous dichloromethane (DCM) (approximately 10 mL per gram of substrate). Cool the flask to 0 °C in an ice bath with stirring.

  • Addition of TFA: Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common concentration is 25-50% TFA in DCM (v/v).[4][6]

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and continue stirring.

  • Reaction Monitoring: Monitor the reaction's progress by TLC until the starting material is fully consumed, which typically takes 1-2 hours.[4]

  • Work-up and Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.

  • Removal of Residual TFA: To ensure complete removal of TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).

  • Final Product: The resulting residue is the trifluoroacetate (B77799) salt of L-phenylalanine methyl ester. For conversion to the hydrochloride salt or for direct use in subsequent steps, this crude product can be further processed. To obtain the hydrochloride salt, the residue can be dissolved in a minimal amount of a suitable solvent and treated with a solution of HCl in ether or dioxane, followed by precipitation.

Mandatory Visualization

Deprotection_Workflow Experimental Workflow for Boc Deprotection cluster_setup Reaction Setup cluster_reaction Deprotection Reaction cluster_workup Work-up & Isolation cluster_product Final Product start Start: N-Boc-Phe-OMe dissolve Dissolve in Anhydrous Solvent (DCM or Dioxane) start->dissolve cool Cool to 0 °C (for TFA method) dissolve->cool add_acid Add Acid: TFA or HCl/Dioxane cool->add_acid stir Stir at RT (1-2 hours) add_acid->stir monitor Monitor by TLC stir->monitor concentrate Concentrate in vacuo monitor->concentrate precipitate Precipitate with Diethyl Ether concentrate->precipitate filtrate Filter and Wash Solid precipitate->filtrate dry Dry under Vacuum filtrate->dry end End: H-Phe-OMe·HCl dry->end

References

Application Notes and Protocols: The Role of H-Phe-OMe.hydrochloride in Dipeptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl) is a pivotal building block in the solution-phase synthesis of dipeptides and larger peptide chains. Serving as a C-terminally protected amino acid, its methyl ester group prevents the carboxyl function from participating in the coupling reaction, while the hydrochloride salt ensures stability and enhances solubility. The free amino group is readily available for peptide bond formation following neutralization.

This document provides a detailed guide to the use of H-Phe-OMe·HCl in dipeptide synthesis, covering common coupling methodologies, step-by-step experimental protocols, and key characterization data. The protocols are designed to assist researchers in peptide chemistry, drug discovery, and materials science in the successful synthesis of phenylalanine-containing dipeptides.

Core Principle of Dipeptide Synthesis

The synthesis of a dipeptide from its constituent amino acids requires a strategic approach to ensure the formation of the correct peptide bond. This involves three key steps:

  • Protection: The N-terminus of the first amino acid (the "N-terminal residue") is protected with a group like tert-Butoxycarbonyl (Boc) or Fluorenylmethyloxycarbonyl (Fmoc) to prevent self-coupling. The C-terminus of the second amino acid, in this case, phenylalanine, is protected as a methyl ester (H-Phe-OMe).

  • Activation and Coupling: The free carboxyl group of the N-protected amino acid is activated using a coupling reagent. This activated species then reacts with the free amino group of L-phenylalanine methyl ester to form the peptide bond. The hydrochloride of H-Phe-OMe·HCl must first be neutralized with a non-nucleophilic base.

  • Work-up and Purification: The reaction mixture is subjected to a series of washes to remove unreacted starting materials, coupling agents, and byproducts. The final protected dipeptide is then purified, typically by column chromatography or recrystallization.

Visualization of Synthesis Workflow

The general workflow for synthesizing a dipeptide using H-Phe-OMe·HCl is illustrated below. This process involves the preparation of the free amine, activation of the N-protected amino acid, the coupling reaction, and final purification.

G cluster_start Reactant Preparation cluster_reaction Reaction Core cluster_finish Product Isolation A H-Phe-OMe·HCl C Generate H-Phe-OMe (Free Amine) in situ A->C B N-Protected Amino Acid (e.g., Boc-Trp-OH) D Activate Carboxyl Group (e.g., with DCC/HOBt) B->D Base Base (e.g., DIPEA/NMM) Base->C Neutralization E Peptide Coupling Reaction C->E D->E Add Activated Acid F Aqueous Work-up (Wash with Acid, Base, Brine) E->F G Purification (Chromatography/Recrystallization) F->G H Protected Dipeptide (e.g., Boc-Trp-Phe-OMe) G->H

General workflow for dipeptide synthesis.
Chemical Reaction Pathway

The chemical transformation involves the activation of an N-protected amino acid and its subsequent reaction with the free amine of phenylalanine methyl ester. Carbodiimide reagents, such as Dicyclohexylcarbodiimide (DCC), are commonly used for this activation, often in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) to minimize racemization.[1]

ReactionPathway cluster_reactants Reactants cluster_reagents Reagents cluster_intermediates Intermediates cluster_product Product N_Protected_AA N-Protected Amino Acid Activated_Ester Activated Ester (HOBt-Ester) N_Protected_AA->Activated_Ester H_Phe_OMe_HCl H-Phe-OMe·HCl Free_Amine H-Phe-OMe (Free Amine) H_Phe_OMe_HCl->Free_Amine CouplingAgent DCC / HOBt CouplingAgent->Activated_Ester Base Base (NMM) Base->Free_Amine Dipeptide Protected Dipeptide Activated_Ester->Dipeptide Free_Amine->Dipeptide

Carbodiimide-mediated coupling pathway.

Experimental Protocols

Two common and effective methods for the synthesis of dipeptides using H-Phe-OMe·HCl are detailed below.

Protocol 1: Carbodiimide-Mediated Synthesis of Boc-Trp-Phe-OMe

This protocol employs Dicyclohexylcarbodiimide (DCC) as the coupling agent and 1-Hydroxybenzotriazole (HOBt) as an additive to enhance efficiency and suppress side reactions.[2]

Materials and Reagents

ReagentMolar Eq.Purpose
Boc-L-tryptophan (Boc-Trp-OH)1.0N-terminal protected amino acid
H-Phe-OMe·HCl1.1C-terminal protected amino acid
Dicyclohexylcarbodiimide (DCC)1.1Coupling (activating) agent
1-Hydroxybenzotriazole (HOBt)1.1Racemization suppressant
N,N-Diisopropylethylamine (DIPEA)1.1Base for neutralization
Dichloromethane (B109758) (DCM), anhydrous-Solvent
Ethyl acetate (B1210297) (EtOAc)-Extraction solvent
1 M HCl solution-Aqueous wash
5% NaHCO₃ solution-Aqueous wash
Saturated NaCl (brine)-Aqueous wash
Anhydrous MgSO₄ or Na₂SO₄-Drying agent

Procedure

  • Preparation of H-Phe-OMe (Free Base):

    • Dissolve L-phenylalanine methyl ester hydrochloride (1.1 eq.) in anhydrous dichloromethane (DCM).

    • Add N,N-diisopropylethylamine (DIPEA) (1.1 eq.) to the solution and stir for 15-20 minutes at room temperature. This solution containing the free amine is used directly in the next step.[2]

  • Peptide Coupling Reaction:

    • In a separate flask, dissolve Boc-L-tryptophan (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add DCC (1.1 eq.) to the cooled solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will begin to form.[2]

    • Add the solution of L-phenylalanine methyl ester free base (from step 1) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Wash the filtrate sequentially with 1 M HCl, 5% NaHCO₃, and brine.[2]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica (B1680970) gel column chromatography using a gradient of ethyl acetate in hexane (B92381) as the eluent to yield Boc-Trp-Phe-OMe as a white solid.[2]

Protocol 2: Mixed Anhydride (B1165640) Synthesis of N-acetyl-L-prolyl-L-phenylalanine methyl ester

This method involves the activation of the N-protected amino acid via a mixed anhydride intermediate using isobutyl chloroformate.[3][4]

Materials and Reagents

ReagentMolar Eq.Purpose
N-acetyl-L-proline1.0N-terminal protected amino acid
H-Phe-OMe·HCl1.0C-terminal protected amino acid
Isobutyl chloroformate1.1Activating agent
N-methylmorpholine (NMM)2.0Base for neutralization and activation
Chloroform (B151607)-Solvent
0.2 N HCl solution-Aqueous wash
1% NaHCO₃ solution-Aqueous wash
Anhydrous Na₂SO₄-Drying agent

Procedure

  • Activation of N-acetyl-L-proline:

    • Dissolve N-acetyl-L-proline (1.0 eq.) in chloroform in a round-bottomed flask.

    • Cool the solution in an ice bath (or a dry ice/carbon tetrachloride bath to -20 °C for improved results).[4]

    • Add N-methylmorpholine (NMM) (1.0 eq.) followed by isobutyl chloroformate (1.1 eq.).[4]

    • Stir the mixture for 10 minutes at the reduced temperature to form the mixed anhydride.[3][4]

  • Peptide Coupling Reaction:

    • To the reaction mixture, add solid L-phenylalanine methyl ester hydrochloride (1.0 eq.) followed quickly by another equivalent of NMM (1.0 eq.).[3][4]

    • Stir the mixture vigorously at 0 °C for at least 45 minutes (or at -20 °C for 45 minutes).[3][4]

    • Allow the reaction to warm to room temperature.

  • Work-up and Purification:

    • Pour the mixture into a separatory funnel.

    • Wash the organic layer with two portions of 0.2 N HCl and two portions of 1% NaHCO₃ solution.[3][4]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent on a rotary evaporator until an oily residue remains.[3]

    • The crude product can be precipitated by adding a minimum amount of cold ether and collected by vacuum filtration.[3]

Data Summary and Comparison

The choice of coupling method can influence reaction conditions, byproducts, and purification strategies.

Table of Coupling Reagent Classes and Characteristics

Coupling MethodActivating Agent(s)Common Base(s)Key Features & Byproducts
Carbodiimide DCC, DIC, EDC·HClDIPEA, NMMWidely used; DCC/DIC produce insoluble urea (B33335) byproducts (DCU/DIU) that are removed by filtration.[1][2]
Mixed Anhydride Isobutyl chloroformateNMMRapid and efficient activation at low temperatures.[3][4]
Onium Salts (Aminium/Phosphonium) HBTU, HATU, PyBOP, BOPDIPEA, NMMHigh coupling rates, low racemization; produce water-soluble byproducts, simplifying work-up.[1][5]
Enzymatic ThermolysinNaOH (for pH adjustment)Highly stereospecific (L-L coupling); occurs in aqueous media; mild conditions.[6]

Quantitative Data from Literature

Dipeptide ProductN-Protected AcidCoupling MethodYieldMelting Point (°C)Reference
N-acetyl-Pro-Phe-OMeN-acetyl-L-prolineMixed Anhydride60-80%112-115[4]
Boc-Pro-Gly-Leu-OMe*Boc-Pro-Gly-OHDCC / NMM73.5%(Semisolid)[7]

*Note: This example demonstrates a similar coupling principle involving a dipeptide acid and an amino acid ester.

By leveraging these detailed protocols and understanding the underlying chemical principles, researchers can effectively utilize H-Phe-OMe·HCl as a cornerstone for the synthesis of a wide array of dipeptides for further study and application.

References

Application Notes and Protocols for Reactions with L-Phenylalanine Methyl Ester Hydrochloride (H-Phe-OMe·HCl)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the use of L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl) in peptide synthesis. The focus is on the formation of a dipeptide bond, a fundamental reaction in drug discovery and development.

Introduction

L-Phenylalanine methyl ester hydrochloride is a common building block in peptide synthesis. Its ester group protects the C-terminus of phenylalanine, while the amine is available for coupling with the activated carboxyl group of another amino acid. The hydrochloride salt form enhances stability and solubility, requiring neutralization in situ or in a separate step before the coupling reaction. This document outlines common experimental setups for peptide coupling reactions involving H-Phe-OMe·HCl.

Experimental Protocols

Protocol 1: Dipeptide Synthesis using DCC/HOBt Coupling

This protocol describes the synthesis of a dipeptide, for instance, Boc-Trp-Phe-OMe, using dicyclohexylcarbodiimide (B1669883) (DCC) as the coupling agent and 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization.[1]

1. Preparation of L-Phenylalanine Methyl Ester (Free Base):

  • Dissolve L-phenylalanine methyl ester hydrochloride (1.1 equivalents) in anhydrous dichloromethane (B109758) (DCM).

  • Add N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (1.1 equivalents) to the solution.[1]

  • Stir the mixture for 15-20 minutes at room temperature. The resulting solution containing the free base is used directly in the next step.[1]

2. Peptide Coupling Reaction:

  • In a separate flask, dissolve the N-protected amino acid (e.g., Boc-L-tryptophan, 1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.[1]

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC (1.1 equivalents) to the cooled solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.[1]

  • Add the solution of L-phenylalanine methyl ester (from step 1) to the reaction mixture.[1]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

3. Work-up and Purification:

  • Filter the reaction mixture to remove the precipitated DCU.[1]

  • Wash the filtrate sequentially with 1 M HCl, 5% NaHCO₃, and brine.[1]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by silica (B1680970) gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).[1]

Protocol 2: Dipeptide Synthesis using HBTU as a Coupling Agent

This protocol outlines the synthesis of a dipeptide using HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) as the coupling agent.

1. Preparation of L-Phenylalanine Methyl Ester (Free Base):

  • Dissolve L-phenylalanine methyl ester hydrochloride (2.50 mmol) and K₂CO₃ (3.60 mmol) in distilled water (30 mL) and stir for 10 minutes at room temperature.[2]

  • Extract the free amine with Et₂O (3 x 20 mL), dry the combined organic layers with MgSO₄, and concentrate by rotary evaporation.[2]

  • Dissolve the resulting colorless oil in CH₂Cl₂ (20 mL).[2]

2. Peptide Coupling Reaction:

  • To the solution of the free base, add the N-protected amino acid (1.00 mmol), HBTU (1.00 mmol), and DIPEA (1.00 mmol).[2]

  • Stir the reaction mixture for 12 hours.[2]

3. Work-up and Purification:

  • Filter the resulting suspension.[2]

  • Wash the filtrate with 1 M HCl (20 mL), saturated NaHCO₃ (3 x 20 mL), and H₂O (20 mL).[2]

  • Dry the organic layer and concentrate to obtain the crude product.

  • Recrystallize the crude compound from a suitable solvent system (e.g., CH₂Cl₂/hexanes) or purify by column chromatography.[2]

Data Presentation

The following table summarizes quantitative data from various peptide coupling reactions involving H-Phe-OMe·HCl.

N-Protected Amino AcidCoupling AgentBaseSolventYieldPurityReference
N-acetylglycineHBTUDIPEACH₂Cl₂78%Not Specified[2]
Boc-glycineHBTUDIPEACH₂Cl₂61%Not Specified[2]
Cbz-glycineHBTUDIPEACH₂Cl₂52%Not Specified[2]
Phth-glycineHBTUDIPEACH₂Cl₂63%Not Specified[2]
Boc-Trp-OHHATUDIPEADMF>95%>98%[3]
Boc-Trp-OHHBTUDIPEADMF>90%>97%[3]
Boc-Trp-OHEDC/HOBtDIPEADMF>85%>96%[3]

Visualizations

Workflow for Dipeptide Synthesis

G General Workflow for Dipeptide Synthesis cluster_0 Preparation of Free Amine cluster_1 Peptide Coupling cluster_2 Work-up & Purification a H-Phe-OMe.HCl d H-Phe-OMe (Free Base) a->d Neutralization b Base (e.g., DIPEA, NMM) b->d c Solvent (e.g., DCM) c->d h Protected Dipeptide d->h e N-Protected Amino Acid e->h Peptide Bond Formation f Coupling Agent (e.g., DCC, HBTU) f->h g Solvent (e.g., DCM, DMF) g->h i Crude Product h->i j Washing (Acid/Base) i->j k Drying & Concentration j->k l Purification (Chromatography) k->l m Pure Dipeptide l->m

Caption: General workflow for dipeptide synthesis using H-Phe-OMe.HCl.

Signaling Pathway of Peptide Bond Formation

G Mechanism of Carbodiimide-Mediated Peptide Coupling RCOOH N-Protected Amino Acid (R-COOH) ActiveEster O-Acylisourea Intermediate RCOOH->ActiveEster + DCC DCC DCC->ActiveEster HOBtEster HOBt Active Ester ActiveEster->HOBtEster + HOBt Peptide Protected Dipeptide (R-CO-NH-R') ActiveEster->Peptide + R'-NH2 DCU DCU (precipitate) ActiveEster->DCU HOBt HOBt HOBt->HOBtEster HOBtEster->Peptide + R'-NH2 Amine H-Phe-OMe (R'-NH2) Amine->Peptide Amine->Peptide

Caption: Carbodiimide-mediated peptide bond formation with HOBt.

References

Application Notes and Protocols: H-Phe-OMe.hydrochloride in Enzyme Inhibitor Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe.HCl) is a versatile chemical compound frequently utilized in the field of enzyme inhibitor studies, particularly those targeting serine proteases like chymotrypsin (B1334515). Its structural resemblance to the natural amino acid phenylalanine allows it to act as a substrate for these enzymes. This property makes it a valuable tool for characterizing enzyme activity and for screening potential inhibitors in a competitive assay format. These application notes provide detailed protocols and data for the use of H-Phe-OMe.HCl in enzyme inhibitor research.

Principle of Application

H-Phe-OMe.HCl can be employed in enzyme inhibitor studies in two primary ways:

  • As a Substrate for Direct Enzyme Activity Measurement: The enzymatic hydrolysis of the methyl ester bond in H-Phe-OMe by a protease can be monitored to determine the baseline catalytic activity of the enzyme.

  • As a Competing Substrate in Inhibitor Screening: In the presence of a potential inhibitor, the rate of H-Phe-OMe hydrolysis will decrease. This reduction in activity allows for the quantification of the inhibitor's potency, typically expressed as an IC50 or Ki value.

Data Presentation

Substratekcat (s⁻¹)Km (mM)kcat/Km (M⁻¹s⁻¹)
N-acetyl-L-phenylalanine methyl ester (n=0)0.150.98153
N-acetyl-glycyl-L-phenylalanine methyl ester (n=1)1.801.251440
N-acetyl-(glycyl)₂-L-phenylalanine methyl ester (n=2)25.01.5016667
N-acetyl-(glycyl)₃-L-phenylalanine methyl ester (n=3)26.01.4517931

Data adapted from a study on the hydrolysis of extended N-aminoacyl-L-phenylalanine methyl esters by bovine chymotrypsin A-alpha at pH 8.00 and 25.0 °C[1].

In a separate study, a dipeptide derivative, H-D-Phe-L-Phe-OMe, was identified as a competitive inhibitor of chymotrypsin.

InhibitorEnzymeSubstrateInhibition TypeKi (µM)
H-D-Phe-L-Phe-OMeChymotrypsinAc-Tyr-OEtCompetitive90

Data from a study on the specific inhibitory conformation of dipeptides for chymotrypsin.

Experimental Protocols

Protocol 1: Determination of Chymotrypsin Activity using a Phenylalanine-based Substrate

This protocol describes a general method for determining the activity of chymotrypsin using a substrate containing a phenylalanine residue. The hydrolysis of the substrate can be monitored spectrophotometrically.

Materials:

  • α-Chymotrypsin (from bovine pancreas)

  • H-Phe-OMe.hydrochloride or a suitable chromogenic/fluorogenic phenylalanine-containing substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

  • Microplate reader or spectrophotometer

  • 96-well microplates

Procedure:

  • Prepare a stock solution of the substrate: Dissolve the phenylalanine-based substrate in DMSO to a concentration of 10 mM.

  • Prepare the enzyme solution: Dissolve α-chymotrypsin in cold, dilute HCl (e.g., 1 mM) to a stock concentration of 1 mg/mL. Immediately before use, dilute the stock solution to the desired final concentration in Tris-HCl buffer.

  • Set up the reaction: In a 96-well plate, add the following to each well:

    • Tris-HCl buffer

    • Substrate solution (diluted from stock to the desired final concentration)

  • Initiate the reaction: Add the diluted enzyme solution to each well to start the reaction. The final reaction volume is typically 200 µL.

  • Monitor the reaction: Immediately place the plate in a microplate reader and measure the change in absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroanilide-containing substrates) over time.

  • Calculate the initial reaction velocity: Determine the rate of substrate hydrolysis from the linear portion of the absorbance versus time plot.

Protocol 2: Screening for Chymotrypsin Inhibitors using this compound as a Competing Substrate

This protocol outlines a competitive inhibition assay to screen for potential chymotrypsin inhibitors using this compound as the substrate.

Materials:

  • Same as Protocol 1

  • Test compounds (potential inhibitors) dissolved in DMSO

Procedure:

  • Prepare solutions: Prepare stock solutions of this compound, α-chymotrypsin, and test compounds as described in Protocol 1.

  • Set up the assay plate:

    • Test wells: Add Tris-HCl buffer, test compound at various concentrations, and the enzyme solution.

    • Positive control (no inhibition): Add Tris-HCl buffer, DMSO (vehicle control), and the enzyme solution.

    • Negative control (no enzyme activity): Add Tris-HCl buffer and substrate solution (no enzyme).

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the test compounds to bind to the enzyme.

  • Initiate the reaction: Add the this compound substrate solution to all wells to start the enzymatic reaction.

  • Monitor and analyze: Monitor the reaction and calculate the initial velocities as described in Protocol 1.

  • Determine inhibitor potency: Calculate the percent inhibition for each concentration of the test compound relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizations

Signaling Pathway and Inhibition Mechanism

The following diagram illustrates the catalytic mechanism of chymotrypsin, a typical serine protease, and the principle of competitive inhibition.

chymotrypsin_inhibition cluster_enzyme Chymotrypsin Active Site cluster_reaction Catalytic Reaction cluster_inhibition Competitive Inhibition Enzyme Chymotrypsin Substrate_Binding_Site S1 Pocket Catalytic_Triad Enzyme_Substrate_Complex Enzyme-Substrate Complex Enzyme->Enzyme_Substrate_Complex Enzyme_Inhibitor_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->Enzyme_Inhibitor_Complex Substrate H-Phe-OMe Substrate->Enzyme_Substrate_Complex Binding Enzyme_Substrate_Complex->Enzyme Release Products H-Phe-OH + MeOH Enzyme_Substrate_Complex->Products Hydrolysis Inhibitor Competitive Inhibitor Inhibitor->Enzyme_Inhibitor_Complex Enzyme_Inhibitor_Complex->Enzyme Dissociation

Caption: Chymotrypsin catalytic cycle and competitive inhibition.

Experimental Workflow for Inhibitor Screening

This diagram outlines the typical high-throughput screening workflow for identifying serine protease inhibitors.

inhibitor_screening_workflow Start Start Compound_Library Compound Library (Test Compounds) Start->Compound_Library Assay_Plate_Prep Assay Plate Preparation (Dispense Compounds) Compound_Library->Assay_Plate_Prep Enzyme_Addition Add Serine Protease (e.g., Chymotrypsin) Assay_Plate_Prep->Enzyme_Addition Pre_incubation Pre-incubation (Enzyme-Inhibitor Binding) Enzyme_Addition->Pre_incubation Substrate_Addition Add Substrate (H-Phe-OMe) Pre_incubation->Substrate_Addition Kinetic_Reading Kinetic Reading (Spectrophotometer) Substrate_Addition->Kinetic_Reading Data_Analysis Data Analysis (Calculate % Inhibition, IC50) Kinetic_Reading->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification End End Hit_Identification->End

Caption: High-throughput screening workflow for enzyme inhibitors.

References

Protocol for Incorporating H-Phe-OMe.hydrochloride into a Peptide Chain

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the incorporation of L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe.hydrochloride) into a growing peptide chain using both Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS).

Introduction

This compound is a commonly used building block in peptide synthesis. The methyl ester protection of the C-terminus allows for its use in solution-phase synthesis and as a non-C-terminal residue in solid-phase synthesis. Its incorporation requires careful selection of coupling reagents and reaction conditions to ensure high yield and minimize side reactions, particularly racemization. This document outlines optimized protocols for both SPPS and LPPS, along with a comparative analysis of common coupling reagents.

Quantitative Data: Comparative Performance of Coupling Reagents

The choice of coupling reagent is critical for efficient peptide bond formation. The following table summarizes the expected performance of common coupling reagents for the incorporation of this compound based on data from similar peptide couplings. HATU is often preferred for its high efficiency and low racemization rates, especially in challenging couplings.[1]

Coupling ReagentTypical YieldRacemization RiskKey Advantages & Disadvantages
HATU >95%Very LowAdvantages: High reactivity, fast reaction times, effective for sterically hindered amino acids.[1] Disadvantages: Higher cost.
HBTU >90%LowAdvantages: Good balance of reactivity and cost, reliable for standard couplings.[1] Disadvantages: Slightly less effective than HATU in preventing racemization for sensitive amino acids.
DIC/HOBt 80-90%Low to ModerateAdvantages: Cost-effective, simple to use. Disadvantages: Dicyclohexylurea (DCU) byproduct from DCC can be difficult to remove in LPPS; DIC is preferred in SPPS as the urea (B33335) byproduct is more soluble.[2]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol describes the incorporation of this compound into a peptide chain using the Fmoc/tBu strategy on a solid support.[3] In SPPS, the peptide is assembled from the C-terminus to the N-terminus while attached to an insoluble resin.[1][3]

Workflow for SPPS Incorporation of this compound

SPPS_Workflow Solid-Phase Peptide Synthesis (SPPS) Workflow start Start with Fmoc-AA-Resin deprotection Fmoc Deprotection (20% Piperidine (B6355638)/DMF) start->deprotection 1. wash1 Wash (DMF, DCM) deprotection->wash1 2. coupling Coupling: - Fmoc-Phe-OH - Coupling Reagent - Base (DIPEA) wash1->coupling 3. wash2 Wash (DMF, DCM) coupling->wash2 4. deprotection2 Fmoc Deprotection (20% Piperidine/DMF) wash2->deprotection2 5. wash3 Wash (DMF, DCM) deprotection2->wash3 6. coupling_phe_ome Coupling: - H-Phe-OMe.HCl - Coupling Reagent - Base (DIPEA) wash3->coupling_phe_ome 7. wash4 Wash (DMF, DCM) coupling_phe_ome->wash4 8. final_deprotection Final Fmoc Deprotection wash4->final_deprotection ... cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) final_deprotection->cleavage n. purification Purification (RP-HPLC) cleavage->purification n+1. end Purified Peptide purification->end n+2.

Caption: Workflow for SPPS incorporation of this compound.

Materials:

  • Fmoc-protected amino acid loaded resin (e.g., Wang resin)

  • Fmoc-amino acids

  • This compound

  • Coupling Reagent: HATU, HBTU, or DIC/HOBt

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection Solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing Solvents: DMF, DCM

  • Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 3 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine/DMF and agitate for 10-15 minutes.

    • Drain the solution.

  • Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove residual piperidine.

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3 eq.), the chosen coupling reagent (e.g., HATU, 2.9 eq.), and an activation additive if required (e.g., HOBt, 3 eq.) in DMF.

    • Add DIPEA (6 eq.) to neutralize the hydrochloride and activate the coupling reagent.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the reaction completion using a Kaiser test (a positive test indicates incomplete coupling).

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

  • Final Deprotection and Cleavage:

    • After the final coupling step, perform a final Fmoc deprotection (step 2).

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Liquid-Phase Peptide Synthesis (LPPS) Protocol

This protocol describes the synthesis of a dipeptide by coupling an N-terminally protected amino acid (e.g., Boc-Trp-OH) with this compound in solution.[1]

Workflow for LPPS Dipeptide Synthesis

LPPS_Workflow Liquid-Phase Peptide Synthesis (LPPS) Workflow start Start neutralization Neutralize H-Phe-OMe.HCl with DIPEA in DCM start->neutralization 1. activation Activate Boc-AA-OH with Coupling Reagent (e.g., DIC/HOBt) in DCM start->activation 2. coupling Combine Activated Acid and Free-Base Phe-OMe neutralization->coupling activation->coupling 3. reaction Stir Overnight at Room Temperature coupling->reaction 4. workup Work-up: - Filter DCU (if applicable) - Wash with Acid/Base/Brine reaction->workup 5. purification Purification (Silica Gel Chromatography) workup->purification 6. end Purified Dipeptide purification->end 7. Side_Reactions side_reaction Potential Side Reactions racemization Racemization side_reaction->racemization aggregation Peptide Aggregation side_reaction->aggregation diketopiperazine Diketopiperazine Formation side_reaction->diketopiperazine transesterification Transesterification of Methyl Ester side_reaction->transesterification mit_racemization Use HATU or add HOBt/HOAt Use weaker base (e.g., NMM) racemization->mit_racemization mitigated by mit_aggregation Use chaotropic salts Incorporate pseudoprolines Microwave synthesis aggregation->mit_aggregation mitigated by mit_diketopiperazine Use 2-chlorotrityl resin Couple pre-formed dipeptides diketopiperazine->mit_diketopiperazine mitigated by mit_transesterification Avoid strong basic conditions Use milder cleavage cocktails transesterification->mit_transesterification mitigated by mitigation Mitigation Strategies

References

H-Phe-OMe.hydrochloride: A Versatile Precursor for the Synthesis of Bioactive Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

H-Phenylalanine methyl ester hydrochloride (H-Phe-OMe.hydrochloride) is a pivotal chiral building block in the synthesis of a diverse array of pharmaceutical compounds. As a derivative of the essential amino acid L-phenylalanine, it provides a versatile scaffold for the development of peptides, peptidomimetics, and other complex organic molecules with significant therapeutic potential. Its applications span various fields, including the development of novel antibiotics, anticancer agents, and treatments for neurological disorders.

This document provides detailed application notes and protocols for the use of this compound as a precursor in the synthesis of select pharmaceutical compounds. It is intended for researchers, scientists, and drug development professionals engaged in medicinal chemistry and pharmaceutical sciences.

Key Applications

  • Peptide Synthesis: this compound is extensively used in both solution-phase and solid-phase peptide synthesis (SPPS). The methyl ester protection of the carboxylic acid allows for the selective formation of peptide bonds at the free amino group.

  • Peptidomimetics: This compound serves as a crucial starting material for the synthesis of peptidomimetics, which are designed to mimic the structure and function of natural peptides but with improved stability and bioavailability.

  • Chiral Intermediates: The inherent chirality of this compound makes it an invaluable precursor for the enantioselective synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Data Presentation

The following tables summarize key quantitative data for the synthesis of representative compounds using this compound as a precursor.

Table 1: Synthesis of Boc-Trp-Phe-OMe

ParameterValueReference
Yield61%[1]
Melting PointNot Reported
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 8.21 (s, 1H), 7.66 (d, J=7.7 Hz, 1H), 7.35 (d, J=7.9 Hz, 1H), 7.20-7.16 (5H), 7.13 (s, 1H), 6.81 (d, J=6.0 Hz, 2H), 6.24 (br d, J=7.1 Hz, 1H), 5.13-5.04 (1H), 4.73 (br d, J=6.4 Hz, 1H), 4.43 (br s, 1H), 3.61 (s, 3H), 3.41-3.28 (1H), 3.14 (dd, J=14.5, 7.0 Hz, 1H), 2.94 (d, J=5.8 Hz, 2H), 1.42 (s, 9H)[1]
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 171.5, 136.5, 135.8, 129.4, 128.7, 127.2, 123.5, 122.5, 120.0, 119.1, 111.4, 55.4, 53.4, 52.4, 38.1, 28.5, 25.8[1][2]
Mass Spectrometry (ESI) m/z = 488.2 [M+Na]⁺[1][2]

Table 2: Synthesis of cyclo(L-Phe-L-Phe)

ParameterValueReference
YieldNot Quantified
Melting Point315-316 °C[3]
¹H NMR (CDCl₃, 500 MHz) δ (ppm) 7.38 (t, J = 7.3 Hz, 2H), 7.31 (t, J = 7.2 Hz, 1H), 7.25 (d, J = 7.5 Hz, 2H), 5.92 (s, 1H), 4.32 (dd, J = 10.4, 3.7 Hz, 1H), 4.11 (t, J = 8.1 Hz, 1H), 3.68 (dt, J = 12.0, 7.9 Hz, 1H), 3.65–3.54 (m, 2H), 2.84 (dd, J = 14.5, 10.3 Hz, 1H), 2.36 (dt, J = 13.4, 5.7 Hz, 1H), 2.08–2.02 (m, 1H), 2.02–1.87 (m, 2H)[4]
¹³C NMR (CDCl₃, 126 MHz) δ (ppm) 169.70, 165.05, 135.77, 129.27, 129.17, 127.60, 59.12, 56.31, 45.49, 36.80, 28.33, 22.51[4]
Mass Spectrometry Not Reported

Table 3: Synthesis and Bioactivity of Segetalin D

ParameterValueReference
Synthesis
Yield (Solid-Phase)45-70% (overall)[5][6]
Characterization Confirmed by HRESIMS, NMR[5][6][7]
Biological Activity
Cytotoxicity (DLA cells)CTC₅₀ = 7.54 µM[8]
Cytotoxicity (EAC cells)CTC₅₀ = 13.56 µM[8]
Anthelmintic ActivityPotent at 2 mg/mL against various earthworm species[8]

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of Boc-Trp-Phe-OMe

This protocol details the synthesis of the dipeptide Nα-(tert-Butoxycarbonyl)-L-tryptophyl-L-phenylalanine methyl ester (Boc-Trp-Phe-OMe) using a carbodiimide-mediated coupling reaction.[2]

Materials:

  • This compound

  • Boc-L-tryptophan

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • n-Hexane

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Preparation of L-phenylalanine methyl ester (free base):

    • Dissolve this compound (1.1 equivalents) in anhydrous DCM.

    • Add DIPEA (1.1 equivalents) to the solution and stir for 15-20 minutes at room temperature to neutralize the hydrochloride and generate the free amine.[2] This solution is used directly in the next step.

  • Peptide Coupling Reaction:

    • In a separate flask, dissolve Boc-L-tryptophan (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add DCC (1.1 equivalents) to the cooled solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.[2]

    • Add the solution of L-phenylalanine methyl ester from step 1 to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Wash the filtrate sequentially with 1 M HCl, 5% NaHCO₃, and brine.[2]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica (B1680970) gel column chromatography using a gradient of ethyl acetate in hexane (B92381) as the eluent.

    • Combine the fractions containing the pure product and evaporate the solvent to yield Boc-Trp-Phe-OMe as a white solid.[2]

Protocol 2: General Solid-Phase Synthesis of Segetalin D

This protocol outlines a general strategy for the solid-phase synthesis of the cyclic heptapeptide (B1575542) Segetalin D, which incorporates L-phenylalanine.[5][6]

Materials:

  • 2-Chlorotrityl chloride resin

  • Fmoc-protected amino acids (including Fmoc-Phe-OH)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine (B6355638) in DMF (20%)

  • Trifluoroacetic acid (TFA) cleavage cocktail

  • Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate (PyBOP)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Resin Loading: Swell the 2-chlorotrityl chloride resin in DCM and load the first Fmoc-protected amino acid.

  • Peptide Chain Elongation (Fmoc-SPPS):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.

    • Amino Acid Coupling: Couple the next Fmoc-protected amino acid using HATU/HOBt and DIPEA in DMF.

    • Repeat the deprotection and coupling steps for each amino acid in the sequence of Segetalin D.

  • Cleavage from Resin: Cleave the linear peptide from the resin using a TFA cleavage cocktail.

  • Cyclization:

    • Dissolve the crude linear peptide in a large volume of DMF.

    • Add PyBOP and DIPEA to facilitate the head-to-tail cyclization.

  • Purification: Purify the crude cyclic peptide by preparative reverse-phase HPLC to obtain pure Segetalin D.

Visualizations

Experimental Workflow for Boc-Trp-Phe-OMe Synthesis

Caption: Solution-phase synthesis workflow for Boc-Trp-Phe-OMe.

Proposed Mechanism of Antibacterial Action for Phenylalanine-Containing Dipeptides

antibacterial_mechanism dipeptide Boc-Trp-Phe-OMe interaction Hydrophobic Interaction (Tryptophan and Phenylalanine side chains insert into the membrane) dipeptide->interaction Initial Contact bacterial_membrane Bacterial Cell Membrane (Phospholipid Bilayer) disruption Membrane Disruption (Pore Formation, Loss of Integrity) bacterial_membrane->disruption Accumulation and Destabilization interaction->bacterial_membrane leakage Leakage of Cellular Contents (Ions, Metabolites, etc.) disruption->leakage cell_death Bacterial Cell Death leakage->cell_death

Caption: Proposed membrane disruption mechanism of antibacterial dipeptides.

Conceptual Diagram of Dual Inhibition by cyclo(Phe-Phe)

dual_inhibition cluster_serotonin Serotonergic Synapse cluster_cholinergic Cholinergic Synapse cpp cyclo(Phe-Phe) sert Serotonin Transporter (SERT) cpp->sert Inhibition ache Acetylcholinesterase (AChE) cpp->ache Inhibition serotonin_reuptake Serotonin Reuptake sert->serotonin_reuptake increased_serotonin Increased Synaptic Serotonin Levels serotonin_reuptake->increased_serotonin Leads to ach_hydrolysis Acetylcholine Hydrolysis ache->ach_hydrolysis increased_ach Increased Synaptic Acetylcholine Levels ach_hydrolysis->increased_ach Leads to

Caption: Dual inhibition of SERT and AChE by cyclo(Phe-Phe).

Anthelmintic and Cytotoxic Activity of Segetalin D

segetalin_activity cluster_anthelmintic Anthelmintic Activity cluster_cytotoxic Cytotoxic Activity segetalin_d Segetalin D earthworms Earthworms (e.g., Eudrilus species) segetalin_d->earthworms Exposure (2 mg/mL) cancer_cells Cancer Cell Lines (DLA, EAC) segetalin_d->cancer_cells Treatment (µM concentrations) paralysis Paralysis earthworms->paralysis death Death paralysis->death growth_inhibition Inhibition of Cell Proliferation cancer_cells->growth_inhibition apoptosis Apoptosis (Programmed Cell Death) growth_inhibition->apoptosis

Caption: Overview of Segetalin D's biological activities.

References

Application Notes and Protocols for Monitoring H-Phe-OMe.hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring reactions involving L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe.HCl). The described techniques are essential for reaction optimization, kinetic studies, and quality control in synthetic chemistry and drug development.

Introduction

L-Phenylalanine methyl ester hydrochloride is a key chiral building block in the synthesis of peptides and peptidomimetics, including active pharmaceutical ingredients (APIs). Monitoring the progress of reactions involving H-Phe-OMe.HCl is crucial for ensuring complete conversion, minimizing side-product formation, and developing robust and reproducible synthetic processes. This document outlines protocols for utilizing High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) for the qualitative and quantitative analysis of these reactions.

Key Applications

  • Peptide Coupling Reactions: Monitoring the formation of a dipeptide by coupling an N-protected amino acid with H-Phe-OMe.HCl.

  • Esterification and Transesterification Reactions: Tracking the conversion of phenylalanine to its methyl ester or the exchange of the methyl group.

  • N-Protection and Deprotection Reactions: Observing the addition or removal of protecting groups on the amino functionality.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

HPLC is a powerful technique for separating and quantifying reactants, intermediates, and products in a reaction mixture. For H-Phe-OMe.HCl and its derivatives, reversed-phase and chiral chromatography are particularly useful.

Protocol 1: Reversed-Phase HPLC for Peptide Coupling Monitoring

This protocol is designed to monitor the formation of a dipeptide, for example, the coupling of Boc-L-tryptophan with H-Phe-OMe.HCl.

Experimental Protocol:

  • Sample Preparation:

    • At designated time points, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

    • Quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% TFA).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., XBridge™ Prep C18 5µm, 4.6 x 150 mm).[1]

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

    • Gradient: 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 220 nm and 280 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the peaks corresponding to the starting materials (Boc-L-Trp-OH and H-Phe-OMe.HCl) and the dipeptide product (Boc-Trp-Phe-OMe) by comparing their retention times with authentic standards.

    • Calculate the percentage conversion by integrating the peak areas. The conversion can be estimated using the formula: % Conversion = [Area(Product) / (Area(Product) + Area(Starting Material))] * 100

Data Presentation:

Time (hours)Retention Time (min) - H-Phe-OMePeak Area - H-Phe-OMeRetention Time (min) - Boc-Trp-Phe-OMePeak Area - Boc-Trp-Phe-OMe% Conversion
03.51,250,000-00
13.5625,00015.2600,00049
23.5125,00015.21,180,00090
43.5< 10,00015.21,245,000>99
Protocol 2: Chiral HPLC for Enantiomeric Purity

This protocol is suitable for determining the enantiomeric purity of H-Phe-OMe.HCl or for monitoring potential racemization during a reaction.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve a small amount of the sample (approx. 1 mg) in 1 mL of isopropanol.

    • Filter the sample through a 0.22 µm syringe filter.

  • UPC² (UltraPerformance Convergence Chromatography) Conditions:

    • System: ACQUITY UPC² with PDA detection.

    • Column: CHIRALPAK ID, 4.6 x 100 mm, 3 µm.

    • Column Temperature: 40 °C.

    • Mobile Phase A: CO₂.

    • Mobile Phase B: Methanol (B129727) with 0.1% NH₄OH.

    • Isocratic Conditions: 90% A, 10% B.

    • Flow Rate: 1.5 mL/min.

    • Back Pressure: 2500 psi.

    • Detection: UV at 210 nm.

    • Injection Volume: 4 µL.

Data Presentation:

EnantiomerRetention Time (min)Peak Area% Area
L-Phe-OMe4.82,500,00099.8
D-Phe-OMe6.25,0000.2

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a non-destructive and highly quantitative technique for monitoring reaction progress and characterizing product structure.

Protocol: ¹H NMR for Quantitative Analysis of Peptide Coupling

This protocol describes the use of ¹H NMR to quantify the conversion of H-Phe-OMe.HCl to a dipeptide.

Experimental Protocol:

  • Sample Preparation:

    • Withdraw an aliquot from the reaction mixture and remove the solvent under reduced pressure.

    • Dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For hydrochloride salts that may have poor solubility, using alkaline deuterated methanol (e.g., MeOD with a small amount of NaOD) can improve results by neutralizing the HCl salt in situ.[2]

    • Add a known amount of an internal standard (e.g., dimethyl terephthalate (B1205515) or 1,3,5-trimethoxybenzene). The internal standard should have a resonance that is well-resolved from the analyte signals.

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Solvent: CDCl₃, DMSO-d₆, or MeOD.

    • Experiment: Standard 1D ¹H NMR.

    • Key Parameters: Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals being integrated for accurate quantification.

  • Data Analysis:

    • Identify a characteristic, well-resolved signal for the starting material (H-Phe-OMe) and the product. For H-Phe-OMe, the methyl ester singlet (~3.7 ppm) is a good choice. For the dipeptide product, a new set of signals will appear.

    • Integrate the area of the characteristic peaks for the starting material, product, and the internal standard.

    • Calculate the concentration and percent conversion relative to the internal standard.

Data Presentation:

Time (hours)Integral (H-Phe-OMe -OCH₃)Integral (Dipeptide -OCH₃)Integral (Internal Standard)Molar Ratio (Product:Starting Material)% Conversion
01.000.001.000:10
10.520.481.000.92:148
20.110.891.008.09:189
40.010.991.0099:199

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique suitable for volatile and thermally stable compounds. For amino acid derivatives like H-Phe-OMe.HCl, derivatization is often required to increase volatility.

Protocol: GC-MS Monitoring of Phenylalanine Esterification

This protocol is for monitoring the esterification of phenylalanine to phenylalanine methyl ester.

Experimental Protocol:

  • Sample Preparation (Derivatization):

    • Take an aliquot of the reaction mixture and evaporate the solvent.

    • To the dry residue, add a derivatizing agent. A common method is silylation using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[3]

    • Heat the mixture (e.g., at 120 °C for 30 minutes) to ensure complete derivatization.[3]

    • The resulting solution can be directly injected into the GC-MS.

  • GC-MS Conditions:

    • GC Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Injector Temperature: 250 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-550.

  • Data Analysis:

    • Identify the peaks for the derivatized starting material (phenylalanine) and product (phenylalanine methyl ester) based on their retention times and mass spectra.

    • Monitor the reaction progress by comparing the relative peak areas of the reactant and product over time. For quantitative analysis, a calibration curve with standards should be prepared.

Data Presentation:

Time (hours)Retention Time (min) - Derivatized PhePeak Area - Derivatized PheRetention Time (min) - Derivatized Phe-OMePeak Area - Derivatized Phe-OMe% Conversion
010.5980,00011.200
0.510.5450,00011.2510,00053
110.595,00011.2905,00091
210.5< 5,00011.2975,000>99

Visualizations

experimental_workflow cluster_reaction Reaction cluster_sampling Sampling & Quenching cluster_analysis Analytical Techniques cluster_data Data Processing reaction H-Phe-OMe.HCl Reaction (e.g., Peptide Coupling) sampling Aliquot Withdrawal at Time (t) reaction->sampling quenching Quench Reaction (e.g., Dilution) sampling->quenching hplc HPLC / LC-MS quenching->hplc nmr NMR Spectroscopy quenching->nmr gcms GC-MS (with Derivatization) quenching->gcms data_analysis Peak Integration & Quantification hplc->data_analysis nmr->data_analysis gcms->data_analysis results Generate Report: - % Conversion - Purity - Yield data_analysis->results

Caption: General workflow for monitoring H-Phe-OMe.HCl reactions.

signaling_pathway cluster_hplc HPLC Analysis cluster_nmr NMR Analysis cluster_gcms GC-MS Analysis hplc_start Inject Sample hplc_sep Chromatographic Separation (C18 or Chiral Column) hplc_start->hplc_sep hplc_detect UV Detection hplc_sep->hplc_detect hplc_quant Peak Area Integration hplc_detect->hplc_quant result Quantitative Results (% Conversion, Purity) hplc_quant->result nmr_start Prepare Sample (with Internal Standard) nmr_acq ¹H NMR Data Acquisition nmr_start->nmr_acq nmr_proc Spectral Processing nmr_acq->nmr_proc nmr_quant Signal Integration nmr_proc->nmr_quant nmr_quant->result gcms_start Derivatize Sample gcms_inject Inject into GC gcms_start->gcms_inject gcms_sep Gas Chromatographic Separation gcms_inject->gcms_sep gcms_detect Mass Spectrometry Detection gcms_sep->gcms_detect gcms_quant Peak Area Integration gcms_detect->gcms_quant gcms_quant->result start Reaction Aliquot start->hplc_start start->nmr_start start->gcms_start

Caption: Logical relationships of analytical techniques for reaction monitoring.

References

Troubleshooting & Optimization

H-Phe-OMe.hydrochloride solubility problems in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with H-Phe-OMe.hydrochloride in Dimethyl Sulfoxide (DMSO).

Troubleshooting Guide: this compound Not Dissolving in DMSO

Q1: I am having difficulty dissolving this compound in DMSO. What are the common causes?

A1: Difficulty in dissolving this compound in DMSO can stem from several factors. The most common issue is the quality of the DMSO used. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. Water contamination in DMSO can significantly decrease the solubility of this compound. Other factors include the purity of the compound and the dissolution technique.

Q2: My this compound is not fully dissolving, and there are visible particles in the solution. What should I do?

A2: If you observe particulate matter, it is crucial to ensure you are using appropriate dissolution techniques. We recommend the following steps to aid dissolution:

  • Vortexing: Mix the solution vigorously using a vortex mixer for several minutes.

  • Sonication: Use an ultrasonic bath to break down any clumps of powder and enhance solvent interaction.[1]

  • Gentle Warming: Briefly warm the solution in a water bath at 37°C.[2] Be cautious with temperature and duration to avoid any potential degradation of the compound.

If these steps do not resolve the issue, consider the quality of your DMSO as outlined in the next question.

Q3: How can I ensure my DMSO is suitable for dissolving this compound?

A3: To minimize solubility problems related to DMSO quality, follow these best practices:

  • Use Anhydrous DMSO: Whenever possible, use a new, unopened bottle of anhydrous or molecular sieve-dried DMSO.[1][3]

  • Proper Storage: Store DMSO in a tightly sealed container in a dry environment to prevent moisture absorption.

  • Work Quickly: When preparing solutions, minimize the time the DMSO container is open to the atmosphere.

Q4: Could the purity of my this compound be the issue?

A4: While less common if purchased from a reputable supplier, impurities in the this compound powder could affect its solubility. If you have followed all the recommended dissolution procedures with high-quality DMSO and still face issues, you may want to verify the purity of your compound through appropriate analytical methods.

Frequently Asked Questions (FAQs)

Q5: What is the expected solubility of this compound in DMSO?

A5: this compound is generally considered to have moderate to high solubility in DMSO.[4] Specific solubility data from various suppliers is summarized in the table below. Note that the solubility can vary between different forms (L-form, D-form, and DL-racemic mixture).

Q6: Is it necessary to use ultrasonic agitation to dissolve this compound in DMSO?

A6: While not always mandatory, using an ultrasonic bath is a highly recommended step to ensure complete dissolution, especially when preparing stock solutions at higher concentrations.[1]

Q7: Can I store my this compound stock solution in DMSO?

A7: Yes, stock solutions of this compound in DMSO can be stored. For long-term storage, it is recommended to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for up to one month or at -80°C for up to six months.[1][3] Always ensure the container is sealed tightly to prevent moisture absorption.

Q8: What should I do if the compound precipitates out of the DMSO solution when I add it to my aqueous culture media?

A8: This is a common issue when a compound is highly soluble in a non-aqueous solvent like DMSO but has poor aqueous solubility. The DMSO concentration decreases significantly upon addition to the aqueous media, causing the compound to precipitate. To address this, you can try:

  • Increasing the final DMSO concentration in your media: Determine the maximum percentage of DMSO your cells can tolerate and adjust your stock concentration accordingly.

  • Using a lower concentration of the compound: If experimentally feasible, working at a lower final concentration might keep the compound in solution.

Data Presentation

Table 1: Reported Solubility of Phenylalanine Methyl Ester Hydrochloride Derivatives in DMSO

Compound FormReported SolubilityMolar Concentration (approx.)Source(s)
This compound (L-form)50 mg/mL231.82 mM[1]
H-DL-Phe-OMe.HCl (DL-racemic form)≥ 200 mg/mL≥ 927.30 mM[3][5]
H-DL-Phe(4-Cl)-OMe.HClSoluble to 100 mM100 mM[2]

Note: The molecular weight of this compound is 215.68 g/mol .

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in Anhydrous DMSO

Materials:

  • This compound powder

  • Anhydrous DMSO (new, unopened bottle recommended)

  • Sterile, conical-bottom microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Weighing the Compound: Accurately weigh 2.16 mg of this compound powder and transfer it to a sterile microcentrifuge tube. To minimize static, an anti-static weigh boat can be used.

  • Adding the Solvent: Carefully add 1 mL of anhydrous DMSO to the tube containing the powder.

  • Initial Dissolution: Tightly cap the tube and vortex the solution for 1-2 minutes.

  • Sonication: Place the tube in an ultrasonic water bath for 5-10 minutes to ensure complete dissolution.

  • Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible particles or cloudiness.

  • Storage: For long-term storage, aliquot the stock solution into smaller, single-use volumes. Store at -20°C or -80°C.

Mandatory Visualization

G Troubleshooting Workflow for H-Phe-OMe.HCl Solubility Issues start Start: H-Phe-OMe.HCl Solubility Issue in DMSO check_dmso Is the DMSO anhydrous/newly opened? start->check_dmso use_new_dmso Use a new, unopened bottle of anhydrous DMSO. check_dmso->use_new_dmso No dissolution_technique Apply appropriate dissolution techniques: - Vortex vigorously - Sonicate for 10-15 min - Gentle warming (37°C) check_dmso->dissolution_technique Yes use_new_dmso->dissolution_technique check_dissolved Is the compound fully dissolved? dissolution_technique->check_dissolved success Success: Solution Prepared. Store appropriately. check_dissolved->success Yes further_investigation Problem Persists: - Verify compound purity - Re-evaluate required concentration check_dissolved->further_investigation No

Caption: Troubleshooting workflow for H-Phe-OMe.HCl solubility.

References

Technical Support Center: H-Phe-OMe.hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and purity of H-Phe-OMe.hydrochloride reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent method is the Fischer esterification of L-phenylalanine using methanol (B129727) as both the reagent and solvent, catalyzed by a strong acid. Common acid catalysts include thionyl chloride (SOCl₂), hydrogen chloride (HCl) gas, or trimethylsilyl (B98337) chloride (TMSCl).[1][2][3] The reaction with thionyl chloride in methanol is frequently cited due to its high efficiency, as it generates HCl in situ, which acts as the catalyst.[1][2]

Q2: What is a typical yield for the this compound synthesis?

A2: Yields can vary significantly based on the chosen method, reaction conditions, and purification procedure. With optimized protocols, yields can be quite high, often exceeding 90%. For instance, a procedure using thionyl chloride in methanol has been reported to achieve a yield of 97%.[1] However, suboptimal conditions can lead to substantially lower yields.

Q3: What are the main factors influencing the yield of the reaction?

A3: Several factors are critical for maximizing the yield:

  • Water Content: The presence of water can hydrolyze the ester product back to the carboxylic acid, reducing the yield. Therefore, using anhydrous methanol and preventing atmospheric moisture ingress is crucial.[4][5]

  • Reaction Temperature: While the reaction is often initiated at 0°C, it is typically stirred at room temperature or refluxed to ensure completion.[1][2] Strict temperature control can be important, especially when using highly reactive reagents like thionyl chloride.[3]

  • Reaction Time: Sufficient reaction time is necessary for the esterification to reach completion. Monitoring the reaction by techniques like Thin Layer Chromatography (TLC) is recommended to determine the optimal duration.[3]

  • Stoichiometry of Reagents: An excess of methanol is generally used to drive the equilibrium towards the product side.[5][6] The amount of acid catalyst also plays a crucial role.

  • Purification Method: The choice of recrystallization solvent and the overall workup procedure can significantly impact the final isolated yield.[1]

Q4: Can this reaction be performed without N-protection of the amino acid?

A4: Yes, a significant advantage of the Fischer esterification under acidic conditions is that N-protection of the amino acid is generally not required.[7] The amino group is protonated to form an ammonium (B1175870) salt, which protects it from participating in side reactions.

Troubleshooting Guide

Problem 1: Low or no product yield.

  • Q: My reaction has resulted in a very low yield of this compound. What could be the cause?

    • A: Low yield is a common issue that can stem from several sources. Firstly, ensure that all your reagents, especially the methanol, are anhydrous, as water will inhibit the reaction.[4][5] Secondly, verify that the acid catalyst was added correctly and in the appropriate amount. For instance, when using thionyl chloride, it should be added slowly to cold methanol (0°C) to control the exothermic reaction.[1] Inadequate reaction time or temperature could also lead to incomplete conversion. It is advisable to monitor the reaction's progress using TLC.[3] Finally, consider your workup and purification procedure. Product loss can occur during extraction and recrystallization steps.

Problem 2: Difficulty in product isolation and purification.

  • Q: I am struggling to crystallize my product from the reaction mixture. What should I do?

    • A: If you are having trouble with crystallization, ensure that the solvent has been thoroughly removed after the reaction. A common procedure involves evaporating the methanol to obtain a crude solid or oil.[1][8] This crude product is then typically recrystallized. A mixture of ethyl acetate (B1210297) and ethanol (B145695) (e.g., 95:5) has been reported to be effective for recrystallization.[1] If the product remains an oil, triturating it with a solvent in which it is sparingly soluble, like diethyl ether, can help induce crystallization.[8] Cooling the solution in an ice bath can also promote precipitation.[8]

Problem 3: Potential for side reactions.

  • Q: Are there any common side reactions that could be affecting my yield?

    • A: The primary competing reaction is the reverse reaction, the hydrolysis of the ester back to the carboxylic acid, which is why anhydrous conditions are critical.[4][5] While the amino group is generally protected by protonation, under certain conditions, side reactions involving the amine are possible, though less common in this specific synthesis. The use of highly reactive reagents like thionyl chloride can also lead to the formation of byproducts if not handled correctly.[7]

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

MethodCatalystSolventTemperatureReaction TimeReported YieldReference
Thionyl Chloride MethodSOCl₂Methanol0°C to Room Temperature24 h97%[1]
Trimethylsilyl ChlorideTMSClMethanolRoom Temperature12 hHigh[3]
HCl Gas MethodHCl (gas)MethanolRefluxNot specifiedGood[3]

Experimental Protocols

Protocol 1: Synthesis of this compound using Thionyl Chloride [1]

  • Suspend L-phenylalanine (e.g., 9.03 g, 54.7 mmol) in anhydrous methanol (100 cm³) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add thionyl chloride (e.g., 6.0 cm³, 82.1 mmol) to the stirred suspension via the dropping funnel.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 24 hours.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Recrystallize the crude product from a mixture of ethyl acetate and ethanol (95:5) to obtain the pure this compound as a white solid.

Protocol 2: Synthesis of this compound using Trimethylsilyl Chloride [3]

  • Place L-phenylalanine (0.1 mol) in a round-bottom flask with a magnetic stirrer.

  • Slowly add freshly distilled chlorotrimethylsilane (B32843) (0.2 mol).

  • Add anhydrous methanol (100 mL) to the mixture.

  • Stir the resulting solution or suspension at room temperature.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete (typically after 12 hours), concentrate the reaction mixture on a rotary evaporator to yield the product as its hydrochloride salt.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification A Suspend L-Phenylalanine in Anhydrous Methanol B Cool to 0°C A->B 1. C Slowly Add Acid Catalyst (e.g., SOCl₂) B->C 2. D Stir at Room Temperature (Monitor by TLC) C->D 3. E Remove Solvent (Rotary Evaporation) D->E 4. F Obtain Crude Product (Solid/Oil) E->F 5. G Recrystallize from appropriate solvent F->G 6. H Isolate Pure Product (Filtration & Drying) G->H 7. troubleshooting_yield cluster_investigation Troubleshooting Steps cluster_solutions Potential Solutions start Low Yield of H-Phe-OMe.HCl q1 Were anhydrous reagents used? start->q1 q2 Was the catalyst added correctly? q1->q2 Yes s1 Use freshly dried solvents and reagents q1->s1 No q3 Was the reaction time sufficient? q2->q3 Yes s2 Ensure slow addition of catalyst at 0°C q2->s2 No q4 Was the workup/ purification optimal? q3->q4 Yes s3 Monitor reaction by TLC to ensure completion q3->s3 No s4 Optimize recrystallization solvent and technique q4->s4 No

References

Preventing racemization when using H-Phe-OMe.hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the use of H-Phe-OMe.hydrochloride in research and synthesis. This resource provides in-depth troubleshooting guides and frequently asked questions to help you minimize and prevent racemization during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern when using this compound?

A1: Racemization is the process where a pure enantiomer, in this case, the L-isomer of phenylalanine methyl ester, converts into a mixture of both L- and D-isomers.[1] In drug development and peptide synthesis, the specific three-dimensional structure of a molecule is often critical for its biological activity. The presence of the undesired D-isomer can lead to reduced efficacy, altered pharmacological properties, or complete loss of function. Therefore, maintaining the enantiomeric purity of H-Phe-OMe is crucial for synthesizing stereochemically pure target molecules.

Q2: What are the primary causes of racemization when working with this compound?

A2: Racemization of amino acid esters like H-Phe-OMe primarily occurs through two mechanisms, especially during peptide coupling reactions:

  • Direct Enolization: The proton on the alpha-carbon of the amino acid ester is acidic. In the presence of a base, this proton can be abstracted to form a planar enolate intermediate. Reprotonation can then occur from either face of the planar intermediate, leading to a mixture of L and D isomers. Stronger bases and more polar solvents tend to accelerate this process.[1]

  • Oxazolone (B7731731) Formation: During peptide coupling, the N-protected amino acid being coupled to the H-Phe-OMe is activated. This activated species can cyclize to form a 5(4H)-oxazolone intermediate. The proton at the chiral center of this oxazolone is highly acidic and readily removed by a base, leading to a loss of stereochemical integrity.[1]

Q3: Which experimental factors have the most significant impact on the extent of racemization?

A3: Several factors can influence the degree of racemization. The most critical are:

  • Base: The strength (basicity) and steric hindrance of the base used to neutralize the hydrochloride salt and to facilitate the coupling reaction are paramount. Stronger, less sterically hindered bases increase the rate of racemization.[2][3]

  • Coupling Reagent: The choice of coupling reagent significantly affects the activation of the carboxylic acid and its susceptibility to racemization. Some reagents are inherently more prone to causing racemization than others.[4][5]

  • Temperature: Higher reaction temperatures generally increase the rate of racemization.[6]

  • Solvent: The polarity of the solvent can influence the rate of racemization. Less polar solvents can sometimes reduce the extent of this side reaction.[7]

  • Activation Time: Prolonged activation of the carboxylic acid before the addition of H-Phe-OMe increases the opportunity for racemization.[7]

Troubleshooting Guide: Minimizing Racemization

This guide provides solutions to common issues encountered during reactions involving this compound.

Issue Potential Cause Recommended Solutions & Strategies
High levels of D-isomer detected in the final product. Inappropriate Base Selection: The base used is too strong or not sterically hindered enough (e.g., Triethylamine (TEA)).Switch to a weaker or more sterically hindered base. N-Methylmorpholine (NMM) or 2,4,6-collidine are generally better choices than N,N-diisopropylethylamine (DIPEA) or TEA.[2][7] Use the minimum necessary amount of base to neutralize the hydrochloride salt.
Suboptimal Coupling Reagent: The coupling reagent used is known to cause high levels of racemization (e.g., carbodiimides without additives).Use a coupling reagent system known for low racemization. For carbodiimides like DIC, always use an additive like HOBt or OxymaPure.[4] Consider using modern onium salt reagents like COMU, which has built-in racemization suppression.[3]
Elevated Reaction Temperature: The reaction is being run at a temperature that accelerates racemization.Perform the coupling reaction at a lower temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature if necessary.[6]
Prolonged Activation Time: The N-protected amino acid is activated for too long before H-Phe-OMe is added.Minimize the pre-activation time. Ideally, use in situ activation where the coupling reagent is added to the mixture of the N-protected amino acid, H-Phe-OMe.HCl, and the base.[7]
Inappropriate Solvent: The solvent polarity is promoting racemization.Consider using a less polar solvent. Dichloromethane (DCM) or a mixture of DCM and DMF may be preferable to pure DMF for certain couplings.[7]
Low reaction yield when using racemization-suppressing conditions. Steric Hindrance: The amino acids being coupled are sterically bulky, and the milder conditions are not sufficient for complete reaction.Use a more powerful, low-racemization coupling reagent such as HATU or COMU.[5] You may need to slightly increase the reaction time or temperature, while carefully monitoring for any increase in racemization.
Poor Solubility: Reactants are not fully dissolved in less polar solvents.Find a solvent balance. Try a solvent mixture (e.g., DCM/DMF) that provides adequate solubility while still minimizing racemization. Sonication can also help to dissolve reagents.

Data Presentation: Comparison of Reaction Parameters

Table 1: Comparison of Common Bases and Their Impact on Racemization

Base Chemical Name Relative Racemization Risk Notes
TEATriethylamineHighSmall, strong base that can easily abstract the α-proton.
DIPEA (DIEA)N,N-DiisopropylethylamineModerate to HighMore sterically hindered than TEA, but can still cause significant racemization.[2]
NMMN-MethylmorpholineLow to ModerateA weaker base than DIPEA, often a good compromise between reactivity and racemization suppression.[5]
TMP2,4,6-CollidineLowA highly sterically hindered and weak base, very effective at minimizing racemization but may lead to slower reaction rates.[7]

Table 2: Comparison of Common Coupling Reagents and Additives for Racemization Suppression

Disclaimer: The relative racemization risk is based on general observations in peptide synthesis. Specific quantitative data for this compound under these exact conditions may vary.

Reagent/Additive Combination Type Key Advantages Considerations for Racemization
DIC / HOBtCarbodiimide + AdditiveGood efficiency; soluble urea (B33335) byproduct.Low racemization; a standard and reliable method.[4]
DIC / OxymaPureCarbodiimide + AdditiveExcellent racemization suppression; non-explosive alternative to HOAt.Considered one of the best methods for minimizing racemization.[3]
HBTU / HOBt / BaseAminium SaltFast and efficient coupling.Can cause significant racemization without careful control of base and temperature.[7]
HATU / BaseAminium SaltVery efficient, especially for hindered couplings.Generally better than HBTU, but still carries a risk of racemization.[5]
COMU / BaseUronium SaltHighly efficient, stable, and has a good safety profile.An Oxyma-based reagent with built-in racemization suppression; considered a very low-risk option.[3]

Experimental Protocols

Protocol 1: General Peptide Coupling to H-Phe-OMe.HCl with Minimized Racemization

This protocol describes a standard procedure for coupling an N-protected amino acid to this compound using DIC and OxymaPure.

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the N-protected amino acid (1.0 equivalent) and this compound (1.0 equivalent) in anhydrous Dichloromethane (DCM) or a minimal amount of Dimethylformamide (DMF).

  • Additive & Base Addition: Add OxymaPure (1.0 equivalent) to the mixture. Then, add N-Methylmorpholine (NMM) (1.0 equivalent) to neutralize the hydrochloride salt.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Coupling Reagent Addition: Add Diisopropylcarbodiimide (DIC) (1.1 equivalents) dropwise to the cooled solution.

  • Reaction: Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated diisopropylurea.

    • Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Quantitative Analysis of Racemization by Chiral HPLC

This protocol outlines a method to determine the enantiomeric purity of the product from Protocol 1.

  • Sample Preparation:

    • Prepare a standard of the desired L-L dipeptide and, if possible, the diastereomeric D-L dipeptide.

    • Dissolve a small sample of the purified product in the mobile phase.

  • HPLC Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A chiral stationary phase (CSP) column. For phenylalanine methyl ester derivatives, a LARIHC™ CF6-P column or a CHIRALPAK® ID column can be effective.[4][6]

    • Mobile Phase (Example for LARIHC™ CF6-P): Methanol:Acetonitrile:Acetic Acid:Triethylamine (70:30:0.3:0.2).[4]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 20 °C.

    • Detection: UV at 254 nm.

  • Analysis:

    • Inject the standard(s) to determine the retention times of the desired product and the diastereomer.

    • Inject the sample of the purified product.

    • Integrate the peak areas of the two diastereomers to calculate the percentage of racemization.

Visualizations

Racemization Mechanisms

racemization_mechanisms cluster_direct Direct Enolization cluster_oxazolone Oxazolone Formation start_direct L-Amino Acid Ester enol Planar Enolate (Achiral) start_direct->enol + Base - H+ end_direct L/D-Amino Acid Ester (Racemized) enol->end_direct + H+ start_ox Activated N-Acyl Amino Acid oxazolone Oxazolone Intermediate start_ox->oxazolone Cyclization achiral_ox Achiral Oxazolone Anion oxazolone->achiral_ox + Base - H+ end_ox Racemized Peptide achiral_ox->end_ox + Amine (H-Phe-OMe)

Caption: Primary pathways for racemization in amino acid derivatives.

Experimental Workflow for Minimized Racemization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Coupling cluster_workup Work-up & Purification cluster_analysis Analysis A Dissolve N-Protected Amino Acid, H-Phe-OMe.HCl, and OxymaPure in anhydrous solvent B Add N-Methylmorpholine (NMM) to neutralize A->B C Cool reaction mixture to 0°C B->C D Add DIC dropwise C->D E Stir at 0°C, then warm to RT D->E F Monitor reaction by TLC/LC-MS E->F G Filter urea byproduct F->G H Aqueous Washes (Acid, Base, Brine) G->H I Dry and Concentrate H->I J Column Chromatography I->J K Analyze by Chiral HPLC J->K

Caption: Workflow for peptide coupling with minimal racemization.

References

Common side reactions with H-Phe-OMe.hydrochloride in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting common side reactions encountered when using H-Phe-OMe.hydrochloride in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions associated with the use of this compound in peptide synthesis?

A1: The two most significant side reactions when using this compound are diketopiperazine (DKP) formation and racemization of the phenylalanine residue.[1] DKP formation is an intramolecular cyclization that can occur after the coupling of the second amino acid, leading to chain termination and loss of product.[2] Racemization, the loss of stereochemical integrity at the α-carbon, can be catalyzed by the bases used during the coupling reaction.[3][4]

Q2: How can I minimize diketopiperazine (DKP) formation?

A2: Diketopiperazine formation is a common issue, particularly when synthesizing dipeptides.[2][5] The free N-terminal amine of the dipeptide methyl ester can attack the ester carbonyl, forming a stable six-membered ring and cleaving the peptide from the resin in solid-phase synthesis.[5] To minimize this:

  • Use of Dipeptides: Incorporating a pre-synthesized dipeptide can completely avoid DKP formation at the problematic step.[5][6]

  • Optimized Deprotection: Using milder deprotection conditions, such as a shorter reaction time or alternative reagents like 2% DBU / 5% piperazine (B1678402) in NMP, can reduce the exposure of the free amine to basic conditions.[2][5]

  • Immediate Coupling: Proceeding to the next coupling step immediately after deprotection limits the time available for the intramolecular cyclization to occur.[5]

  • Choice of Resin: For solid-phase peptide synthesis (SPPS), using a 2-chlorotrityl chloride (2-CTC) resin can be preferable to a Wang resin, as the latter is more prone to cleavage upon DKP formation.[2]

Q3: What factors contribute to the racemization of the phenylalanine residue, and how can it be prevented?

A3: Racemization of amino acids during peptide synthesis is a significant concern as it can alter the biological activity of the final peptide.[3] The α-proton of phenylalanine can be abstracted under basic conditions, leading to a loss of chirality.[3] Key factors and preventative measures include:

  • Base Selection: The choice and amount of base used are critical. Weaker bases with significant steric hindrance, such as collidine, are recommended over stronger, less hindered bases like DIPEA.[4][7]

  • Coupling Reagents: The type of coupling reagent influences the extent of racemization. While onium salt reagents like HBTU and HATU are generally considered "low-racemization," the combination of a carbodiimide (B86325) like DIC with an additive such as OxymaPure can be very effective at suppressing racemization.[4][8][9] DEPBT is particularly recommended for coupling racemization-prone amino acids.[4]

  • Temperature: Lowering the reaction temperature can help to minimize racemization.[10]

  • Activation Time: Minimizing the pre-activation time of the amino acid before coupling can reduce the opportunity for racemization to occur.

Q4: I'm observing incomplete coupling to H-Phe-OMe. What are the potential causes and troubleshooting steps?

A4: Incomplete coupling can be due to several factors:

  • Neutralization of Hydrochloride: this compound is a salt and requires one equivalent of a non-nucleophilic base (e.g., N-methylmorpholine (NMM) or DIPEA) to liberate the free amine for the coupling reaction.[11] Ensure accurate stoichiometry of the base.

  • Steric Hindrance: The bulky side chain of phenylalanine can sometimes lead to slower coupling kinetics.[12]

  • Insufficient Activation: The incoming protected amino acid may not be sufficiently activated. Ensure your coupling reagent is active and used in the correct proportion.

  • Solubility Issues: Ensure all reactants are fully dissolved in the reaction solvent.

To troubleshoot, you can try using a more potent coupling reagent, increasing the coupling time, or performing a second coupling step.

Troubleshooting Guides

Issue: High Levels of Diketopiperazine (DKP) Detected

This is a frequent byproduct when the N-terminal protecting group of a dipeptide methyl ester is removed.

  • Step 1: Confirm DKP Formation: Analyze the crude product by HPLC and Mass Spectrometry to confirm the presence of the cyclic dipeptide.

  • Step 2: Review Deprotection Conditions: Prolonged exposure to the basic conditions used for Fmoc removal (e.g., piperidine (B6355638) in DMF) is a major contributor to DKP formation.[5]

  • Step 3: Implement Mitigation Strategies:

    • If synthesizing a longer peptide, consider synthesizing the initial dipeptide separately and then coupling it to the resin.

    • Reduce the deprotection time or use a milder deprotection cocktail.[2]

    • Ensure no delays between the deprotection and the subsequent coupling step.

Issue: Significant Racemization of the Phenylalanine Residue

The presence of the D-isomer can significantly impact the biological properties of your peptide.

  • Step 1: Quantify Racemization: Use chiral HPLC or GC analysis of the hydrolyzed peptide to determine the percentage of the D-isomer.[9]

  • Step 2: Evaluate Coupling Chemistry: The combination of coupling reagent and base is the most likely cause.

  • Step 3: Modify the Coupling Protocol:

    • Replace strong bases like DIPEA with a weaker or more sterically hindered base like NMM or collidine.[4][7]

    • If using a carbodiimide like DIC, ensure an appropriate racemization-suppressing additive like HOBt, HOAt, or OxymaPure is included.[4][9]

    • Consider switching to a coupling reagent known for low racemization, such as DEPBT.[4]

    • Perform the coupling at a lower temperature (e.g., 0 °C).

Data Presentation

Table 1: Effect of Coupling Additives on Racemization

The following table summarizes the percentage of D-isomer formation for different additives during a model peptide coupling reaction.

Coupling ReagentAdditive% D-Isomer Formation
DICHOBt14.8%[9]
DICHOAt5.9%[9]
DICOxymaPure<1%[9]

Data from a representative experiment coupling Z-Phe-Val-OH with H-Pro-NH2 in DMF.

Experimental Protocols

Protocol 1: General Procedure for Dipeptide Synthesis with this compound (Solution Phase)

This protocol outlines the synthesis of a generic N-protected dipeptide, Z-Ala-Phe-OMe.

  • Neutralization: Dissolve this compound (1.0 eq) in a suitable solvent (e.g., DMF or CH2Cl2). Cool the solution to 0 °C in an ice bath. Add one equivalent of a tertiary base such as N-methylmorpholine (NMM) and stir for 15 minutes.[11]

  • Coupling: In a separate flask, dissolve the N-protected amino acid (e.g., Z-Ala-OH, 1.0 eq), a coupling reagent (e.g., DIC, 1.1 eq), and a racemization suppressant (e.g., HOBt, 1.1 eq) in the same solvent. Stir at 0 °C for 15 minutes to pre-activate the amino acid.

  • Reaction: Add the activated Z-Ala-OH solution to the neutralized H-Phe-OMe solution. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter off any precipitated urea (B33335) byproduct (if using DIC/DCC). Dilute the filtrate with an organic solvent like ethyl acetate (B1210297) and wash successively with 1 M HCl, saturated NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography or recrystallization.

Visualizations

DKP_Formation cluster_0 Dipeptide Methyl Ester cluster_1 Intramolecular Attack cluster_2 Products Dipeptide H-AA2-Phe-OMe TransitionState Cyclic Intermediate Dipeptide->TransitionState Deprotection (Base) DKP Diketopiperazine (cyclo-AA2-Phe) TransitionState->DKP Cyclization Methanol Methanol TransitionState->Methanol

Caption: Mechanism of Diketopiperazine (DKP) formation.

Troubleshooting_Workflow start Low Yield or Impure Product check_purity Analyze Crude Product (HPLC, MS) start->check_purity dkp DKP Formation Detected? check_purity->dkp Check for Byproducts racemization High Racemization Detected? dkp->racemization No dkp_solutions Optimize Deprotection Use Dipeptide Strategy Immediate Coupling dkp->dkp_solutions Yes incomplete_coupling Incomplete Coupling Detected? racemization->incomplete_coupling No rac_solutions Change Base (e.g., NMM) Add OxymaPure Lower Temperature racemization->rac_solutions Yes coupling_solutions Check Base Stoichiometry Increase Coupling Time Use Stronger Activator incomplete_coupling->coupling_solutions Yes end Purified Product incomplete_coupling->end No dkp_solutions->end rac_solutions->end coupling_solutions->end

Caption: Troubleshooting workflow for H-Phe-OMe reactions.

Racemization_Factors rac Racemization of Phe base Base rac->base coupling_reagent Coupling Reagent rac->coupling_reagent temperature Temperature rac->temperature solvent Solvent rac->solvent base_details Strength (pKa) Steric Hindrance base->base_details coupling_details Activation Mechanism Additives (Oxyma, HOAt) coupling_reagent->coupling_details temp_details Higher Temp Increases Rate temperature->temp_details solvent_details Polarity solvent->solvent_details

Caption: Key factors influencing racemization.

References

Troubleshooting incomplete coupling of H-Phe-OMe.hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers encountering incomplete coupling reactions involving H-Phe-OMe.hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for an incomplete coupling reaction with this compound?

Incomplete coupling of this compound can stem from several factors:

  • Inadequate Neutralization: H-Phe-OMe is supplied as a hydrochloride salt. The amine component must be neutralized to its free base form to act as an effective nucleophile.[1][2][3] Insufficient tertiary base (e.g., N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)) will result in a low concentration of the reactive free amine, leading to a sluggish or incomplete reaction.[4]

  • Suboptimal Carboxylic Acid Activation: The first step of the coupling process is the activation of the carboxylic acid component.[4][5] If this activation is slow or inefficient, the coupling will not proceed to completion. This can be due to the choice of coupling reagent or the presence of moisture, which can hydrolyze the activated intermediate.[6][7]

  • Steric Hindrance: While phenylalanine is not as sterically hindered as amino acids like valine, the bulkiness of the N-protecting group on the coupling partner or aggregation of the peptide chain can hinder the approach of the reacting species.[8]

  • Peptide Aggregation: In longer peptide sequences, the growing peptide chain can aggregate, making the N-terminal amine inaccessible for the coupling reaction.[8][9]

  • Degraded Reagents: Coupling reagents, especially carbodiimides like EDC and DCC, are moisture-sensitive. Using old or improperly stored reagents can lead to failed reactions.

Q2: How can I accurately determine if my coupling reaction is incomplete?

Monitoring the reaction progress is crucial for identifying incomplete couplings. Several methods can be employed:

  • Thin-Layer Chromatography (TLC): TLC is a rapid and effective method to monitor the disappearance of the starting materials (the N-protected amino acid and H-Phe-OMe).[10][11] A complete reaction will show the consumption of the limiting reagent and the appearance of the product spot with a different Rf value.

  • Kaiser Test (for Solid-Phase Synthesis): When performing the coupling on a solid support, the Kaiser test is a reliable qualitative method to detect the presence of free primary amines on the resin.[8] A positive test (indicated by a blue/purple color) signifies that unreacted amine remains and the coupling is incomplete.[8]

  • LC-MS Analysis: For a quantitative assessment, a small aliquot of the reaction mixture can be analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). This will show the relative amounts of starting materials, product, and any side products that may have formed.[12]

Q3: I've confirmed my coupling is incomplete. What are the immediate troubleshooting steps?

If you detect an incomplete coupling, the following steps can be taken:

  • Double Coupling: The most direct approach is to simply repeat the coupling step.[8] After the initial reaction time, drain the reaction mixture and add a fresh solution of the activated N-protected amino acid and coupling reagents to the reaction vessel.[8]

  • Re-evaluate Reagents: If double coupling fails, consider the possibility of degraded reagents. Prepare fresh solutions of the coupling reagents and the base.

  • Increase Reaction Time and/or Temperature: Extending the reaction time can help drive a slow reaction to completion. Gently increasing the temperature (e.g., to 30-40°C) can also increase the reaction rate, but be cautious as this may also increase the risk of side reactions like racemization.[8][9]

Q4: How can I optimize my reaction conditions to prevent incomplete coupling in the future?

Proactive optimization is key to successful peptide couplings. Consider the following:

  • Choice of Coupling Reagent: For difficult couplings, switching to a more powerful reagent can be beneficial. Uronium/aminium salt-based reagents like HBTU, HATU, and COMU are generally more reactive than carbodiimides.[4][5] The addition of HOBt or HOAt to carbodiimide (B86325) reactions is crucial as they form active esters that are more reactive and less prone to racemization.[13][14][15]

  • Solvent Selection: The choice of solvent can impact the solubility of reactants and the reaction rate. DMF is a common choice for peptide coupling due to its excellent solvating properties.[16] For reactions prone to aggregation, adding a chaotropic salt or using a solvent like NMP might be beneficial.[9]

  • Reagent Stoichiometry: Ensure that at least one equivalent of a tertiary base is used to neutralize the hydrochloride salt of H-Phe-OMe. Using a slight excess (e.g., 1.1-1.2 equivalents) of the N-protected amino acid and coupling reagents relative to the amine component can help drive the reaction to completion. However, a large excess of uronium reagents should be avoided as it can lead to side reactions.[6]

Q5: What are the potential side reactions to be aware of during the coupling of this compound?

Several side reactions can occur during peptide synthesis, leading to impurities and reduced yield:

  • Racemization: This is the loss of stereochemical integrity at the alpha-carbon of the activated amino acid.[15][17] It is more likely to occur with prolonged activation times or at elevated temperatures. The use of additives like HOBt, and particularly HOAt or OxymaPure, significantly suppresses racemization.[18]

  • N-acylurea Formation: When using carbodiimides like DCC or EDC, the highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive and terminates the coupling.[4] This side reaction is minimized by adding HOBt or HOAt.[15]

  • Guanidinylation: If an excess of a uronium/aminium coupling reagent (like HBTU or HATU) is used, it can react with the free N-terminal amine to form a guanidinyl group, capping the peptide chain and preventing further elongation.[9][13]

Data Presentation

Table 1: Comparison of Common Coupling Reagents and Additives

Reagent/Additive ClassExamplesAdvantagesDisadvantages
Carbodiimides DCC, DIC, EDCInexpensive, readily available.Lower reactivity, risk of N-acylurea formation, requires additives to suppress racemization.[4][13][19]
Onium Salts (Uronium/Aminium) HBTU, HATU, HCTU, TBTUHigh coupling efficiency, fast reaction rates, generally low racemization.[4]More expensive, can cause guanidinylation of the N-terminus if used in excess.[9]
Onium Salts (Phosphonium) PyBOP, BOPHigh reactivity, less prone to guanidinylation side reactions.[4]Can be more expensive, byproducts can be difficult to remove.
Additives HOBt, HOAt, OxymaPureSuppress racemization, increase coupling efficiency, prevent dehydration of Asn/Gln.[13][14][15]HOBt has explosive properties in its anhydrous form.[4]

Table 2: Troubleshooting Guide for Incomplete Coupling

SymptomPossible Cause(s)Suggested Solution(s)
Starting material remains after standard reaction time (TLC/LCMS analysis).Inefficient activation, insufficient base, low reactivity of coupling partners.Perform a double coupling. Switch to a more potent coupling reagent (e.g., HATU). Increase reaction time.
Positive Kaiser test (blue beads) in SPPS.Incomplete reaction on solid support.Repeat the coupling step (double coupling). Wash resin extensively and recouple with fresh reagents.
Low yield of desired product with multiple side products.Racemization, N-acylurea formation, guanidinylation.Ensure use of racemization suppressant (HOAt, OxymaPure). Avoid excess uronium reagents. Optimize base and temperature.
Reaction appears stalled.Reagent degradation, peptide aggregation.Use fresh, anhydrous reagents and solvents. Switch to a solvent like NMP or add chaotropic salts.

Experimental Protocols

Protocol 1: General Procedure for EDC/HOBt Mediated Coupling

This protocol describes a standard solution-phase coupling of an N-protected amino acid with this compound.

  • Reactant Preparation: In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq.), HOBt (1.1 eq.), and this compound (1.1 eq.) in an anhydrous solvent (e.g., DMF or DCM).

  • Cooling: Cool the flask to 0°C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Slowly add a tertiary base, such as DIPEA (2.2 eq.), to the stirred solution. Stir for 10-15 minutes. One equivalent of the base neutralizes the hydrochloride salt, and the other is for the coupling reaction itself.

  • Activation and Coupling: Add EDC.HCl (1.1 eq.) to the reaction mixture in one portion.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting starting material is consumed.

  • Work-up:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297).

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine to remove unreacted starting materials, coupling byproducts, and base.[2][20]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica (B1680970) gel column chromatography if necessary.

Protocol 2: Monitoring Reaction Progress using Thin-Layer Chromatography (TLC)

  • Plate Preparation: On a silica gel TLC plate, lightly draw a baseline with a pencil about 1 cm from the bottom.

  • Spotting:

    • Before starting the reaction (t=0), spot dilute solutions of your N-protected amino acid and H-Phe-OMe as references.

    • Once the reaction begins, use a capillary tube to take a small aliquot of the reaction mixture and spot it on the baseline.

    • Repeat the spotting at regular intervals (e.g., every hour) to monitor the progress.

  • Development: Place the TLC plate in a developing chamber containing an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane). Ensure the solvent level is below the baseline.[11]

  • Visualization: After the solvent front has nearly reached the top of the plate, remove it and let it dry. Visualize the spots under a UV lamp. The disappearance of the starting material spots and the appearance of a new product spot indicate the reaction is proceeding.[11]

Protocol 3: Kaiser Test for Detection of Free Primary Amines (SPPS)

  • Sample Collection: After the coupling step, collect a small sample of resin beads (approx. 5-10 mg).

  • Washing: Wash the beads thoroughly with DMF and then ethanol (B145695) to remove any residual reagents.

  • Reagent Addition: Place the washed beads in a small test tube and add 2-3 drops of each of the three Kaiser test solutions (ninhydrin in ethanol, phenol (B47542) in ethanol, and potassium cyanide in pyridine).

  • Heating: Heat the sample at 100-120°C for 5 minutes.

  • Observation:

    • Intense Blue/Purple Beads and Solution: Indicates a high concentration of free primary amines (failed or incomplete coupling). A recoupling is necessary.[8]

    • Yellow/Colorless Beads and Solution: Indicates the absence or a negligible amount of free primary amines (successful coupling).

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Dissolve N-Protected AA, H-Phe-OMe.HCl, HOBt in Solvent cool Cool to 0 C prep_reagents->cool add_base Add Tertiary Base (e.g., DIPEA) cool->add_base add_edc Add Coupling Reagent (EDC.HCl) add_base->add_edc react Stir at RT for 4-12h add_edc->react monitor Monitor via TLC/LC-MS react->monitor workup Aqueous Wash (Acid, Base, Brine) monitor->workup purify Dry and Concentrate workup->purify column Column Chromatography purify->column

Caption: General workflow for a solution-phase peptide coupling reaction.

G cluster_actions Troubleshooting Actions start Coupling Reaction Performed check Monitor Reaction Progress (TLC, Kaiser Test, LC-MS) start->check complete Is Coupling Complete? check->complete proceed Proceed to Deprotection/ Next Step complete->proceed Yes troubleshoot Incomplete Coupling Detected complete->troubleshoot No double_couple Perform Double Coupling troubleshoot->double_couple change_reagents Switch to Stronger Coupling Reagent (e.g., HATU) troubleshoot->change_reagents optimize Increase Time/ Temperature troubleshoot->optimize double_couple->check Re-monitor change_reagents->start Retry Coupling optimize->start Retry Coupling

Caption: Decision-making workflow for troubleshooting incomplete coupling.

References

Technical Support Center: Optimizing Reaction Conditions for H-Phe-OMe.hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their reaction conditions when working with L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe.hydrochloride).

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with this compound not proceeding as expected?

A common issue is the presence of the hydrochloride salt. The protonated amine is not nucleophilic enough to participate in many reactions, such as peptide couplings. It is crucial to convert this compound to its free base form before use. This can be achieved by neutralization with a suitable base.

Q2: How do I prepare the free amine of H-Phe-OMe from its hydrochloride salt?

There are two common methods to prepare the free amine in situ or in a separate step:

  • Using a Tertiary Amine: Dissolve this compound in a suitable solvent like dichloromethane (B109758) (DCM) and add an equivalent of a non-nucleophilic tertiary amine such as N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM).[1] Stirring for 15-20 minutes at room temperature is typically sufficient.[1] The resulting solution containing the free amine can often be used directly in the subsequent reaction.

  • Using Zinc Dust: For a method that avoids the use of a tertiary base, activated zinc dust can be used for the deprotonation of the hydrochloride salt. This method is described as neat and quantitative, and the resulting free amino peptide ester can be isolated or used directly after filtration of the zinc salts.

Q3: What should I consider when choosing a coupling reagent for peptide synthesis with H-Phe-OMe?

The choice of coupling reagent is critical for achieving high yield and minimizing side reactions, particularly racemization.

  • Carbodiimides (e.g., DCC, DIC): These are effective but require an additive like 1-Hydroxybenzotriazole (B26582) (HOBt) or Ethyl (hydroxyimino)cyanoacetate (OxymaPure) to suppress racemization.[2] A common byproduct when using DCC is dicyclohexylurea (DCU), which has low solubility in many organic solvents and can often be removed by filtration.[1]

  • Onium Salts (e.g., HBTU, HATU, COMU): These reagents are known for high coupling efficiencies and are often referred to as "low-racemization" reagents.[2] They are generally used in the presence of a non-nucleophilic base like DIPEA.[3] COMU is a safer alternative to HOBt- or HOAt-based reagents as it incorporates OxymaPure, reducing the risk of explosion.[3]

Q4: How can I minimize racemization during peptide coupling with H-Phe-OMe?

Racemization is a critical issue, especially for amino acids like phenylalanine. Several factors can be optimized to minimize the formation of the D-isomer:

  • Choice of Additive: When using carbodiimide (B86325) coupling reagents, the choice of additive significantly impacts the level of racemization.

  • Solvent: The choice of solvent can influence the reaction rate and the extent of side reactions. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are commonly used.

  • Temperature: Running the reaction at a lower temperature, typically starting at 0°C, can help to reduce the rate of racemization.[1]

  • Base: If a base is required, use a non-nucleophilic base like DIPEA or NMM. In cases with a high risk of racemization, a weaker base like sym-collidine may be beneficial.[3]

Q5: My reaction yield is low. What are the common causes?

Low yields can stem from several factors throughout the experimental process. A systematic check of the following points can help identify the issue:

  • Incomplete conversion to the free amine: Ensure the hydrochloride salt is fully neutralized before adding other reagents.

  • Purity of starting materials: Use high-purity this compound and other reactants to avoid side reactions.

  • Reaction conditions: Optimize temperature, reaction time, and solvent. For instance, some esterification reactions are equilibrium-driven and may require removal of water to proceed to completion.[4]

  • Work-up procedure: Product may be lost during the work-up and purification steps. Ensure efficient extraction and minimize transfers.

Troubleshooting Guides

Guide 1: Low Product Yield

This guide provides a systematic approach to troubleshooting low yields in reactions involving this compound.

.

Low_Yield_Troubleshooting start_node Low Product Yield Observed check_node check_node start_node->check_node Start Troubleshooting action_node action_node check_node->action_node Is Free Amine Preparation Complete? action_node2 Ensure 1.1 eq. of base (e.g., DIPEA) is added and stirred adequately. check_node->action_node2 No check_node2 Are Reaction Conditions Optimal? action_node->check_node2 Action: Monitor conversion (e.g., TLC, pH check) result_node Yield Improved action_node3 Verify reactant purity. Check for degradation of reagents. check_node2->action_node3 Yes action_node4 Optimize temperature (e.g., start at 0°C). Ensure anhydrous conditions if necessary. Check solvent choice. check_node2->action_node4 No action_node2->check_node2 check_node3 Is Work-up Procedure Efficient? action_node3->check_node3 action_node5 Review literature for alternative coupling agents or conditions. check_node3->action_node5 Yes action_node6 Minimize transfers. Ensure correct pH for extractions. Optimize chromatography conditions. check_node3->action_node6 No action_node4->check_node3 action_node5->result_node action_node6->result_node

Caption: Troubleshooting workflow for low product yield.

Guide 2: Presence of Impurities in the Final Product

This guide helps in identifying and mitigating common impurities found after a reaction with this compound.

.

Impurity_Troubleshooting start_node Impurities Detected in Final Product check_node check_node start_node->check_node Start Analysis action_node action_node check_node->action_node Unreacted Starting Material? action_node2 Analyze for coupling agent byproducts (e.g., DCU from DCC). check_node->action_node2 No check_node2 D-isomer (from racemization)? action_node->check_node2 Action: Increase reaction time or temperature. Check stoichiometry of reagents. result_node Purity Improved action_node3 Use racemization suppressing additives (HOBt, HOAt). Lower reaction temperature. Use a weaker base. check_node2->action_node3 Yes action_node4 Check for side reactions with solvent or base. Ensure purity of starting materials. check_node2->action_node4 No action_node2->check_node2 check_node3 Impurities from Work-up? action_node3->check_node3 check_node3->result_node No action_node5 Optimize washing steps (e.g., 1M HCl, 5% NaHCO3). Improve chromatographic separation. check_node3->action_node5 Yes action_node4->check_node3 action_node5->result_node

Caption: Troubleshooting workflow for product impurities.

Data Presentation

Table 1: Effect of Coupling Additives on Racemization

This table summarizes the percentage of D-isomer formation for different additives during a typical peptide coupling reaction.

Coupling ReagentAdditive% D/L Isomer
DICHOBt14.8%
DICHOAt5.9%
DICOxymaPure<5%

Data adapted from a study on the coupling of Z-Phe-Val-OH with H-Pro-NH2 in DMF.[2]

Experimental Protocols

Protocol 1: Preparation of L-phenylalanine methyl ester (free base)

This protocol describes the in-situ preparation of the free amine from this compound for use in a subsequent reaction.[1]

  • Dissolve L-phenylalanine methyl ester hydrochloride (1.1 equivalents) in anhydrous dichloromethane (DCM).

  • Add N,N-diisopropylethylamine (DIPEA) (1.1 equivalents) to the solution.

  • Stir the mixture for 15-20 minutes at room temperature.

  • The resulting solution containing the free L-phenylalanine methyl ester is now ready for use in the next step of your synthesis.

Protocol 2: Solution-Phase Synthesis of Boc-Trp-Phe-OMe Dipeptide

This protocol details a carbodiimide-mediated coupling reaction using the prepared free base of H-Phe-OMe.[1]

  • Preparation of L-phenylalanine methyl ester (free base): Follow the procedure in Protocol 1.

  • Peptide Coupling Reaction:

    • In a separate flask, dissolve Boc-L-tryptophan (1.0 equivalent) and 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) in anhydrous dichloromethane.

    • Cool the solution to 0°C in an ice bath.

    • Add dicyclohexylcarbodiimide (B1669883) (DCC) (1.1 equivalents) to the cooled solution and stir for 30 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will begin to form.[1]

    • Add the solution of L-phenylalanine methyl ester (from step 1) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Wash the filtrate sequentially with 1 M HCl, 5% NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica (B1680970) gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).

    • Combine the fractions containing the pure product and evaporate the solvent to yield the final dipeptide.

.

Peptide_Coupling_Workflow cluster_step1 Step 1: Free Amine Preparation cluster_step2 Step 2: Peptide Coupling cluster_step3 Step 3: Work-up & Purification step_node step_node action_node action_node purification_node purification_node final_product Boc-Trp-Phe-OMe A Dissolve H-Phe-OMe.HCl in DCM B Add DIPEA A->B C Stir at RT for 20 min B->C G Add Free Amine Solution C->G Add to coupling reaction D Dissolve Boc-Trp-OH and HOBt in DCM E Cool to 0°C D->E F Add DCC, stir for 30 min E->F F->G H Stir Overnight at RT G->H I Filter DCU H->I J Wash with HCl, NaHCO3, Brine I->J K Dry and Concentrate J->K L Column Chromatography K->L L->final_product Isolate Pure Product

Caption: Workflow for the solution-phase synthesis of Boc-Trp-Phe-OMe.[1]

References

Technical Support Center: H-Phe-OMe.hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and managing impurities during the synthesis of H-Phe-OMe.hydrochloride (L-Phenylalanine methyl ester hydrochloride).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most common impurities in the synthesis of this compound can be categorized as follows:

  • Process-Related Impurities:

    • Residual Starting Material: Unreacted L-phenylalanine.

    • Side Products: Formation of the dipeptide H-Phe-Phe-OMe.HCl due to the reaction of the product with another molecule of L-phenylalanine methyl ester.

    • Reagent-Related Impurities: Residual solvents used in the reaction and purification steps (e.g., methanol (B129727), ethanol, dichloromethane).[1]

  • Product-Related Impurities:

    • Enantiomeric Impurity: The presence of the D-enantiomer, D-Phenylalanine methyl ester hydrochloride (D-Phe-OMe.HCl).[2][3][4][5][6][7]

    • Degradation Products: Potential hydrolysis of the methyl ester back to L-phenylalanine if exposed to moisture for extended periods.

Q2: How can I detect the presence of the D-enantiomer in my this compound sample?

A2: The presence of the D-enantiomer is a critical purity parameter. Chiral chromatography techniques are essential for its detection and quantification. Ultra-Performance Convergence Chromatography (UPC²) and High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) are highly effective methods.[2] These methods can achieve baseline separation of the L- and D-enantiomers, allowing for accurate quantification even at very low levels (e.g., 0.01%).[2]

Q3: What analytical techniques are recommended for overall purity assessment of this compound?

A3: A multi-pronged analytical approach is recommended for comprehensive purity profiling:

  • HPLC/UPLC: Reversed-phase HPLC with UV detection is a standard method for quantifying the main component and detecting process-related impurities like residual L-phenylalanine and dipeptides.

  • Chiral HPLC/UPC²: As mentioned in Q2, this is crucial for determining enantiomeric purity.[2]

  • Mass Spectrometry (MS): Coupling HPLC or GC with a mass spectrometer (LC-MS or GC-MS) allows for the identification of unknown impurities by providing molecular weight information.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for structural confirmation of the final product and for identifying and quantifying residual solvents and other organic impurities.[1][9][10] Quantitative ¹H NMR (qNMR) can be used for purity determination without the need for a reference standard of the impurity itself.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for analyzing volatile impurities, including residual solvents.[8][11]

Q4: I see an unexpected peak in my HPLC chromatogram. How do I identify it?

A4: Identifying an unknown peak requires a systematic approach:

  • Review the Synthesis: Consider all starting materials, reagents, and solvents used, as well as potential side reactions. The impurity could be a derivative of any of these.

  • Mass Spectrometry (LC-MS): The most direct way to get information about an unknown peak is to analyze the sample by LC-MS. The mass-to-charge ratio (m/z) will provide the molecular weight of the impurity, which is a critical piece of information for its identification.

  • Spiking Experiment: If you have a hypothesis about the identity of the impurity (e.g., residual L-phenylalanine), you can perform a spiking experiment. Add a small amount of the suspected compound to your sample and re-analyze it by HPLC. If the peak of interest increases in area, it confirms the identity of the impurity.

  • Fraction Collection and NMR: For significant unknown impurities, you can collect the fraction corresponding to the peak as it elutes from the HPLC. After removing the solvent, you can analyze the isolated impurity by NMR for structural elucidation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound.

Problem Potential Cause Recommended Action
High levels of residual L-phenylalanine detected by HPLC. Incomplete esterification reaction.Increase reaction time, temperature, or the amount of esterifying agent (e.g., thionyl chloride, TMSCl). Ensure anhydrous conditions as moisture can hinder the reaction.[12][13][14][15][16][17]
Inefficient purification.Optimize the purification process. This may involve recrystallization from a different solvent system or performing a wash step to remove the more polar L-phenylalanine.
Presence of D-Phe-OMe.HCl in the final product. Racemization during the synthesis.Certain reaction conditions (e.g., prolonged exposure to strong base or high temperatures) can cause epimerization. Review your synthesis protocol to identify and mitigate these conditions.
Contaminated starting material.Ensure the L-phenylalanine used as a starting material is of high enantiomeric purity.
An additional peak with a higher molecular weight is observed in LC-MS. Formation of the dipeptide H-Phe-Phe-OMe.HCl.This can occur if the newly formed H-Phe-OMe reacts with another molecule. To minimize this, consider using a protecting group on the amine of L-phenylalanine before esterification, followed by deprotection. Alternatively, control the stoichiometry of the reactants carefully.
Multiple peaks corresponding to residual solvents are seen in GC-MS or ¹H NMR. Inadequate drying of the final product.Dry the product under high vacuum for an extended period. The temperature can be slightly elevated to facilitate solvent removal, but care should be taken to avoid degradation.
Use of inappropriate solvents for purification.Choose solvents for recrystallization that are easily removed and have low boiling points.

Quantitative Data Summary

The acceptable levels of impurities in this compound will depend on its intended use. For pharmaceutical applications, stringent control is necessary. The following table provides typical limits for key impurities.

ImpurityTypical Specification LimitAnalytical Technique
Residual L-phenylalanine≤ 0.5%HPLC
D-Phenylalanine methyl ester HCl≤ 0.15%Chiral HPLC/UPC²
H-Phe-Phe-OMe.HCl≤ 0.2%HPLC, LC-MS
Residual SolventsVaries by solvent (ICH guidelines)GC-MS, ¹H NMR
Water Content≤ 0.5%Karl Fischer Titration

Experimental Protocols

HPLC Method for Purity Assessment and Quantification of Residual L-Phenylalanine
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm.[11]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 1 mg/mL).

Chiral UPC² Method for Enantiomeric Purity[3]
  • Column: CHIRALPAK ID, 4.6 x 100 mm, 3 µm.

  • Mobile Phase A: CO₂.

  • Mobile Phase B: Methanol with 0.1% NH₄OH.

  • Isocratic Conditions: 90% A, 10% B.

  • Flow Rate: 1.5 mL/min.

  • Back Pressure: 2500 psi.

  • Column Temperature: 40 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 4 µL.

  • Sample Preparation: Dissolve the sample in isopropanol (B130326) with 0.1% triethanolamine (B1662121) (e.g., 5 mg/mL).

¹H NMR for Structural Confirmation and Residual Solvent Analysis
  • Solvent: Deuterated methanol (CD₃OD) or Deuterated chloroform (B151607) (CDCl₃).

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Procedure:

    • Accurately weigh about 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.7 mL of the deuterated solvent.

    • Acquire a ¹H NMR spectrum.

    • Analysis:

      • Confirm the characteristic peaks for this compound.

      • Integrate the peaks corresponding to the product and any identified impurities.

      • Compare the chemical shifts of any unknown peaks to standard tables of common NMR solvent impurities.[1]

GC-MS for Residual Solvent Analysis[10]
  • Column: A non-polar capillary column (e.g., DB-1, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 250 °C, hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Range: m/z 35-500.

  • Sample Preparation: Prepare a solution of the sample in a suitable solvent (e.g., methanol, ensuring it does not interfere with the solvents being analyzed) at a concentration of approximately 10 mg/mL.

Visualizations

Synthesis_Pathway L-Phenylalanine L-Phenylalanine Reaction Reaction L-Phenylalanine->Reaction Methanol (CH3OH) Methanol (CH3OH) Methanol (CH3OH)->Reaction Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2)->Reaction This compound This compound Reaction->this compound

Caption: Synthesis pathway of this compound.

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions L-Phe L-Phenylalanine Esterification Esterification L-Phe->Esterification MeOH Methanol MeOH->Esterification Product H-Phe-OMe.HCl Esterification->Product Racemization Racemization Esterification->Racemization Harsh Conditions Dimerization Dimerization Product->Dimerization + H-Phe-OMe Dipeptide H-Phe-Phe-OMe.HCl Dimerization->Dipeptide D-Enantiomer D-Phe-OMe.HCl Racemization->D-Enantiomer

Caption: Potential side reactions leading to impurities.

Troubleshooting_Workflow Start Start Impurity_Detected Impurity Detected in H-Phe-OMe.HCl Start->Impurity_Detected Identify_Impurity Identify Impurity (LC-MS, NMR, GC-MS) Impurity_Detected->Identify_Impurity Source_Determination Determine Source of Impurity Identify_Impurity->Source_Determination Starting_Material Contaminated Starting Material Source_Determination->Starting_Material Known Impurity Side_Reaction Side Reaction During Synthesis Source_Determination->Side_Reaction Process-Related Inefficient_Purification Inefficient Purification Source_Determination->Inefficient_Purification Process-Related Re-analyze Re-analyze Product Purity Starting_Material->Re-analyze Use Pure Starting Material Optimize_Synthesis Optimize Synthesis Conditions Side_Reaction->Optimize_Synthesis Improve_Purification Improve Purification Method Inefficient_Purification->Improve_Purification Optimize_Synthesis->Re-analyze Improve_Purification->Re-analyze Re-analyze->Impurity_Detected Purity Does Not Meet Specification End End Re-analyze->End Purity Meets Specification

Caption: Troubleshooting workflow for impurity identification.

References

Technical Support Center: H-Phe-OMe.hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe.HCl), a hygroscopic compound commonly used in peptide synthesis and as a pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is H-Phe-OMe.hydrochloride?

A1: this compound, or L-Phenylalanine methyl ester hydrochloride, is a derivative of the amino acid L-phenylalanine.[1][2][3] It is a white to off-white, fine crystalline powder used in various biochemical research applications and as a building block in peptide synthesis.[4]

Q2: The product documentation describes this compound as "hygroscopic." What does this mean?

A2: "Hygroscopic" means the substance has a strong tendency to absorb moisture directly from the surrounding atmosphere.[5] For this compound, this property is critical because the absorption of water can lead to clumping, degradation, and inaccuracies in weighing, which can negatively impact experimental outcomes.[5][6]

Q3: How should I properly store this compound?

A3: Proper storage is crucial to maintain the integrity of the compound. It should always be kept in a tightly sealed container to prevent exposure to atmospheric moisture.[5][7] For long-term storage, it is recommended to keep the product in a desiccator or a controlled low-humidity environment.[8] Specific temperature conditions should also be followed.

Troubleshooting Guide

Q4: My this compound powder looks clumpy and is difficult to handle. What happened?

A4: Clumping is a primary indicator that the compound has absorbed atmospheric moisture.[5] This can happen if the container was not sealed tightly or was left open for an extended period in an uncontrolled environment. The presence of excess moisture can affect its chemical properties and performance in reactions.[5]

Q5: I suspect my this compound has been exposed to moisture. What should I do?

A5: If you suspect moisture contamination, you have two main options:

  • Dry the Compound: You can dry the material before use. This is typically done by placing it in a vacuum oven at a gentle temperature. Be cautious not to overheat, as this could cause decomposition.[5] (See Experimental Protocol 3).

  • Quantify Water Content: For precise applications, it is best to determine the exact water content using a method like Karl Fischer titration.[9] This allows you to adjust the amount of compound used in your reaction to account for the mass of the water.

Q6: My reaction yield is significantly lower than expected. Could the hygroscopic nature of this compound be the cause?

A6: Yes, this is a common problem. If the this compound has absorbed water, the actual mass of the active compound you weigh will be less than the measured mass. This error in stoichiometry can lead to incomplete reactions and lower yields. Furthermore, the presence of water can interfere with moisture-sensitive reaction steps.[6][9]

Q7: The compound is not dissolving as expected in a non-aqueous solvent. What could be the issue?

A7: This could be related to two factors. First, some hygroscopic solvents, like DMSO, can themselves absorb a significant amount of moisture, which can impact the solubility of the compound.[1] Always use fresh, anhydrous grade solvents. Second, if the this compound has absorbed water, this can alter its solubility characteristics in certain organic solvents.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ConditionShort-Term StorageLong-Term StorageIn-Use (Stock Solution)
Temperature 4°C[1]-20°C[2][4]-20°C (1 month) or -80°C (6 months)[1]
Atmosphere Sealed container, away from moisture.[1]Sealed container with desiccant.[2]Aliquot to prevent freeze-thaw cycles.[1]
Environment Dry, cool place.[5]Desiccator or controlled humidity cabinet.Sealed vials.

Table 2: Comparison of Environments for Handling Hygroscopic Solids

Handling EnvironmentProsConsBest For
Open Lab Bench Quick and accessible.High risk of moisture absorption.[8]Not recommended for hygroscopic materials.
Desiccator Protects from atmospheric moisture during storage.Not a workspace; exposure occurs during transfer.Storing containers.[10]
Glove Bag Inexpensive inert atmosphere.[6]Can be cumbersome to work in; risk of puncture.Occasional handling of sensitive materials.
Glovebox Provides a highly controlled inert atmosphere (<1 ppm H₂O).[11]High initial cost and maintenance.Weighing, aliquoting, and preparing reactions with highly sensitive reagents.[6][11]

Experimental Protocols

Protocol 1: Weighing and Transferring this compound in a Glovebox

Objective: To accurately weigh and transfer this compound while preventing any exposure to atmospheric moisture.

Methodology:

  • Preparation: Ensure the glovebox antechamber has been purged and the internal atmosphere is inert (e.g., Nitrogen or Argon) with low moisture content (<10 ppm H₂O).[9]

  • Introduce Materials: Place the sealed container of this compound, along with spatulas, weigh boats/vials, and any other necessary equipment, into the antechamber.

  • Equilibration: Cycle the antechamber as per the glovebox protocol to remove air and moisture. Transfer the items into the main chamber. Allow the compound's container to equilibrate to the glovebox temperature for 15-20 minutes.

  • Weighing: Open the container inside the glovebox. Using a clean, dry spatula, quickly weigh the desired amount of the powder into a tared vial.

  • Sealing: Immediately and tightly reseal the main this compound container.[5] Also, seal the vial containing the weighed portion.

  • Removal: Transfer the sealed vials out of the glovebox via the antechamber.

Protocol 2: Drying this compound Exposed to Moisture

Objective: To remove absorbed water from this compound to restore its anhydrous state.

Methodology:

  • Preparation: Place a thin layer of the clumpy this compound powder in a clean, dry glass container, such as a watch glass or a round-bottom flask.

  • Vacuum Oven: Place the container in a vacuum oven.

  • Drying: Heat the oven to a moderate temperature (e.g., 40-50°C). High temperatures should be avoided to prevent potential degradation of the compound.

  • Apply Vacuum: Gradually apply a vacuum to the oven.

  • Drying Time: Dry the compound under vacuum for several hours (4-24 hours, depending on the amount of moisture absorbed).

  • Cooling: Release the vacuum using an inert gas like Nitrogen or Argon. Allow the compound to cool to room temperature in a desiccator before use to prevent re-absorption of moisture.[12]

Visualizations

experimental_workflow cluster_prep Preparation & Assessment cluster_handling Handling & Decision cluster_reaction Reaction Setup start Receive or Retrieve H-Phe-OMe.HCl visual_check Visually Inspect Powder (Free-flowing vs. Clumpy) start->visual_check free_flowing Powder is Free-Flowing visual_check->free_flowing Free-Flowing clumpy Powder is Clumpy/ Suspect Moisture visual_check->clumpy Clumpy weigh Proceed to Weighing (Use Glovebox or Inert Atmosphere) free_flowing->weigh dry Dry Compound (See Protocol 2) clumpy->dry karl_fischer Optional: Determine Water Content (Karl Fischer) clumpy->karl_fischer use_in_rxn Use in Reaction weigh->use_in_rxn dry->weigh karl_fischer->weigh Adjust Mass

Caption: Decision workflow for handling this compound.

logical_relationship cluster_cause Root Cause cluster_effect Primary Effect cluster_consequences Experimental Consequences cluster_outcome Final Outcome improper_handling Improper Handling/ Storage moisture_absorption Moisture Absorption by H-Phe-OMe.HCl improper_handling->moisture_absorption weighing_error Inaccurate Weighing (Mass includes water) moisture_absorption->weighing_error degradation Potential Hydrolysis/ Degradation moisture_absorption->degradation solubility_change Altered Solubility moisture_absorption->solubility_change low_yield Low Reaction Yield weighing_error->low_yield degradation->low_yield side_products Formation of Side Products degradation->side_products reproducibility Poor Reproducibility solubility_change->reproducibility low_yield->reproducibility side_products->reproducibility

Caption: Impact of moisture on experimental outcomes.

References

Technical Support Center: Ensuring the Stability of H-Phe-OMe.hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for H-Phe-OMe.hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound in solution during experimental procedures. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter with this compound solution stability.

Problem 1: Rapid degradation of this compound in aqueous solution.

  • Question: I am observing a rapid loss of my this compound compound in my aqueous buffer. How can I prevent this?

  • Answer: The primary degradation pathway for this compound in aqueous solutions is hydrolysis of the methyl ester, yielding L-Phenylalanine. The rate of this hydrolysis is highly dependent on the pH of the solution.

    Solution:

    • pH Adjustment: The optimal pH for the stability of L-phenylalanine methyl ester in aqueous solution is pH 3.[1] To minimize hydrolysis, prepare your solutions in a buffer system that maintains a pH between 3.0 and 4.0.

    • Low Temperature: Store all stock and working solutions at low temperatures (2-8°C for short-term storage, or frozen at -20°C or -80°C for long-term storage) to significantly slow down the hydrolysis rate.[1] Stock solutions stored at -20°C should be used within one month, while those at -80°C can be stored for up to six months.[1]

    • Fresh Preparation: Whenever possible, prepare solutions fresh before use, especially for experiments sensitive to the presence of the hydrolyzed product.

Problem 2: Precipitation or cloudiness in my this compound solution.

  • Question: My this compound solution, particularly at higher concentrations, is showing signs of precipitation. What could be the cause and how can I resolve it?

  • Answer: Precipitation can occur due to several factors, including solubility limits, pH effects, and interactions with other components in your solution.

    Solution:

    • Verify Solubility: this compound has good solubility in water and DMSO.[2] For DMSO, concentrations up to 50 mg/mL are achievable, though ultrasonic assistance may be needed.[2] Ensure you are not exceeding the solubility limit in your chosen solvent.

    • pH Considerations: As the pH of the solution increases, the free amine form of the molecule becomes more prevalent. This form may be less soluble than the hydrochloride salt. Maintaining a slightly acidic pH (around 3-5) can help keep the compound fully protonated and dissolved.

    • Co-solvents: If working with a complex medium where solubility is an issue, consider the use of a co-solvent. However, be aware that organic solvents can also influence stability (see Problem 3).

    • Filtration: If you suspect particulate matter, filter the solution through a 0.22 µm syringe filter.

Problem 3: Instability in organic solvents.

  • Question: I am using this compound in a reaction with an organic solvent. Are there any stability concerns I should be aware of?

  • Answer: While generally more stable in anhydrous organic solvents compared to aqueous solutions, degradation can still occur, especially in the presence of nucleophiles or residual water.

    Solution:

    • Anhydrous Conditions: Use high-purity, anhydrous solvents to minimize hydrolysis.

    • Solvent Selection: Protic solvents like methanol (B129727) could potentially participate in transesterification reactions under certain conditions, though this is less common than hydrolysis. Aprotic solvents like DMSO, DMF, or acetonitrile (B52724) are often preferred. Note that hygroscopic solvents like DMSO should be newly opened to ensure low water content.[2]

    • Avoid Basic Conditions: The presence of strong bases in organic solvents can deprotonate the amine, potentially leading to side reactions or degradation.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation products of this compound in solution?

A1: The primary degradation product in aqueous solution is L-Phenylalanine, formed through the hydrolysis of the methyl ester. In the presence of strong oxidizing agents, other degradation products could potentially form.[3] Under forced degradation conditions (e.g., strong acid or base at elevated temperatures), further degradation to other small molecules is possible.

Q2: How can I monitor the stability of my this compound solution?

A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective way to monitor the stability of your solution. This method should be able to separate the intact this compound from its potential degradation products, most notably L-Phenylalanine. A reversed-phase C18 column with a mobile phase consisting of an acidic buffer and an organic modifier (e.g., acetonitrile or methanol) is a common starting point for developing such a method.

Q3: What are the recommended storage conditions for this compound as a solid and in solution?

A3:

  • Solid: Store the solid compound at 4°C in a tightly sealed container, protected from moisture.[2]

  • Solution: For long-term storage, prepare aliquots of your stock solution and store them at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles.[1] For short-term storage (a few days), refrigeration at 2-8°C is acceptable, provided the solution is at an optimal pH.

Q4: Does exposure to light affect the stability of this compound?

Data Presentation

Table 1: Recommended Storage Conditions for this compound Solutions

Storage DurationTemperatureRecommended Solvent/pHShelf Life
Short-term2-8°CAqueous buffer (pH 3-4)Up to 1 week
Long-term-20°CAnhydrous DMSO, Aqueous buffer (pH 3-4)Up to 1 month[1]
Extended-term-80°CAnhydrous DMSO, Aqueous buffer (pH 3-4)Up to 6 months[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

  • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Dissolve in the initial solvent to the stock concentration before analysis.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines.

3. Sample Analysis:

  • Before injection into an HPLC system, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method (see Protocol 2). The goal is to achieve 10-30% degradation of the parent compound.

Protocol 2: Stability-Indicating HPLC Method for this compound

This method is a starting point and may require optimization for your specific instrumentation and application.

  • Instrumentation: HPLC with UV detector

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient:

    Time (min) %A %B
    0 95 5
    20 50 50
    25 5 95

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm and 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dilute samples to an appropriate concentration (e.g., 0.1 mg/mL) in the mobile phase A.

Visualizations

Stability_Troubleshooting_Workflow start Instability Observed (Degradation/Precipitation) check_pH Is the solution pH between 3 and 4? start->check_pH adjust_pH Adjust pH to 3-4 with a suitable buffer check_pH->adjust_pH No check_temp Is the solution stored at the recommended temperature? check_pH->check_temp Yes adjust_pH->check_temp adjust_temp Store at 2-8°C (short-term) or -20°C/-80°C (long-term) check_temp->adjust_temp No check_solvent Is an appropriate solvent being used? check_temp->check_solvent Yes adjust_temp->check_solvent use_anhydrous Use anhydrous aprotic solvent (e.g., fresh DMSO) check_solvent->use_anhydrous No stable Solution Stabilized check_solvent->stable Yes use_anhydrous->stable

Caption: Troubleshooting workflow for this compound instability.

Degradation_Pathway H_Phe_OMe This compound Hydrolysis Hydrolysis (Major Pathway in Aqueous Solution) H_Phe_OMe->Hydrolysis Oxidation Oxidation (Potential Pathway) H_Phe_OMe->Oxidation L_Phe L-Phenylalanine Hydrolysis->L_Phe Oxidized_Products Oxidized Degradation Products Oxidation->Oxidized_Products

Caption: Primary degradation pathways for this compound.

References

Adjusting pH for optimal H-Phe-OMe.hydrochloride reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for H-Phe-OMe.hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during its use in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step when using this compound in a peptide coupling reaction?

A1: The most critical initial step is the neutralization of the hydrochloride salt to liberate the free amine. This compound is an ammonium (B1175870) salt, and the amine nitrogen is protonated. For the amine to act as a nucleophile and attack the activated carboxylic acid of the coupling partner, it must be in its free, deprotonated form. Failure to neutralize the salt will result in no reaction.

Q2: How do I neutralize this compound before coupling?

A2: Neutralization is typically achieved by adding a non-nucleophilic organic base to the reaction mixture. A common and effective method is in situ neutralization, where the base is added directly to the reaction vessel containing the this compound just before adding the activated N-protected amino acid.

Q3: What happens if I add the coupling agent before neutralizing the this compound?

A3: If the coupling agent is added before neutralization, the activated carboxylic acid will likely decompose or react with other nucleophiles present in the mixture before the this compound amine is available for reaction. This will lead to low or no yield of the desired dipeptide.

Q4: Can I use an inorganic base like sodium bicarbonate to neutralize this compound?

A4: While inorganic bases can neutralize the salt, they are generally not recommended for standard solution-phase peptide coupling reactions in organic solvents due to poor solubility. Tertiary amines like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are preferred as they are soluble in common organic solvents like Dichloromethane (DCM) and Dimethylformamide (DMF).

Q5: What is the optimal pH for the saponification (hydrolysis) of the methyl ester of H-Phe-OMe?

A5: Saponification of the methyl ester requires basic conditions. Generally, a pH above 10 is effective. Mild conditions using lithium hydroxide (B78521) (LiOH) in a mixture of THF and water at room temperature are often preferred to minimize the risk of side reactions.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low or No Coupling Yield Incomplete neutralization of this compound.Ensure at least one equivalent of a suitable tertiary amine (e.g., DIPEA, NMM) is added to the this compound solution before the addition of the activated N-protected amino acid.
Suboptimal pH for the coupling reaction.Adjust the pH according to the coupling reagent being used. For carbodiimide-based reagents (EDC, DCC), a pH of 4.5-7.5 is generally recommended. For aminium/uronium-based reagents (HATU, HBTU), a slightly basic pH of 7.5-8.5 is often optimal.[1]
Presence of Racemized Product The reaction pH is too basic.Avoid excessive amounts of tertiary amine. A pH closer to neutral (around 7.5-8.0) can help minimize racemization, especially during prolonged reactions.[1] Consider using a more sterically hindered base like 2,4,6-collidine.
Prolonged pre-activation time.Minimize the time between the activation of the carboxylic acid and its addition to the neutralized this compound.
Incomplete Saponification of Methyl Ester Insufficiently basic conditions.Ensure the pH is adequately high (pH > 10) for the hydrolysis to proceed. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
Poor solubility of the ester.Use a co-solvent system such as THF/water or Methanol/water to ensure the ester is fully dissolved and accessible to the hydroxide ions.
Formation of Byproducts During Saponification Reaction temperature is too high or reaction time is too long.Perform the saponification at room temperature or even 0°C if the reaction is proceeding too quickly or if side reactions are observed. Monitor the reaction closely to avoid prolonged exposure to basic conditions.

Experimental Protocols

Protocol 1: Peptide Coupling with this compound using EDC/HOBt

This protocol describes a general procedure for the solution-phase coupling of an N-protected amino acid to this compound.

Materials:

  • N-protected amino acid (e.g., Boc-Ala-OH) (1.0 eq)

  • This compound (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • In a clean, dry round-bottom flask, dissolve the N-protected amino acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add EDC (1.1 eq) to the cooled solution and stir for 15-20 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM or DMF.

  • Add DIPEA (1.0 eq) to the this compound solution to neutralize the salt and generate the free amine. Stir for 5-10 minutes at room temperature.

  • Slowly add the neutralized this compound solution to the pre-activated carboxylic acid solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, proceed with a standard aqueous work-up and purification by column chromatography.

Protocol 2: Saponification of the Methyl Ester

This protocol describes the hydrolysis of the methyl ester from a dipeptide (e.g., Boc-Ala-Phe-OMe) to yield the corresponding carboxylic acid.

Materials:

  • N-protected dipeptide methyl ester (e.g., Boc-Ala-Phe-OMe) (1.0 eq)

  • Lithium hydroxide (LiOH) (1.5 - 3.0 eq)

  • Tetrahydrofuran (THF)

  • Water

  • 1N HCl for acidification

Procedure:

  • Dissolve the N-protected dipeptide methyl ester (1.0 eq) in a mixture of THF and water (e.g., a 3:1 or 2:1 ratio).

  • In a separate flask, prepare a solution of LiOH (1.5 - 3.0 eq) in water.

  • Add the LiOH solution to the dipeptide solution at room temperature.

  • Stir the reaction mixture and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Once the starting material is consumed, carefully acidify the reaction mixture to a pH of approximately 3-4 with 1N HCl.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purify the product as necessary.

Visual Guides

Peptide_Coupling_Workflow cluster_activation Carboxylic Acid Activation cluster_neutralization Amine Neutralization cluster_coupling Peptide Bond Formation N_Protected_AA N-Protected Amino Acid Activated_Ester Activated Ester Intermediate N_Protected_AA->Activated_Ester Activate EDC_HOBt EDC / HOBt EDC_HOBt->Activated_Ester Dipeptide Protected Dipeptide Activated_Ester->Dipeptide H_Phe_OMe_HCl H-Phe-OMe.HCl Free_Amine Free Amine (H-Phe-OMe) H_Phe_OMe_HCl->Free_Amine Neutralize DIPEA DIPEA DIPEA->Free_Amine Free_Amine->Dipeptide Couple

Peptide Coupling Workflow for this compound.

Troubleshooting_Low_Yield Start Low Coupling Yield? Check_Neutralization Was amine neutralized with base (e.g., DIPEA)? Start->Check_Neutralization Check_pH Is pH in optimal range for coupling reagent? Check_Neutralization->Check_pH Yes Solution_Neutralize Add 1.0 eq. of tertiary amine to H-Phe-OMe.HCl before coupling. Check_Neutralization->Solution_Neutralize No Check_Reagents Are coupling reagents and solvents fresh and active? Check_pH->Check_Reagents Yes Solution_Adjust_pH Adjust pH: - Carbodiimides: pH 4.5-7.5 - Aminium/Uronium: pH 7.5-8.5 Check_pH->Solution_Adjust_pH No Solution_Reagents Use fresh, high-purity reagents and anhydrous solvents. Check_Reagents->Solution_Reagents No Success Yield Improved Check_Reagents->Success Yes Solution_Neutralize->Start Solution_Adjust_pH->Start Solution_Reagents->Start

Troubleshooting Logic for Low Coupling Yield.

References

Technical Support Center: Troubleshooting Protecting Group Removal from Phenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the removal of protecting groups from phenylalanine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups for the amine functionality of phenylalanine, and what are their general removal conditions?

The three most widely used amine protecting groups in peptide synthesis, including for phenylalanine, are tert-butyloxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), and benzyloxycarbonyl (Cbz). Each has distinct removal conditions, allowing for orthogonal strategies in complex syntheses.

  • Boc (tert-butyloxycarbonyl): Removed under strong acidic conditions, typically with trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent like dioxane.[1][2]

  • Fmoc (9-fluorenylmethyloxycarbonyl): Cleaved under mild basic conditions, most commonly with a solution of piperidine (B6355638) in dimethylformamide (DMF).[1][3]

  • Cbz (Benzyloxycarbonyl): Typically removed by catalytic hydrogenation (e.g., H₂, Pd/C), but can also be cleaved by strong acids like HBr in acetic acid or sodium in liquid ammonia.[1][4]

Q2: I'm observing incomplete deprotection of my phenylalanine derivative. What are the likely causes?

Incomplete deprotection is a frequent issue that can lead to deletion sequences in peptide synthesis or low yields in solution-phase chemistry. The causes are often specific to the protecting group being used.

  • For Boc deprotection: Insufficient acid concentration or reaction time is a common culprit.[5] Steric hindrance around the nitrogen, especially in N-methylated derivatives, can also slow down the reaction.[5] In solid-phase synthesis, poor swelling of the resin can prevent the acid from reaching all the peptide chains.[5]

  • For Fmoc deprotection: The deprotection solution (piperidine in DMF) may have degraded. It's also possible that the reaction time is too short, especially for long or aggregated peptide sequences.[6] In some cases, the Fmoc group's removal can be hindered by the surrounding peptide sequence.

  • For Cbz deprotection: In catalytic hydrogenation, the catalyst may be poisoned or deactivated. Incomplete reaction can also occur if the hydrogen pressure is too low or the reaction time is insufficient.

Q3: My phenylalanine derivative is experiencing racemization during deprotection. How can I minimize this?

Racemization, the loss of stereochemical integrity at the alpha-carbon, is a critical issue in peptide and chiral drug synthesis. While generally low for phenylalanine compared to other amino acids, it can still occur under certain conditions.

  • During Boc deprotection: Acidic conditions can sometimes lead to racemization, especially with prolonged reaction times or elevated temperatures.[1]

  • During Fmoc deprotection: The basic conditions for Fmoc removal are generally mild and less prone to causing racemization.[1] However, issues can arise during the subsequent coupling step, where the choice of base is crucial.[7]

  • During Cbz protection/deprotection: The Cbz group is known for its high resistance to racemization during peptide coupling.[1] However, using an excessively high pH (above 10) during the initial protection step with Cbz-Cl can lead to racemization.[4]

Troubleshooting Guides

Issue 1: Incomplete Boc Deprotection of a Phenylalanine Derivative

Symptoms:

  • LC-MS analysis shows the presence of starting material (Boc-protected phenylalanine derivative).

  • In solid-phase peptide synthesis (SPPS), this can lead to the formation of deletion sequences.

Troubleshooting Workflow:

start Incomplete Boc Deprotection check_reagents Verify Acid Quality and Concentration (e.g., fresh TFA) start->check_reagents increase_time Increase Deprotection Time (monitor by LC-MS/TLC) check_reagents->increase_time Reagents OK increase_acid Increase Acid Concentration increase_time->increase_acid Still Incomplete resolution Deprotection Complete increase_time->resolution Successful check_swelling For SPPS: Ensure Adequate Resin Swelling increase_acid->check_swelling Still Incomplete increase_acid->resolution Successful change_solvent Change Solvent System (e.g., use DCM with TFA) check_swelling->change_solvent Swelling is Poor prolonged_deprotection Use Prolonged Deprotection Steps (e.g., 2 x 30 min) check_swelling->prolonged_deprotection Swelling is OK change_solvent->resolution prolonged_deprotection->resolution

Troubleshooting Incomplete Boc Deprotection

Quantitative Data on Boc Deprotection Conditions:

ConditionAcid/SolventTimeOutcomeReference
Standard50% TFA in DCM5 minIncomplete (78% target peptide)[8]
Extended Time50% TFA in DCM2 x 30 minComplete Deprotection[8]
Alternative Acid4 M HCl in dioxane2 x 30 minComplete Deprotection[8]

Experimental Protocol: Boc Deprotection of Boc-Phe-OMe

  • Preparation: Dissolve the Boc-Phe-OMe (1 equivalent) in dichloromethane (B109758) (DCM, approx. 0.1 M).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Deprotection: Add an equal volume of a pre-chilled solution of 50% trifluoroacetic acid (TFA) in DCM.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (B28343) or DCM several times to remove excess TFA. The resulting TFA salt of Phe-OMe can be used directly or neutralized with a mild base.

Issue 2: Incomplete Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

Symptoms:

  • A positive ninhydrin (B49086) test (dark blue beads) after the deprotection step indicates successful removal, but subsequent steps yield deletion peptides.[9]

  • UV monitoring of the filtrate shows a lower than expected absorbance for the dibenzofulvene-piperidine adduct.[9]

Troubleshooting Workflow:

start Incomplete Fmoc Deprotection check_piperidine Verify Piperidine/DMF Solution (use fresh solution) start->check_piperidine double_deprotection Perform a Second Deprotection Step check_piperidine->double_deprotection Solution is Fresh improve_agitation Ensure Proper Agitation/Mixing check_piperidine->improve_agitation Solution was Old increase_time Increase Deprotection Time (e.g., up to 20 min) double_deprotection->increase_time Still Incomplete resolution Deprotection Complete double_deprotection->resolution Successful add_dbu For Difficult Sequences: Add 1-2% DBU to Deprotection Solution increase_time->add_dbu Still Incomplete increase_time->resolution Successful add_dbu->resolution improve_agitation->double_deprotection

Troubleshooting Incomplete Fmoc Deprotection

Quantitative Data on Fmoc Deprotection Reagents:

ReagentConcentrationTypical TimeNotes
Piperidine/DMF20%10-20 minStandard condition.[9][10]
Piperidine/NMP20%18 minN-Methylpyrrolidone can be an alternative to DMF.[10]
DBU/Piperidine/DMF1-2% DBU in 20% Piperidine/DMF5-10 minFor difficult sequences or to speed up deprotection.[7][11]

Experimental Protocol: Standard Fmoc Deprotection in SPPS

  • Resin Preparation: Swell the Fmoc-Phe-resin in DMF.

  • Deprotection Solution: Prepare a fresh solution of 20% piperidine in DMF.

  • First Deprotection: Add the deprotection solution to the resin, ensuring it is fully submerged. Agitate gently for 10-20 minutes.[9]

  • Drain: Remove the deprotection solution by filtration.

  • Second Deprotection (Optional but Recommended): Add fresh deprotection solution and agitate for another 5-10 minutes to ensure complete removal.[9]

  • Washing: Thoroughly wash the resin with DMF (at least 5-6 times) to remove all traces of piperidine and the dibenzofulvene adduct.[9] The resin is now ready for the next coupling step.

Issue 3: Side Reactions During Cbz Deprotection by Catalytic Hydrogenolysis

Symptoms:

  • LC-MS analysis shows byproducts, such as N-benzyl protected tertiary amines.

  • The reaction stalls before completion.

Troubleshooting Workflow:

start Cbz Deprotection Issues check_catalyst Check Catalyst Activity (use fresh Pd/C) start->check_catalyst side_reaction Side Reaction Observed (N-benzyl formation) start->side_reaction Byproduct Detected check_hydrogen Ensure Sufficient Hydrogen Source (adequate pressure or fresh transfer agent) check_catalyst->check_hydrogen Catalyst OK check_solvent Verify Solvent Purity (no catalyst poisons) check_hydrogen->check_solvent Still Issues resolution Deprotection Complete check_hydrogen->resolution Successful check_solvent->resolution Successful insufficient_h2 Indicates Insufficient Hydrogen side_reaction->insufficient_h2 increase_h2 Increase H₂ Pressure or Add More Transfer Hydrogenation Reagent insufficient_h2->increase_h2 increase_h2->resolution

Troubleshooting Cbz Deprotection

Common Cbz Deprotection Methods:

MethodReagentsKey Considerations
Catalytic HydrogenationH₂, Pd/CMost common method. Catalyst can be recycled.[4][12]
Transfer HydrogenationPd/C, NaBH₄/MeOH or other H₂ donorAvoids the need for pressurized hydrogen gas.[4]
AcidolysisHBr/HOAcStrong acidic conditions, useful when hydrogenation is not possible.[4]
Lewis AcidAlCl₃/HFIPMild conditions, good for substrates with other sensitive groups.[4][13]

Experimental Protocol: Cbz Deprotection of Cbz-Phe-OH via Catalytic Hydrogenation

  • Preparation: Dissolve Cbz-Phe-OH in a suitable solvent such as methanol, ethanol, or ethyl acetate (B1210297) in a flask equipped with a stir bar.

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% of Pd).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times. Maintain a positive pressure of H₂ (e.g., using a balloon or a pressurized system).

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected phenylalanine.

References

Minimizing epimerization during H-Phe-OMe.hydrochloride activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with H-Phe-OMe.hydrochloride. The following information is designed to help you minimize epimerization and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern during the activation of this compound?

A1: Epimerization is a chemical process where a single chiral center in a molecule inverts its configuration, leading to the formation of a diastereomer. In the context of this compound, the chiral α-carbon of the phenylalanine residue is susceptible to this change during the activation of its carboxyl group for peptide coupling. This process is also often referred to as racemization when it leads towards a 1:1 mixture of stereoisomers.[1] The formation of the D-epimer impurity can significantly impact the biological activity and purity of the final peptide, making its control a critical aspect of peptide synthesis.[2][3]

Q2: What are the primary factors that contribute to epimerization during the activation of this compound?

A2: Several factors can promote epimerization, including:

  • Base Strength and Type: Strong bases can abstract the α-proton of the amino acid, leading to a loss of stereochemical integrity.[4][5] Tertiary amines with significant steric hindrance are generally preferred to suppress nucleophilic attack on the α-hydrogen.[5]

  • Coupling Reagent: The choice of coupling reagent plays a crucial role. Some reagents are more prone to forming intermediates that facilitate epimerization.[4]

  • Reaction Temperature: Elevated temperatures can provide the necessary energy to overcome the activation barrier for epimerization.[4]

  • Prolonged Reaction Times: Longer exposure to reaction conditions that can cause epimerization increases the likelihood of this side reaction.[4]

  • Pre-activation Time: Extended pre-activation of the amino acid before coupling can lead to increased epimerization.[6]

Q3: Which coupling reagents are recommended to minimize epimerization?

A3: Several classes of coupling reagents are known to suppress epimerization:

  • Carbodiimides with Additives: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) should be used in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to reduce epimerization.[4][7]

  • Phosphonium (B103445) and Uronium Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), and 2-Succinimido-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TSTU) are highly efficient and known to minimize epimerization.[2][7][8] HATU, in particular, is noted for reacting faster with less epimerization.[8]

  • DEPBT: 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is another coupling reagent that causes very little epimerization.[8]

Q4: What is the role of bases in the coupling reaction and which ones should I use?

A4: A tertiary base is typically required to neutralize the hydrochloride salt of H-Phe-OMe and to facilitate the coupling reaction, especially when using phosphonium and aminium type reagents.[5][7] However, the choice and amount of base are critical to prevent epimerization.

  • Recommended Bases: Use weaker, non-nucleophilic bases with high steric hindrance such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[4][5][7] In cases with a high risk of racemization, the weaker base sym-collidine (2,4,6-trimethylpyridine) can be beneficial.[4][6]

  • Bases to Avoid: Avoid strong bases like triethylamine (B128534) (TEA) when possible, as they can increase the rate of epimerization.[4]

Q5: Can additives help in suppressing epimerization?

A5: Yes, certain additives can significantly reduce epimerization.

  • HOBt and its Analogs: 1-hydroxybenzotriazole (HOBt) and its analog 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are commonly used with carbodiimides to suppress racemization.[4][7]

  • Cupric (II) Salts: The simultaneous use of HOBt and Cu²⁺ ions (e.g., CuCl₂) as additives in carbodiimide-mediated couplings has been shown to be highly effective, reducing the D-epimer to less than 0.1%.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High levels of D-epimer detected in the product. Use of a strong base (e.g., TEA).Switch to a weaker, sterically hindered base like DIPEA, NMM, or sym-collidine.[4][5][6][7]
Inappropriate coupling reagent.Employ a coupling reagent known to suppress epimerization, such as HATU, HBTU, TSTU, or use a carbodiimide (B86325) (DCC, DIC) with an additive like HOBt or Oxyma.[2][4][7][8]
Elevated reaction temperature.Perform the coupling reaction at a lower temperature (e.g., 0 °C).
Prolonged reaction or pre-activation time.Minimize the reaction time and the pre-activation step.[4][6]
Low coupling yield. Inefficient activation.Ensure stoichiometric amounts of coupling reagent and base are used. Consider using a more efficient coupling reagent like HATU or COMU.[7]
Steric hindrance.Increase the reaction time slightly or switch to a more potent coupling reagent.
Formation of side products. Dehydration of asparagine or glutamine residues (if present).Use a coupling reagent like BOP which does not generate these byproducts.[8]
Reaction with solvent.Choose an appropriate, inert solvent for the reaction.

Quantitative Data Summary

The following table summarizes the reported levels of epimerization under different reaction conditions.

Coupling MethodBaseAdditiveD-Epimer (%)Reference
Carbodiimide + HOBt (with N-methyl amino acid)N/ANone22[9]
Carbodiimide + HOBt (with N-methyl amino acid)N/ACu²⁺ ions< 0.1[9]
EDC/HOAtN/AHOAt29.8[5]
EDC-HCl/HOAtN/AHOAt24.1[5]
DIC/HOAtN/AHOAt4.2[5]
Various (with glycosylated amino acids)NMMHATU1.8 - 72.5[6]
Various (with glycosylated amino acids)TMPVarious1.6 - 1.7[6]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Epimerization using Carbodiimide with HOBt and CuCl₂

This protocol is based on the findings that Cu²⁺ ions can significantly suppress epimerization.[9]

  • Dissolution: Dissolve the N-protected amino acid (1 equivalent) and HOBt (1 equivalent) in a suitable aprotic solvent (e.g., DMF or CH₂Cl₂).

  • Addition of Copper Salt: Add CuCl₂ (1 equivalent) to the solution and stir until dissolved.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Activation: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.1 equivalents) to the cooled solution and stir for 10-15 minutes.

  • Neutralization and Coupling: In a separate flask, dissolve this compound (1 equivalent) in the same solvent and neutralize with a sterically hindered base such as DIPEA (1 equivalent) at 0 °C. Add this solution to the activated carboxylic acid mixture.

  • Reaction: Allow the reaction to proceed at 0 °C for 1-2 hours and then warm to room temperature, monitoring the progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction and proceed with standard aqueous work-up and purification procedures.

Protocol 2: General Procedure for Coupling using HATU and DIPEA

This protocol utilizes a highly efficient uronium salt-based coupling reagent.

  • Dissolution: Dissolve the N-protected amino acid (1 equivalent) in an aprotic solvent like DMF.

  • Activation: Add HATU (1 equivalent) and DIPEA (2 equivalents) to the solution. Stir the mixture at room temperature for 5-10 minutes to pre-activate the carboxylic acid.

  • Coupling: Add a solution of this compound (1 equivalent) and DIPEA (1 equivalent) in DMF to the activated mixture.

  • Reaction: Stir the reaction at room temperature and monitor its completion by TLC or LC-MS.

  • Work-up: Once the reaction is complete, perform a standard aqueous work-up and purify the product by chromatography.

Visualizations

Epimerization_Factors cluster_factors Key Factors Influencing Epimerization cluster_outcomes Outcomes Base Base (Strength & Steric Hindrance) Epimerization Epimerization (Loss of Chiral Integrity) Base->Epimerization Strong Base Increases Risk DesiredPeptide Desired Peptide (High Purity) Base->DesiredPeptide Weak, Hindered Base CouplingReagent Coupling Reagent CouplingReagent->Epimerization Poor Choice Increases Risk CouplingReagent->DesiredPeptide Optimal Choice (e.g., HATU) Temperature Reaction Temperature Temperature->Epimerization High Temp Increases Risk Temperature->DesiredPeptide Low Temp Time Reaction Time Time->Epimerization Long Time Increases Risk Time->DesiredPeptide Short Time Troubleshooting_Workflow Start High Epimerization Detected CheckBase 1. Review Base Is it strong (e.g., TEA)? Start->CheckBase ChangeBase Action: Switch to DIPEA, NMM, or sym-collidine CheckBase->ChangeBase Yes CheckReagent 2. Evaluate Coupling Reagent Using carbodiimide alone? CheckBase->CheckReagent No ChangeBase->CheckReagent AddAdditive Action: Add HOBt or CuCl2 CheckReagent->AddAdditive Yes ChangeReagent Action: Switch to HATU, TSTU, or DEPBT CheckReagent->ChangeReagent Consider Alternative CheckTempTime 3. Assess Reaction Conditions High temp or long reaction time? CheckReagent->CheckTempTime No AddAdditive->CheckTempTime ChangeReagent->CheckTempTime ModifyConditions Action: Lower temperature to 0°C and minimize reaction time CheckTempTime->ModifyConditions Yes End Epimerization Minimized CheckTempTime->End No ModifyConditions->End

References

Validation & Comparative

A Comparative Guide to HPLC Analysis of H-Phe-OMe.hydrochloride Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials like H-Phenylalanine methyl ester hydrochloride (H-Phe-OMe.HCl) is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[1] High-Performance Liquid Chromatography (HPLC) is an indispensable technique for this purpose, offering high resolution and sensitivity for separating the main component from its potential impurities. This guide provides a comparative overview of HPLC methods for the purity analysis of H-Phe-OMe.HCl, complete with experimental data and detailed protocols.

The primary purity concern for an amino acid derivative like H-Phe-OMe.HCl is its enantiomeric purity—the presence of its D-enantiomer, which can have different physiological effects. Therefore, chiral HPLC methods are paramount. Additionally, reversed-phase HPLC (RP-HPLC) methods are useful for detecting and quantifying other potential process-related impurities, such as unreacted starting materials or byproducts.

Comparison of HPLC Methodologies

Two primary HPLC approaches are considered for the comprehensive purity analysis of H-Phe-OMe.HCl: Chiral HPLC for enantiomeric purity and Reversed-Phase HPLC (RP-HPLC) with pre-column derivatization for other impurities.

ParameterChiral HPLC Method 1 (LARIHC™ CF6-P)Chiral HPLC Method 2 (UPC²)[1]RP-HPLC with PITC Derivatization[2][3]
Principle Enantioselective separation on a cyclofructan-based chiral stationary phase.Chiral separation using UltraPerformance Convergence Chromatography (UPC²), a form of supercritical fluid chromatography.Separation of derivatized amino acids on a non-polar stationary phase based on hydrophobicity.
Primary Application Determination of enantiomeric purity (D- vs. L-enantiomer).High-throughput determination of enantiomeric purity.Quantification of total amino acid content and detection of amino acid-related impurities.
Column LARIHC™ CF6-P, 25 cm x 4.6 mm I.D., 5 µmCHIRALPAK ID, 4.6 x 100 mm, 3 µmOctyl or Octadecylsilyl (C8 or C18) reverse-phase column.
Mobile Phase Methanol:Acetonitrile (B52724):Acetic Acid:Triethylamine (70:30:0.3:0.2)A: CO₂B: Methanol with 0.1% NH₄OH (Isocratic: 90% A, 10% B)Gradient of ammonium (B1175870) acetate (B1210297) and acetonitrile or methanol.
Flow Rate 1.0 mL/min1.5 mL/minTypically 1.0 mL/min.
Detection UV, 254 nmUV, 210 nmUV, 254 nm
Throughput Standard HPLC run times.Up to 5 times the throughput of normal phase HPLC.[1]Derivatization step adds to the overall analysis time.
Sensitivity Not specified.Capable of detecting down to 500 ng/mL (0.01% of a 5 mg/mL solution).[1]High sensitivity, comparable to ion-exchange analyzers.[2]

Experimental Protocols

Protocol 1: Chiral HPLC for Enantiomeric Purity

This protocol is adapted from a method utilizing a cyclofructan-based chiral stationary phase, which has shown excellent enantioselectivity for primary amines like amino acid esters.

1. Instrumentation and Consumables:

  • HPLC system with UV detector

  • Column: LARIHC™ CF6-P, 25 cm x 4.6 mm I.D., 5 µm particles

  • Mobile Phase: Methanol:Acetonitrile:Acetic Acid:Triethylamine (70:30:0.3:0.2, v/v/v/v)

  • Sample Solvent: Ethanol

  • H-Phe-OMe.HCl reference standard and sample

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 20 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 5 µL

3. Sample Preparation:

  • Prepare a stock solution of H-Phe-OMe.HCl at a concentration of 0.3 mg/mL in ethanol.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the sample and record the chromatogram.

  • The purity is determined by comparing the peak area of the minor enantiomer (if any) to the total peak area of both enantiomers.

Protocol 2: RP-HPLC for General Impurity Profiling (with PITC Derivatization)

This method is suitable for detecting and quantifying amino acid-related impurities. It requires a pre-column derivatization step to make the analytes UV-active.[2][3]

1. Instrumentation and Consumables:

  • HPLC system with UV detector

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • Derivatization Reagent: Phenylisothiocyanate (PITC)

  • Mobile Phase A: 0.05 M Ammonium Acetate, pH 6.8

  • Mobile Phase B: Acetonitrile

  • Sample Solvent: 0.05 M Ammonium Acetate, pH 6.8

2. Derivatization Procedure:

  • Dissolve the H-Phe-OMe.HCl sample in a suitable solvent.

  • Add PITC and allow the reaction to proceed for 5-10 minutes at room temperature.

  • Remove excess reagent and byproducts by evaporation under vacuum.

  • Re-dissolve the derivatized sample in Mobile Phase A.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Gradient Elution: A gradient of increasing acetonitrile concentration (e.g., 5% to 60% B over 30 minutes).

4. Analysis:

  • Inject the derivatized sample.

  • Identify and quantify impurities based on their retention times and peak areas relative to the main peak.

Workflow and Data Analysis

The overall workflow for the purity analysis of H-Phe-OMe.HCl involves sample preparation, HPLC analysis, and data interpretation. The following diagram illustrates this logical flow.

HPLC_Analysis_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample H-Phe-OMe.HCl Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Injection into HPLC System Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration and Identification Chromatogram->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Purity Report Calculation->Report

Caption: Workflow for HPLC Purity Analysis of H-Phe-OMe.HCl.

References

A Researcher's Guide to Chiral Purity Assessment of H-Phe-OMe.hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral building blocks like H-Phenylalanine-OMe.hydrochloride (H-Phe-OMe.HCl) is a critical step in the synthesis of stereochemically pure active pharmaceutical ingredients. The presence of an undesired enantiomer can lead to reduced efficacy, altered pharmacological profiles, or even adverse toxicological effects. This guide provides a comparative overview of the most common analytical techniques used for the chiral purity assessment of H-Phe-OMe.HCl, supported by experimental data and detailed protocols.

Comparison of Analytical Techniques

The selection of an appropriate analytical method for chiral purity assessment depends on various factors, including the required sensitivity, sample throughput, availability of instrumentation, and the specific properties of the analyte. The following table summarizes the key performance indicators of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Convergence Chromatography (UPC²), Gas Chromatography (GC), and Capillary Electrophoresis (CE) for the analysis of H-Phe-OMe.HCl.

TechniquePrincipleSample PreparationResolution (Rs)Analysis TimeLimit of Detection (LOD)Limit of Quantitation (LOQ)
Chiral HPLC Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a mobile phase.Dissolution in mobile phase or a compatible solvent.[1]> 1.5[2][3]10 - 30 min[2]~0.1 µg/mL[3]~0.3 µg/mL[4]
Chiral UPC² Separation based on differential interactions with a CSP using a supercritical fluid as the primary mobile phase.Dissolution in a compatible organic solvent (e.g., isopropanol).> 2.0< 5 min500 ng/mLNot specified
Chiral GC Separation of volatile enantiomers (or their derivatives) on a chiral stationary phase.Derivatization to increase volatility (e.g., acylation, esterification).[5]Baseline separation achievable< 10 minAnalyte-dependentAnalyte-dependent
Chiral CE Differential migration of enantiomers in an electric field, facilitated by a chiral selector in the background electrolyte.Dissolution in the background electrolyte or a compatible buffer.[6]Baseline separation achievable[7]< 15 min[6]Low µg/mL range[6]Not specified

In-Depth Look at Each Technique

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used and robust technique for the separation of enantiomers. The separation is achieved through the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Advantages:

  • Versatility: A wide variety of commercially available chiral stationary phases allows for the separation of a broad range of compounds.

  • Robustness: Well-established and reliable technique.

  • Direct Analysis: Often, no derivatization of the analyte is required.[8]

Disadvantages:

  • Solvent Consumption: Can use significant amounts of organic solvents, which can be costly and environmentally unfriendly.[9]

  • Analysis Time: Can be longer compared to other techniques.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample H-Phe-OMe.HCl Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injection Inject into HPLC Filtration->Injection Separation Chiral Column Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Enantiomeric Purity Integration->Calculation

Chiral Ultra-Performance Convergence Chromatography (UPC²)

UPC² is a modern separation technique that utilizes compressed carbon dioxide as the primary mobile phase. It offers several advantages over traditional normal-phase HPLC, including faster analysis times and reduced solvent consumption.

Advantages:

  • High Throughput: Significantly faster than HPLC, with analysis times often under 5 minutes.

  • Reduced Solvent Cost and Waste: Uses inexpensive and non-toxic CO2 as the main mobile phase component.[10]

  • Improved Resolution: Often provides better resolution compared to normal-phase HPLC.

Disadvantages:

  • Higher Initial Instrument Cost: The instrumentation for UPC² is generally more expensive than standard HPLC systems.

  • Less Familiarity: As a newer technique, it may be less familiar to some researchers.

UPC2_Workflow cluster_prep Sample Preparation cluster_analysis UPC² Analysis cluster_data Data Processing Sample H-Phe-OMe.HCl Sample Dissolution Dissolve in Organic Solvent Sample->Dissolution Injection Inject into UPC² Dissolution->Injection Separation Chiral Column Separation (CO2 mobile phase) Injection->Separation Detection UV/MS Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Enantiomeric Purity Integration->Calculation

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile and thermally stable enantiomers. For non-volatile compounds like amino acid hydrochlorides, derivatization is necessary to increase their volatility.

Advantages:

  • High Efficiency: Capillary GC columns provide very high separation efficiency.

  • Fast Analysis: Typically offers rapid analysis times.

  • Sensitive Detectors: A variety of sensitive detectors, such as Flame Ionization Detector (FID) and Mass Spectrometry (MS), are available.

Disadvantages:

  • Derivatization Required: The need for derivatization adds an extra step to the sample preparation and can be a source of error.[5]

  • Thermal Stability: Not suitable for thermally labile compounds.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample H-Phe-OMe.HCl Sample Derivatization Derivatization (e.g., Acylation) Sample->Derivatization Extraction Solvent Extraction Derivatization->Extraction Injection Inject into GC Extraction->Injection Separation Chiral Capillary Column Separation Injection->Separation Detection FID/MS Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Enantiomeric Purity Integration->Calculation

Chiral Capillary Electrophoresis (CE)

Chiral CE separates enantiomers based on their different mobilities in an electric field in the presence of a chiral selector added to the background electrolyte. Cyclodextrins are commonly used chiral selectors for amino acid enantiomers.[7]

Advantages:

  • High Efficiency and Resolution: Capable of very high separation efficiencies.

  • Low Sample and Reagent Consumption: Requires minimal amounts of sample and reagents, making it a "green" technique.

  • Versatility: The chiral selector can be easily changed to optimize the separation.

Disadvantages:

  • Lower Concentration Sensitivity: Generally less sensitive than HPLC or GC, especially with UV detection.

  • Reproducibility: Can be more challenging to achieve high reproducibility compared to chromatographic methods.

CE_Workflow cluster_prep Sample Preparation cluster_analysis CE Analysis cluster_data Data Processing Sample H-Phe-OMe.HCl Sample Dissolution Dissolve in Background Electrolyte Sample->Dissolution Injection Inject into Capillary Dissolution->Injection Separation Electrophoretic Separation with Chiral Selector Injection->Separation Detection UV Detection Separation->Detection Electropherogram Electropherogram Detection->Electropherogram Integration Peak Integration Electropherogram->Integration Calculation Calculate Enantiomeric Purity Integration->Calculation

Experimental Protocols

Chiral HPLC Method
  • Column: Teicoplanin-based chiral stationary phase (e.g., Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm).[11]

  • Mobile Phase: Methanol with 0.1% acetic acid and 0.1% triethylamine.[11]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the H-Phe-OMe.HCl sample in the mobile phase to a concentration of approximately 0.1 mg/mL and filter through a 0.45 µm syringe filter before injection.[11]

Chiral UPC² Method
  • System: ACQUITY UPC² with photodiode array (PDA) detection.

  • Column: CHIRALPAK ID, 4.6 x 100 mm, 3 µm.

  • Mobile Phase A: CO₂.

  • Mobile Phase B: Methanol with 0.1% NH₄OH.

  • Isocratic Conditions: 90% A, 10% B.

  • Flow Rate: 1.5 mL/min.

  • Back Pressure: 2500 psi.

  • Column Temperature: 40 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample to a concentration of 5 mg/mL in isopropanol (B130326) with 0.1% triethanolamine.

Chiral GC-MS Method (General Protocol for Amino Acid Esters)
  • Derivatization: React the H-Phe-OMe.HCl sample with a suitable derivatizing agent (e.g., heptafluorobutyl chloroformate) to form a volatile derivative.[5] This is followed by a liquid-liquid extraction into an organic solvent.

  • Column: Chiral capillary column (e.g., Chirasil-L-Val).

  • Carrier Gas: Helium.

  • Temperature Program: An optimized temperature gradient is used to separate the enantiomers.

  • Detection: Mass Spectrometry (MS) for identification and quantification.

Chiral Capillary Electrophoresis Method
  • Capillary: Fused silica (B1680970) capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): 15 mM sodium tetraborate (B1243019) buffer (pH 9.5) containing 5 mM β-cyclodextrin and 4 mM of a chiral ionic liquid.[6]

  • Applied Voltage: 10 kV.[6]

  • Temperature: 25 °C.

  • Detection: UV at 200 nm.

  • Sample Preparation: Dissolve the H-Phe-OMe.HCl sample in the BGE to the desired concentration.[6]

References

A Comparative Guide to the Characterization of H-Phe-OMe.hydrochloride: NMR Spectroscopy and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of small molecules like H-Phe-OMe.hydrochloride (L-Phenylalanine methyl ester hydrochloride) is a critical step in ensuring purity, confirming structure, and guaranteeing reproducible results. This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) spectroscopy alongside other common analytical techniques for the characterization of this compound, supported by experimental data and detailed protocols.

Unambiguous Structure Elucidation with NMR Spectroscopy

NMR spectroscopy stands as a premier technique for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for definitive structural confirmation.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, and the coupling constants (J) reveal information about adjacent protons.

Assignment Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
-NH₃⁺~8.88Broad Singlet-
Aromatic-H~7.34 - 7.26Multiplet-
α-CH~4.22TripletJ = 7.6, 5.6
-OCH₃~3.64Singlet-
β-CH₂~3.25, ~3.13MultipletJ = 5.6, 7.6, -14.0

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectral Data
Assignment Predicted Chemical Shift (ppm)
Carbonyl (C=O)~170-175
Aromatic C (quaternary)~135-140
Aromatic CH~128-130
α-CH~55-60
-OCH₃~52-55
β-CH₂~35-40

Alternative Characterization Techniques: A Comparative Overview

While NMR provides unparalleled detail for structural elucidation, other techniques offer complementary information and are often used for routine analysis and confirmation of identity.

Technique Information Provided Key Experimental Data for this compound
FTIR Spectroscopy Identifies functional groups based on their characteristic vibrational frequencies.- N-H stretch (amine salt): Broad band around 3000 cm⁻¹ - C=O stretch (ester): Strong absorption around 1740 cm⁻¹ - C-O stretch (ester): Absorption in the 1200-1300 cm⁻¹ region - Aromatic C-H stretch: Above 3000 cm⁻¹ - Aromatic C=C stretch: Peaks around 1600 and 1450 cm⁻¹
Mass Spectrometry Determines the molecular weight and provides information on the fragmentation pattern, aiding in structural confirmation.- Molecular Ion (M⁺): m/z 179 (for the free base) - Key Fragments: Loss of the methoxycarbonyl group (-COOCH₃) leading to a fragment at m/z 120 (benzylamine cation), and a prominent peak at m/z 91 (tropylium ion).

Experimental Protocols

NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra of this compound is crucial for accurate characterization.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD)). D₂O is a good choice as the amine protons will exchange with deuterium, simplifying the spectrum.

  • Transfer the solution to a clean 5 mm NMR tube.

  • Ensure the solution is free of any particulate matter.

2. NMR Data Acquisition:

  • The sample is placed in the NMR spectrometer.

  • For ¹H NMR, a standard single-pulse experiment is typically sufficient.

  • For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum and enhance signal-to-noise.

  • The spectrometer is tuned and shimmed to ensure optimal magnetic field homogeneity.

3. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum.

  • The spectrum is phased and the baseline is corrected.

  • Chemical shifts are referenced to an internal standard (e.g., TMS or the residual solvent peak).

Workflow for this compound Characterization

G Characterization Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Confirmation Sample This compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS Transfer Transfer to NMR Tube Dissolve->Transfer NMR NMR Spectroscopy (¹H and ¹³C) Transfer->NMR Structure Structural Elucidation (NMR) NMR->Structure Functional Functional Group Confirmation (FTIR) FTIR->Functional MW Molecular Weight & Fragmentation (MS) MS->MW Confirm Confirmed Structure & Purity Structure->Confirm Functional->Confirm MW->Confirm

Caption: Workflow for the characterization of this compound.

Logical Pathway for Spectroscopic Data Analysis

G Spectroscopic Data Analysis Pathway cluster_nmr NMR Analysis cluster_ftir FTIR Analysis cluster_ms Mass Spec Analysis start Acquire Spectroscopic Data (NMR, FTIR, MS) H1_NMR ¹H NMR: - Chemical Shifts - Integration - Coupling Patterns start->H1_NMR C13_NMR ¹³C NMR: - Number of Signals - Chemical Shifts start->C13_NMR FTIR_Peaks Identify Characteristic Absorption Bands start->FTIR_Peaks Mol_Ion Determine Molecular Ion Peak start->Mol_Ion Structure_Confirm Confirm Connectivity and Stereochemistry H1_NMR->Structure_Confirm C13_NMR->Structure_Confirm Final_Conclusion Comprehensive Structural Confirmation Structure_Confirm->Final_Conclusion Functional_Groups Assign to Functional Groups (-NH₃⁺, C=O, C-O, Aromatic) FTIR_Peaks->Functional_Groups Functional_Groups->Final_Conclusion Mol_Weight_Confirm Confirm Molecular Weight and Substructures Mol_Ion->Mol_Weight_Confirm Fragmentation Analyze Fragmentation Pattern Fragmentation->Mol_Weight_Confirm Mol_Weight_Confirm->Final_Conclusion

Caption: Logical pathway for analyzing spectroscopic data.

A Comparative Guide to the Mass Spectrometry of Peptides Synthesized with H-Phe-OMe.hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis and characterization of peptides are fundamental to advancing therapeutic and scientific discovery. The choice of synthetic strategy significantly impacts the purity, yield, and side-product profile of the final peptide, with mass spectrometry serving as the gold standard for verification. This guide provides an objective comparison of solution-phase peptide synthesis (LPPS) utilizing L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe.HCl) and the widely adopted solid-phase peptide synthesis (SPPS) using Fmoc-L-Phenylalanine (Fmoc-Phe-OH).

Performance Comparison: Solution-Phase vs. Solid-Phase Synthesis

The selection between LPPS and SPPS often depends on the desired scale, peptide length, and the specific sequence. For short dipeptides like Phenylalanyl-Phenylalanine (Phe-Phe), both methods are viable, yet they present distinct advantages and disadvantages that are reflected in the final mass spectrometry analysis.

ParameterSolution-Phase Synthesis (using H-Phe-OMe.HCl)Solid-Phase Peptide Synthesis (using Fmoc-Phe-OH)Key Considerations for Mass Spectrometry
Typical Yield Generally higher for short peptides due to fewer cumulative side reactions and losses from intermediate purification steps. Can exceed 80% after purification.Yields can be lower for very short peptides due to handling losses of the resin, but are generally high for longer sequences (typically >70% crude).Higher yield in LPPS may result in a stronger signal for the target peptide in the mass spectrum.
Purity (Crude) Can be lower before purification due to the presence of excess reagents and byproducts in the reaction mixture.[1]Generally higher crude purity as excess reagents and byproducts are washed away after each step.[1]SPPS may show a cleaner initial mass spectrum with fewer non-peptide related peaks.
Key Side Reaction Diketopiperazine (DKP) Formation: Cyclization of the dipeptide methyl ester can occur, especially under basic conditions.Diketopiperazine (DKP) Formation: Can occur after the deprotection of the second amino acid, leading to cleavage from the resin.DKP (cyclo(Phe-Phe)) will appear as a distinct peak in the mass spectrum at m/z 295.14 [M+H]⁺.
Scalability More readily scalable for the production of large quantities of short peptides.[2]Highly suitable for automated, high-throughput synthesis of many different peptides on a small scale.[3]The synthesis method should be chosen based on the amount of peptide required for subsequent MS-based assays.
Purification Requires purification after each step (e.g., extraction, chromatography), which can be labor-intensive.[1]Purification is performed once at the end of the synthesis after cleavage from the resin.[3]The complexity of purification can influence the presence of process-related impurities in the final MS analysis.

Experimental Protocols

Detailed methodologies for the synthesis of a Phe-Phe dipeptide using both solution-phase and solid-phase techniques are provided below. These protocols outline the necessary steps to generate peptides for subsequent mass spectrometry analysis.

Solution-Phase Synthesis of N-Boc-Phe-Phe-OMe

This protocol is adapted from the synthesis of a similar dipeptide and employs a carbodiimide-mediated coupling.

Materials and Reagents:

  • Boc-L-Phenylalanine (Boc-Phe-OH)

  • L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe.HCl)

  • N,N'-Diisopropylcarbodiimide (DIC) or Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Preparation of H-Phe-OMe Free Base: Dissolve H-Phe-OMe.HCl (1.1 eq) in anhydrous DCM. Add DIPEA (1.1 eq) and stir at room temperature for 20 minutes.

  • Activation of Boc-Phe-OH: In a separate flask, dissolve Boc-Phe-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM and cool to 0°C. Add DIC (1.1 eq) and stir for 20 minutes at 0°C.

  • Coupling Reaction: Add the H-Phe-OMe free base solution from step 1 to the activated Boc-Phe-OH solution. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Filter the reaction mixture to remove any precipitated urea (B33335) byproduct. Wash the filtrate sequentially with 1 M HCl, 5% NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography.

  • Deprotection (Optional): The Boc group can be removed by treatment with trifluoroacetic acid (TFA) in DCM to yield H-Phe-Phe-OMe.

Solid-Phase Synthesis of H-Phe-Phe-OH

This protocol utilizes the standard Fmoc/tBu strategy on a Wang resin for a C-terminal carboxylic acid.

Materials and Reagents:

  • Fmoc-Phe-Wang resin

  • Fmoc-L-Phenylalanine (Fmoc-Phe-OH)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% Piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Phe-Wang resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Drain the DMF, add 20% piperidine in DMF, and agitate for 20 minutes. Drain and repeat for 5 minutes. Wash the resin thoroughly with DMF and DCM.

  • Coupling: Dissolve Fmoc-Phe-OH (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF. Add this solution to the resin and agitate for 2 hours. Wash the resin with DMF and DCM.

  • Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminal phenylalanine.

  • Cleavage and Deprotection: Wash the resin with DCM and dry. Add the cleavage cocktail and agitate for 2 hours.

  • Peptide Precipitation: Filter the cleavage mixture into cold diethyl ether. A white precipitate will form.

  • Isolation: Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether. Dry the final peptide product under vacuum.

Mass Spectrometry Analysis

Mass spectrometry is used to confirm the identity of the synthesized peptide by comparing its experimental mass to the theoretical mass and to assess its purity.

AnalyteSynthesis MethodTheoretical Monoisotopic Mass (Da)Expected [M+H]⁺ (m/z)Potential Side ProductSide Product [M+H]⁺ (m/z)
Boc-Phe-Phe-OMe Solution-Phase454.2468455.2541Incomplete reaction266.1438 (Boc-Phe-OH) / 180.0968 (H-Phe-OMe)
H-Phe-Phe-OMe Solution-Phase354.1943355.2016Cyclo(Phe-Phe)295.1441
H-Phe-Phe-OH Solid-Phase340.1787341.1860Cyclo(Phe-Phe)295.1441

Analytical Procedure:

  • Sample Preparation: Dissolve a small amount of the crude or purified peptide in a suitable solvent, typically a mixture of water and acetonitrile (B52724) with 0.1% formic acid for electrospray ionization (ESI).

  • Instrumentation: Analyze the sample using LC-MS. The liquid chromatography step separates the target peptide from impurities, and the mass spectrometer determines the mass-to-charge ratio of the eluting compounds.

  • Data Interpretation:

    • Confirm the presence of the target peptide by identifying its [M+H]⁺ ion.

    • Look for the presence of the cyclo(Phe-Phe) diketopiperazine side product at m/z 295.14.

    • Assess purity by integrating the peak area of the target peptide relative to the total ion chromatogram.

    • For SPPS, look for deletion sequences (e.g., a single Phe residue) or incomplete deprotection (e.g., remaining Fmoc or tBu groups).

Visualizations

Experimental Workflow for Peptide Synthesis and Analysis

G cluster_0 Solution-Phase Synthesis (LPPS) cluster_1 Solid-Phase Synthesis (SPPS) lpps_start H-Phe-OMe.HCl + Boc-Phe-OH lpps_couple Coupling Reaction (DIC/HOBt) lpps_start->lpps_couple lpps_workup Aqueous Workup & Purification lpps_couple->lpps_workup lpps_product Boc-Phe-Phe-OMe lpps_workup->lpps_product ms_analysis LC-MS Analysis lpps_product->ms_analysis spps_start Fmoc-Phe-Wang Resin spps_deprotect1 Fmoc Deprotection (20% Piperidine) spps_start->spps_deprotect1 spps_couple Couple Fmoc-Phe-OH (HBTU) spps_deprotect1->spps_couple spps_deprotect2 Final Fmoc Deprotection spps_couple->spps_deprotect2 spps_cleave Cleavage from Resin (TFA Cocktail) spps_deprotect2->spps_cleave spps_product H-Phe-Phe-OH spps_cleave->spps_product spps_product->ms_analysis data_interp Data Interpretation (Purity & Identity) ms_analysis->data_interp

Caption: Workflow comparing solution-phase and solid-phase synthesis of a Phe-Phe dipeptide for MS analysis.

Signaling Pathway Involving Phenylalanine-Containing Peptides

Peptides and amino acids, including phenylalanine, can act as signaling molecules, particularly in enteroendocrine cells to regulate metabolism.

G peptide Phe-containing Peptides (e.g., from protein digestion) casr Calcium-Sensing Receptor (CaSR) peptide->casr binds gq Gq Protein casr->gq activates plc Phospholipase C (PLC) gq->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum (ER) ip3->er binds to receptor on pkc Protein Kinase C (PKC) dag->pkc activates ca2 Ca²⁺ Release er->ca2 glp1 GLP-1 Secretion ca2->glp1 triggers pkc->glp1 potentiates

References

A Comparative Guide to H-Phe-OMe.hydrochloride and H-Phe-OtBu.hydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate protecting groups for amino acid derivatives is a critical decision in the strategic design of peptide synthesis, profoundly influencing reaction efficiency, product purity, and the incidence of side reactions. Phenylalanine, a common aromatic amino acid, is frequently incorporated into synthetic peptides. Its carboxyl group is typically protected as either a methyl ester (H-Phe-OMe) or a tert-butyl ester (H-Phe-OtBu) to prevent unwanted reactions during peptide coupling. This guide provides an objective comparison of H-Phe-OMe.hydrochloride and H-Phe-OtBu.hydrochloride, offering insights into their respective advantages and disadvantages in peptide synthesis, supported by general experimental principles.

Chemical and Physical Properties

A fundamental understanding of the physicochemical characteristics of these two compounds is essential for their effective application.

PropertyThis compoundH-Phe-OtBu.hydrochloride
Chemical Formula C₁₀H₁₄ClNO₂C₁₃H₂₀ClNO₂
Molecular Weight 215.68 g/mol 257.76 g/mol [1]
Appearance White to off-white crystalline powderWhite to off-white powder[1]
Solubility Soluble in water and methanolSoluble in methanol[2]
Storage Conditions Store at 2-8°C, under inert gas (Nitrogen or Argon)Store at 2-8°C, under inert gas (Nitrogen or Argon)[3]
Primary Application Solution-phase peptide synthesisSolid-phase peptide synthesis (Fmoc strategy)

Performance in Peptide Synthesis: A Comparative Analysis

The choice between a methyl ester and a tert-butyl ester for protecting the C-terminus of phenylalanine hinges on the overall synthetic strategy, particularly the method of peptide assembly (solution-phase vs. solid-phase) and the desired deprotection conditions.

Stability and Deprotection

The key difference between H-Phe-OMe and H-Phe-OtBu lies in the stability of their respective ester groups and the conditions required for their removal.

  • H-Phe-OMe (Methyl Ester): The methyl ester is relatively stable under acidic and neutral conditions but is readily cleaved under basic conditions through saponification. This makes it a suitable choice for solution-phase synthesis where the final deprotection can be carried out using a mild base like lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH). However, the use of basic conditions for deprotection can be a significant drawback.

  • H-Phe-OtBu (tert-Butyl Ester): The tert-butyl ester is stable to a wide range of reagents, including bases and nucleophiles, but is highly sensitive to strong acids. This orthogonality is a cornerstone of the widely used Fmoc/tBu strategy in solid-phase peptide synthesis (SPPS). The tBu group is typically removed at the final cleavage step from the resin using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA).

FeatureThis compoundH-Phe-OtBu.hydrochloride
Protecting Group Methyl (Me) estertert-Butyl (tBu) ester
Deprotection Method Saponification (alkaline hydrolysis)Acidolysis
Typical Reagents LiOH, NaOH in a mixture of water and an organic solventTrifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM)
Compatibility Primarily used in solution-phase peptide synthesis.Predominantly used in Fmoc-based solid-phase peptide synthesis.
Orthogonality Cleaved under basic conditions, orthogonal to acid-labile groups.Cleaved under acidic conditions, orthogonal to base-labile groups (e.g., Fmoc).
Potential Side Reactions

Both protecting groups are associated with potential side reactions that can impact the yield and purity of the final peptide.

  • H-Phe-OMe (Saponification):

    • Racemization: The alkaline conditions used for saponification can lead to the epimerization of the C-terminal amino acid, resulting in a mixture of D and L isomers. This is a significant concern, especially for sensitive amino acids.

    • Hydrolysis of other esters: If the peptide sequence contains other ester-based side-chain protecting groups (e.g., Asp(OtBu) or Glu(OtBu)), these can also be cleaved under basic conditions, leading to a loss of orthogonality.

  • H-Phe-OtBu (TFA Cleavage):

    • tert-Butylation: The cleavage of the tBu group generates a stable tert-butyl cation. This electrophilic species can react with nucleophilic side chains, particularly tryptophan and methionine, leading to unwanted alkylation byproducts. The use of scavengers, such as triisopropylsilane (B1312306) (TIS) or 1,2-ethanedithiol (B43112) (EDT), is crucial to mitigate this side reaction.

    • Aspartimide Formation: Peptides containing aspartic acid are prone to the formation of a cyclic aspartimide intermediate under both acidic and basic conditions, which can lead to racemization and the formation of β-aspartyl peptides upon ring-opening.

Experimental Protocols

Below are generalized experimental protocols for the deprotection of the methyl and tert-butyl esters of phenylalanine at the C-terminus of a peptide.

Protocol 1: Saponification of a Peptide Methyl Ester

Objective: To cleave the C-terminal methyl ester from a protected peptide.

Materials:

  • Protected peptide-OMe

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl, 1N)

  • Ethyl acetate (B1210297) (EtOAc) or other suitable organic solvent

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the protected peptide-OMe in a mixture of THF (or MeOH) and water.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of LiOH (or NaOH) in water dropwise while stirring. The number of equivalents of base will depend on the specific peptide.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, carefully neutralize the mixture with 1N HCl to a pH of ~7.

  • Extract the aqueous layer with an organic solvent (e.g., EtOAc) multiple times.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude peptide with a free C-terminal carboxylic acid.

  • Purify the crude peptide by an appropriate chromatographic method.

Protocol 2: TFA Cleavage of a Peptide from Resin with a C-terminal tert-Butyl Ester

Objective: To cleave the peptide from the solid support and simultaneously remove the C-terminal tert-butyl ester and other acid-labile side-chain protecting groups.

Materials:

  • Peptide-resin with a C-terminal Phe-OtBu

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavengers (e.g., Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT), Water)

  • Cold diethyl ether (Et₂O)

Procedure:

  • Swell the peptide-resin in DCM in a reaction vessel.

  • Prepare the cleavage cocktail. A common cocktail is 95% TFA, 2.5% TIS, and 2.5% water. The choice of scavengers depends on the amino acid composition of the peptide.

  • Drain the DCM from the resin and add the cleavage cocktail.

  • Gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of TFA and then DCM, and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.

  • Centrifuge the suspension to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether to remove residual scavengers and byproducts.

  • Dry the crude peptide under vacuum.

  • Purify the crude peptide by reverse-phase HPLC.

Visualizing the Concepts

To further clarify the key differences and processes, the following diagrams illustrate the chemical structures, a typical peptide synthesis workflow, and the deprotection mechanisms.

cluster_OMe This compound cluster_OtBu H-Phe-OtBu.hydrochloride OMe H-Phe-OMe OtBu H-Phe-OtBu start Start with Resin faa Couple First Amino Acid (e.g., H-Phe-OtBu) start->faa deprotect_n N-alpha Deprotection (e.g., Piperidine for Fmoc) faa->deprotect_n couple_next Couple Next Fmoc-Amino Acid deprotect_n->couple_next repeat Repeat Deprotection and Coupling Cycles couple_next->repeat final_cleavage Final Cleavage and Side-Chain Deprotection (e.g., TFA Cocktail) repeat->final_cleavage purify Purify Peptide final_cleavage->purify cluster_saponification Saponification of Methyl Ester cluster_acidolysis Acidolysis of tert-Butyl Ester Peptide-Phe-OMe Peptide-Phe-OMe Peptide-Phe-O- + MeOH Peptide-Phe-O- + MeOH Peptide-Phe-OMe->Peptide-Phe-O- + MeOH  OH- / H2O   Peptide-Phe-O- Peptide-Phe-O- Peptide-Phe-OH Peptide-Phe-OH Peptide-Phe-O-->Peptide-Phe-OH  H+ Workup   Peptide-Phe-OtBu Peptide-Phe-OtBu Peptide-Phe-OH + Isobutylene Peptide-Phe-OH + Isobutylene Peptide-Phe-OtBu->Peptide-Phe-OH + Isobutylene  TFA  

References

H-Phe-OMe.hydrochloride vs. Other Phenylalanine Esters: A Comparative Guide for Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and the development of phenylalanine-containing molecules, the choice of the C-terminal protecting group is a critical determinant of reaction efficiency, product purity, and overall synthetic strategy. H-Phenylalanine methyl ester hydrochloride (H-Phe-OMe.HCl) is a commonly utilized building block, but its performance relative to other esters, such as ethyl, benzyl (B1604629), and tert-butyl esters, dictates its suitability for specific applications. This guide provides an objective comparison of these phenylalanine esters, supported by available data and detailed experimental protocols.

Comparison of Phenylalanine Esters in Synthesis

The selection of an appropriate ester for the protection of the C-terminal carboxylic acid of phenylalanine is primarily governed by the desired deprotection method, which must be compatible with the N-terminal protecting group (e.g., Boc or Fmoc) and the protecting groups on the side chains of other amino acids in the sequence.[1] The stability of the ester under various reaction conditions is also a key consideration.

Quantitative Performance Data

The following table summarizes typical yields and purities for dipeptide synthesis using different phenylalanine esters. It is important to note that these values are representative and can vary based on the specific amino acid being coupled, the coupling reagents, and the reaction conditions.

Protecting GroupTypical Yield (%)Purity (%)Key AdvantagesKey Disadvantages
Methyl Ester 90-98>95Easily introduced; Removable by saponification.Saponification conditions (strong base) can cause racemization and other side reactions.[2]
Ethyl Ester 90-98>95Similar to methyl ester; sometimes preferred for its slightly different solubility profile.Also susceptible to base-induced racemization during deprotection.[1]
Benzyl Ester (Bn) 85-95>95Stable to a wide range of reagents; Removable by hydrogenolysis, avoiding strong acid cleavage if desired.[2]Requires catalytic transfer hydrogenation or strong acids for removal; Potential for catalyst poisoning.[2]
tert-Butyl Ester (tBu) 80-90>90Removable under moderately acidic conditions (e.g., TFA), compatible with Fmoc/tBu strategy.[2]Can be labile under the repeated acidic conditions of Boc-SPPS; Potential for tert-butylation of sensitive residues.[2]
Chemical Stability and Deprotection Conditions

The orthogonality of the C-terminal ester protecting group is fundamental to a successful synthetic strategy.[1] The table below outlines the stability and common cleavage conditions for each ester.

Protecting GroupIntroduction ReagentCleavage ConditionsStability
Methyl/Ethyl Ester Methanol (B129727)/Ethanol (B145695), H₂SO₄Saponification (e.g., LiOH, NaOH)Stable to acidic conditions.[1]
Benzyl Ester (Bn) Benzyl bromide, K₂CO₃Hydrogenolysis (H₂, Pd/C)Stable to acids and bases.[1]
tert-Butyl Ester (tBu) tBuOH, DCC, DMAPStrong acids (e.g., TFA)Stable to bases and hydrogenolysis.[1]

Experimental Protocols

Detailed and reproducible experimental procedures are essential for the successful application of these building blocks in synthesis.

Protocol 1: General Dipeptide Synthesis using H-Phe-OMe.HCl and a Coupling Reagent

This protocol describes a general method for the solution-phase synthesis of a dipeptide, for example, Boc-Trp-Phe-OMe.

Materials:

  • Boc-L-tryptophan

  • H-L-phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate (B1210297) (EtOAc)

  • n-Hexane

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation of L-phenylalanine methyl ester (free base): Dissolve H-Phe-OMe·HCl (1.1 equivalents) in DCM. Add DIPEA (1.1 equivalents) to the solution and stir for 15-20 minutes at room temperature.

  • Peptide Coupling Reaction: In a separate flask, dissolve Boc-L-tryptophan (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add DCC (1.1 equivalents) to the cooled solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will begin to form. Add the solution of L-phenylalanine methyl ester (from step 1) to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Filter the reaction mixture to remove the precipitated DCU. Wash the filtrate sequentially with 1 M HCl, 5% NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by silica (B1680970) gel column chromatography using a gradient of ethyl acetate in hexane (B92381) as the eluent. Combine the fractions containing the pure product and evaporate the solvent to yield Boc-Trp-Phe-OMe as a white solid.

Protocol 2: Synthesis of L-Phenylalanine Benzyl Ester Tosylate

This protocol is adapted from the Fischer-Speier esterification method.[2]

Materials:

  • L-Phenylalanine (1.0 eq)

  • Benzyl alcohol (5.0 eq)

  • p-Toluenesulfonic acid monohydrate (1.2 eq)

  • Cyclohexane (B81311)

  • Ethyl acetate

Procedure:

  • A mixture of L-phenylalanine, p-toluenesulfonic acid monohydrate, and benzyl alcohol in cyclohexane is refluxed using a Dean-Stark apparatus to remove water azeotropically.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).[2]

  • The reaction mixture is cooled to room temperature, and ethyl acetate is added to precipitate the product.[2]

  • The mixture is stirred for 1 hour, and the precipitate is collected by filtration.

  • The solid is washed with ethyl acetate and dried under vacuum to yield L-phenylalanine benzyl ester tosylate.[2]

Protocol 3: Deprotection of a C-terminal Benzyl Ester via Hydrogenolysis

This protocol describes the deprotection of a C-terminal benzyl ester in the solution phase.[2]

Materials:

  • Peptide-benzyl ester

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • Dissolve the peptide-benzyl ester in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

  • The reaction is monitored by HPLC or TLC.

  • Upon completion, the catalyst is removed by filtration through Celite.[2]

  • The solvent is removed under reduced pressure to yield the deprotected peptide.[2]

Visualizing the Workflow and Decision-Making Process

The following diagrams illustrate a typical experimental workflow for peptide synthesis and a logical approach to selecting the appropriate phenylalanine ester.

G cluster_prep Preparation cluster_cycle SPPS Cycle cluster_final Final Steps prep_resin Resin Swelling in Solvent (e.g., DMF or DCM) deprotection N-terminal Deprotection (e.g., Piperidine for Fmoc) prep_resin->deprotection prep_aa Dissolve Protected Amino Acid and Coupling Agents coupling Couple Next Amino Acid (e.g., Fmoc-AA-OH + DIC/HOBt) prep_aa->coupling wash1 Wash Resin deprotection->wash1 Repeat for each amino acid wash1->coupling Repeat for each amino acid wash2 Wash Resin coupling->wash2 Repeat for each amino acid capping Optional Capping of Unreacted Amines wash2->capping Repeat for each amino acid final_deprotection Final N-terminal Deprotection capping->deprotection Repeat for each amino acid cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) final_deprotection->cleavage precipitation Precipitation in Cold Ether cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification analysis Analysis (MS, HPLC) purification->analysis

General workflow for Solid-Phase Peptide Synthesis (SPPS).

G start Start: Choose Phenylalanine Ester strategy Overall Synthetic Strategy? start->strategy boc Boc/Bzl Strategy strategy->boc Boc/Bzl fmoc Fmoc/tBu Strategy strategy->fmoc Fmoc/tBu deprotection_acid Final Deprotection with Strong Acid? deprotection_h2 Final Deprotection with Hydrogenolysis? deprotection_acid->deprotection_h2 No use_bn Use H-Phe-OBn.HCl deprotection_acid->use_bn Yes deprotection_base Final Deprotection with Base? deprotection_base->use_bn No (if base stable) use_me_et Use H-Phe-OMe/OEt.HCl deprotection_base->use_me_et Yes deprotection_h2->deprotection_base No deprotection_h2->use_bn Yes boc->deprotection_acid use_tbu Use H-Phe-OtBu.HCl fmoc->use_tbu consider_racemization Consider Risk of Racemization use_me_et->consider_racemization

Decision tree for selecting a phenylalanine ester.

Conclusion

H-Phe-OMe.hydrochloride is an effective and high-yielding C-terminal protected amino acid for peptide synthesis, particularly when acidic conditions are maintained throughout the synthetic route until the final deprotection step. However, its primary drawback is the potential for racemization under the basic conditions required for saponification. For syntheses employing the Fmoc/tBu strategy, the acid-labile H-Phe-OtBu.HCl is the preferred choice due to its orthogonal deprotection profile. The benzyl ester, H-Phe-OBn.HCl, offers the most versatility in terms of stability and provides a non-acidic deprotection option via hydrogenolysis, making it highly suitable for the Boc/Bzl strategy and for the synthesis of peptides containing acid-sensitive residues. The ultimate selection of a phenylalanine ester should be guided by the overall synthetic strategy, the nature of the target molecule, and the desired deprotection conditions.

References

Validation of H-Phe-OMe.hydrochloride: A Comparative Guide for Peptide Synthesis and Neurological Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of H-Phe-OMe.hydrochloride (L-Phenylalanine methyl ester hydrochloride) with alternative C-terminal protecting groups for phenylalanine in peptide synthesis. It includes a summary of experimental data, detailed protocols for key experiments, and visualizations of relevant signaling pathways to support researchers in making informed decisions for their experimental designs.

Performance Comparison in Peptide Synthesis

The choice of a C-terminal protecting group is critical in peptide synthesis, influencing yield, purity, and the potential for side reactions such as racemization. This compound offers a readily available and cost-effective option for introducing a C-terminal phenylalanine residue with a methyl ester protecting group. Below is a comparative summary of this compound against other common phenylalanine C-terminal derivatives.

Table 1: Comparison of C-Terminal Phenylalanine Derivatives in Peptide Synthesis

FeatureThis compound (Methyl Ester)H-Phe-OBzl.hydrochloride (Benzyl Ester)H-Phe-OtBu.hydrochloride (tert-Butyl Ester)
Typical Yield 90-98%[1]85-95%[1]80-90%[1]
Typical Purity >95%[1]>95%[1]>90%[1]
Deprotection Conditions Saponification (e.g., NaOH, LiOH)Catalytic Hydrogenolysis (e.g., H₂/Pd-C) or strong acids (e.g., HF)[1]Moderate acids (e.g., Trifluoroacetic acid - TFA)[1]
Key Advantages Easily introduced.[1]Stable to a wide range of reagents; removable by hydrogenolysis, avoiding strong acid cleavage if desired.[1]Compatible with Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[1]
Potential Disadvantages Saponification conditions can cause racemization and other side reactions.[1]Requires catalytic transfer hydrogenation or strong acids for removal; potential for catalyst poisoning.[1]Can be labile under the repeated acidic conditions of Boc-SPPS; potential for tert-butylation of sensitive residues.[1]

Experimental Protocols

Detailed methodologies are essential for reproducing and validating experimental results. The following are protocols for the synthesis of a dipeptide using this compound and the analysis of peptide purity by High-Performance Liquid Chromatography (HPLC).

Protocol 1: Solution-Phase Synthesis of a Dipeptide (e.g., Boc-Ala-Phe-OMe)

This protocol describes the coupling of Boc-protected Alanine (Boc-Ala-OH) with this compound.

Materials:

  • Boc-Ala-OH

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Preparation of Phenylalanine Methyl Ester Free Base:

    • Dissolve this compound (1.1 equivalents) in anhydrous DCM.

    • Add DIPEA (1.1 equivalents) to the solution and stir for 20-30 minutes at room temperature to neutralize the hydrochloride salt.

  • Peptide Coupling Reaction:

    • In a separate flask, dissolve Boc-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add DCC (1.1 equivalents) to the cooled solution and stir for 30 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will form.

    • Add the solution of the phenylalanine methyl ester free base from step 1 to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Wash the filtrate sequentially with 1 M HCl, 5% NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude dipeptide by silica gel column chromatography using a suitable gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the pure product and evaporate the solvent to yield the final dipeptide.

Protocol 2: HPLC Analysis of Peptide Purity

This protocol outlines a general method for determining the purity of a synthesized peptide.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[2]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[2]

  • Synthesized peptide sample.

Procedure:

  • Sample Preparation:

    • Dissolve the crude peptide in a small amount of Mobile Phase A to a concentration of approximately 1 mg/mL.[2]

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Analysis:

    • Equilibrate the C18 column with the initial mobile phase conditions.

    • Inject the prepared sample onto the column.

    • Run a linear gradient, for example, from 5% to 65% Mobile Phase B over 30 minutes, at a flow rate of 1.0 mL/min.[2]

    • Monitor the elution profile using a UV detector at 214 nm and 280 nm (for aromatic residues).[2]

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the percentage purity by dividing the area of the main peptide peak by the total area of all peaks and multiplying by 100.[2]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to the experimental validation and application of this compound.

G cluster_synthesis Dipeptide Synthesis Workflow start Start Materials: Boc-AA-OH H-Phe-OMe.HCl neutralization Neutralization (DIPEA in DCM) start->neutralization activation Activation (DCC/HOBt in DCM) start->activation coupling Peptide Coupling neutralization->coupling activation->coupling workup Work-up (Filtration, Washes) coupling->workup purification Purification (Column Chromatography) workup->purification product Final Product: Boc-AA-Phe-OMe purification->product

Dipeptide Synthesis Workflow using this compound.

G cluster_dopamine Phenylalanine and Dopamine Synthesis Pathway Phe Phenylalanine Tyr Tyrosine Phe->Tyr Phenylalanine Hydroxylase L_DOPA L-DOPA Tyr->L_DOPA Tyrosine Hydroxylase (Rate-limiting step) Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase HighPhe High Phenylalanine (e.g., in PKU) HighPhe->Tyr Inhibits transport into brain HighPhe->Dopamine Reduces Synthesis

Impact of Phenylalanine levels on the Dopamine Synthesis Pathway.

G cluster_opioid Opioid Receptor Signaling Cascade Peptide Opioid Peptide (containing Phe derivative) Receptor Opioid Receptor (e.g., µ-opioid receptor) Peptide->Receptor Binds to G_protein G-protein (Gi/Go) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_channel Ion Channels (e.g., K+, Ca2+) G_protein->Ion_channel Modulates cAMP cAMP AC->cAMP Converts ATP to Signaling Downstream Signaling cAMP->Signaling Ion_channel->Signaling

General Opioid Receptor Signaling Pathway modulated by peptides.

Concluding Remarks

This compound is a versatile and efficient building block for the incorporation of C-terminal phenylalanine methyl esters in peptide synthesis. Its high yield and purity, coupled with the relative ease of introduction, make it a valuable tool for researchers. However, the potential for racemization under basic deprotection conditions necessitates careful consideration of the overall synthetic strategy. For applications in neurological drug discovery, peptides synthesized using this compound can serve as important tools for investigating the modulation of dopaminergic and opioid signaling pathways. The choice between this compound and its alternatives will ultimately depend on the specific requirements of the target peptide and the desired deprotection strategy.

References

A Comparative Analysis of Coupling Reagents for the Synthesis of Dipeptides Utilizing H-Phe-OMe.hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide synthesis, the selection of an appropriate coupling reagent is a critical determinant of reaction efficiency, yield, and the stereochemical integrity of the final product. For researchers and professionals in drug development, making an informed choice among the myriad of available reagents is essential for success. This guide provides an objective comparison of four commonly employed coupling reagents—HBTU, HATU, PyBOP, and EDC/HOBt—for the coupling of an N-protected amino acid with H-Phe-OMe.hydrochloride. The performance of these reagents is evaluated based on typical yields and the propensity for racemization, supported by data from relevant studies.

Performance Comparison of Coupling Reagents

The efficacy of a coupling reagent is primarily assessed by its ability to promote the formation of the amide bond with high efficiency while minimizing unwanted side reactions, most notably racemization of the activated amino acid.[1][2] The following table summarizes the expected performance of HBTU, HATU, PyBOP, and EDC/HOBt in the context of dipeptide synthesis. While a direct comparative study with quantitative data for the coupling of a specific N-protected amino acid with this compound under identical conditions is not available in a single source, the data presented here is based on studies of similar peptide couplings, such as the synthesis of Boc-Trp-Phe-OMe, and provides a reliable indication of their relative performance.[1]

Table 1: Comparative Performance of Common Coupling Reagents

Coupling ReagentTypical YieldRacemizationKey Advantages & Disadvantages
HBTU High (>90%)[1]Low[1]Advantages: Good balance of reactivity and cost, reliable for standard couplings.[1] Disadvantages: Can be slightly less effective than HATU in preventing racemization for sensitive amino acids.[1] Can cause guanidinylation of the N-terminal amino group if used in excess.[3][4]
HATU High (>90%)[1]Very Low[1]Advantages: High reactivity, low racemization rates, particularly effective for sterically hindered amino acids.[1][5] Disadvantages: Higher cost compared to other reagents.[1] Can also cause guanidinylation if not used in stoichiometric amounts.[4]
PyBOP HighLowAdvantages: High coupling efficiency with low racemization risk.[2] As a phosphonium (B103445) salt, it does not cause the guanidinylation side reaction.[3][6] Disadvantages: More expensive than carbodiimides.[2]
EDC/HOBt Good (70-90%)[1]Low to Moderate[1]Advantages: Cost-effective, water-soluble byproducts are easily removed during workup.[1] Disadvantages: Generally lower reactivity compared to uronium and phosphonium salts; the addition of HOBt is crucial to suppress racemization.[1][4]

Experimental Workflow and Methodologies

The general process for the coupling of an N-protected amino acid to this compound involves the activation of the carboxylic acid of the protected amino acid, followed by nucleophilic attack by the free amino group of the phenylalanine methyl ester. A tertiary base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is required to neutralize the hydrochloride salt of the amine and to facilitate the reaction.[7][8]

G cluster_start Starting Materials cluster_reaction Coupling Reaction cluster_end Outcome N-Protected_AA N-Protected Amino Acid (e.g., Z-Phe-OH) Activation Activation of Carboxylic Acid (Coupling Reagent + Base) N-Protected_AA->Activation H_Phe_OMe This compound Coupling Nucleophilic Attack by Amine H_Phe_OMe->Coupling Activation->Coupling Dipeptide Protected Dipeptide (e.g., Z-Phe-Phe-OMe) Coupling->Dipeptide Byproducts Byproducts Coupling->Byproducts

General workflow for peptide coupling.
Experimental Protocols

The following are generalized protocols for the solution-phase synthesis of a dipeptide using this compound and the different classes of coupling reagents. Note: The specific equivalents and reaction times may need to be optimized for different N-protected amino acids.

1. HBTU/HATU Mediated Coupling

  • Materials:

    • N-Protected Amino Acid (1.0 eq)

    • This compound (1.0 eq)

    • HBTU or HATU (1.05 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.2 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the N-Protected Amino Acid (1.0 eq) and HBTU or HATU (1.05 eq) in anhydrous DMF.

    • Add DIPEA (1.2 eq) to the solution and stir for 2-5 minutes to pre-activate the carboxylic acid.

    • In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF and add DIPEA (1.0 eq).

    • Add the solution of the activated amino acid to the H-Phe-OMe solution.

    • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by TLC.

    • Upon completion, the reaction is worked up by aqueous extraction to remove DMF and byproducts.

2. PyBOP Mediated Coupling

  • Materials:

    • N-Protected Amino Acid (1.1 eq)

    • This compound (1.0 eq)

    • PyBOP (1.1 eq)

    • DIPEA (2.2 eq)

    • Anhydrous Dichloromethane (DCM) or DMF

  • Procedure:

    • Dissolve the N-Protected Amino Acid (1.1 eq), this compound (1.0 eq), and PyBOP (1.1 eq) in anhydrous DCM or DMF.

    • Cool the mixture to 0 °C in an ice bath.

    • Add DIPEA (2.2 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

    • After the reaction is complete, dilute with an organic solvent like ethyl acetate (B1210297) and wash with dilute acid, base, and brine to purify the product.

3. EDC/HOBt Mediated Coupling

  • Materials:

    • N-Protected Amino Acid (1.0 eq)

    • This compound (1.0 eq)

    • EDC.HCl (1.2 eq)

    • HOBt (1.2 eq)

    • N-Methylmorpholine (NMM) or DIPEA (2.2 eq)

    • Anhydrous Dichloromethane (DCM) or DMF

  • Procedure:

    • Dissolve the N-Protected Amino Acid (1.0 eq), this compound (1.0 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

    • Cool the solution to 0 °C.

    • Add EDC.HCl (1.2 eq) to the mixture, followed by the dropwise addition of NMM or DIPEA (2.2 eq).[9]

    • Stir the reaction at 0 °C for 1 hour and then at room temperature overnight, monitoring by TLC.[9]

    • Work up the reaction by washing with water to remove the water-soluble urea (B33335) byproduct and excess reagents.[9]

Conclusion

The choice of coupling reagent for the synthesis of dipeptides with this compound has a significant impact on the outcome of the reaction. HATU generally offers the highest reactivity and lowest risk of racemization, making it ideal for sensitive or sterically hindered amino acids, albeit at a higher cost.[1][5] HBTU provides a good compromise between cost and performance for routine couplings.[1] PyBOP is an excellent alternative, particularly when the avoidance of guanidinylation is critical, such as in fragment condensation or when using an excess of the coupling reagent.[3][6] EDC/HOBt remains a widely used and cost-effective option, though it may result in lower yields and requires careful control to minimize racemization.[1] The selection of the optimal reagent will ultimately depend on the specific requirements of the synthesis, including the nature of the N-protected amino acid, the desired purity of the final product, and cost considerations.

References

A Comparative Guide to the Synthesis of H-Phe-OMe.hydrochloride: Solid-Phase vs. Solution-Phase

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of synthetic methodology is a critical decision that impacts efficiency, scalability, and purity of the final product. This guide provides an objective comparison of solid-phase and solution-phase synthesis for a fundamental building block in peptide chemistry: H-Phe-OMe.hydrochloride (L-Phenylalanine methyl ester hydrochloride).

The synthesis of amino acid esters is a foundational step in peptide chemistry, providing the C-terminal residue for peptide elongation. Both solid-phase and solution-phase techniques can be employed, each presenting a distinct set of advantages and disadvantages. This comparison focuses on key performance indicators and experimental considerations to aid in selecting the most appropriate method for your research needs.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative metrics for the synthesis of this compound via both solid-phase and solution-phase methods. Data for the solution-phase synthesis is derived from established experimental protocols, while the data for solid-phase synthesis is based on typical performance characteristics of this methodology for single amino acid attachment and cleavage.

ParameterSolid-Phase SynthesisSolution-Phase Synthesis
Yield Typically lower for single amino acid cleavage (estimated 70-85%)High (e.g., up to 97%)[1]
Purity (crude) Generally high due to washing away excess reagentsVariable, dependent on reaction completion and work-up
Reaction Time Longer overall due to swelling, coupling, and cleavage stepsShorter for a single amino acid esterification (e.g., 24 hours)[1]
Scalability Less economical for large-scale production of small molecules[2]Highly scalable with established protocols[2]
Solvent Consumption High due to repeated washing stepsModerate, primarily for reaction and work-up
Purification Simplified, as excess reagents are washed awayRequires extraction, crystallization, or chromatography
Automation Highly amenable to automation[3]Less straightforward to automate

Experimental Protocols

Solution-Phase Synthesis of L-Phenylalanine Methyl Ester Hydrochloride

This protocol is adapted from a well-established method for the esterification of L-phenylalanine.[1]

Materials:

Procedure:

  • Suspend L-phenylalanine (e.g., 9.03 g, 54.7 mmol) in methanol (100 cm³) in a round-bottom flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (e.g., 6.0 cm³, 82.1 mmol) to the stirred suspension using a dropping funnel.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 24 hours.

  • Remove the solvent under reduced pressure.

  • Recrystallize the crude product from a mixture of ethyl acetate and ethanol (e.g., 95:5) to yield L-phenylalanine methyl ester hydrochloride as a white solid.

Theoretical Solid-Phase Synthesis of this compound

While less common for the synthesis of a single amino acid ester, a solid-phase approach is theoretically possible. This hypothetical protocol is based on standard solid-phase peptide synthesis (SPPS) principles.

Materials:

  • 2-Chlorotrityl chloride resin

  • Fmoc-Phe-OH

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Piperidine (B6355638) in DMF (20%)

  • HCl in a suitable solvent (e.g., dioxane or ether)

Procedure:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM in a reaction vessel.

  • Amino Acid Loading: Dissolve Fmoc-Phe-OH and DIPEA in DCM and add it to the swollen resin. Agitate the mixture for 1-2 hours. Add a small amount of methanol to cap any remaining reactive sites on the resin.

  • Washing: Wash the resin sequentially with DCM, DMF, and DCM to remove excess reagents.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.

  • Washing: Wash the resin with DMF, DCM, and MeOH.

  • Cleavage and Esterification: Cleave the amino acid from the resin using a solution of HCl in methanol. This step simultaneously forms the methyl ester and the hydrochloride salt.

  • Product Isolation: Filter the resin and collect the filtrate. Evaporate the solvent to obtain the crude this compound.

Visualizing the Workflows

To further elucidate the differences between the two synthetic strategies, the following diagrams illustrate the key steps in each process.

SolutionPhase start L-Phenylalanine + MeOH + SOCl₂ reaction Reaction at RT for 24h start->reaction evaporation Solvent Evaporation reaction->evaporation recrystallization Recrystallization (EtOAc/EtOH) evaporation->recrystallization product This compound recrystallization->product

Caption: Workflow for the solution-phase synthesis of this compound.

SolidPhase resin Resin Swelling loading Fmoc-Phe-OH Loading resin->loading wash1 Washing loading->wash1 deprotection Fmoc Deprotection wash1->deprotection wash2 Washing deprotection->wash2 cleavage Cleavage & Esterification (HCl in MeOH) wash2->cleavage isolation Product Isolation cleavage->isolation product This compound isolation->product

References

Navigating Peptide Synthesis: A Comparative Guide to Alternatives for H-Phe-OMe.hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of building blocks is a critical determinant of yield, purity, and overall success. While L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe.HCl) has its applications, particularly in solution-phase synthesis and fragment condensation, modern peptide chemistry predominantly relies on more robust and versatile alternatives. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to inform strategic decisions in your synthesis workflow.

The primary shift in peptide synthesis has been from solution-phase to Solid-Phase Peptide Synthesis (SPPS), an innovation that streamlines the process by anchoring the growing peptide chain to an insoluble resin support. This methodology allows for the use of excess reagents to drive reactions to completion and simplifies purification by enabling the removal of byproducts and excess reagents through simple filtration and washing.[1][2] This evolution has paved the way for Nα-protected amino acid derivatives to become the standard, offering superior control over the synthetic process.

Core Alternatives: Nα-Protected Phenylalanine Derivatives

The most significant alternatives to using a pre-formed methyl ester like H-Phe-OMe.HCl are Nα-protected phenylalanine derivatives, which are central to both Fmoc/tBu and Boc/Bzl solid-phase synthesis strategies.

  • Fmoc-Phe-OH (Fluorenylmethyloxycarbonyl-L-phenylalanine): This is the cornerstone of modern SPPS. The Fmoc group is base-labile, meaning it is removed under mild basic conditions (typically with piperidine), while the side-chain protecting groups (like tBu, Boc, Trt) and the resin linkage are acid-labile.[3][4] This "orthogonal" protection scheme prevents premature cleavage of side-chain protecting groups during the iterative Nα-deprotection steps.[4] The Fmoc strategy is highly compatible with a wide range of chemistries, including the synthesis of modified peptides such as phosphorylated or glycosylated peptides, and is easily automated.[4]

  • Boc-Phe-OH (tert-butoxycarbonyl-L-phenylalanine): This derivative is employed in the classic Boc/Bzl SPPS strategy. The Boc group is removed with a moderately strong acid (like trifluoroacetic acid, TFA), while the side-chain protecting groups (typically benzyl-based) require a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF), for final cleavage.[3] While harsher, the Boc/Bzl approach remains valuable for synthesizing peptides prone to aggregation or those containing base-sensitive functionalities.[3]

Logical Comparison of Protection Strategies

The choice between Fmoc and Boc strategies dictates the entire synthetic workflow, including reagent compatibility and cleavage conditions.

G cluster_0 Fmoc/tBu Strategy cluster_1 Boc/Bzl Strategy Fmoc Nα-Fmoc Group tBu Side-Chain (tBu, Boc, Trt) + Resin Linker Base Base (Piperidine) Base->Fmoc Cleaves (Iterative) Acid Strong Acid (TFA) Acid->tBu Cleaves (Final) Boc Nα-Boc Group Bzl Side-Chain (Bzl) + Resin Linker ModAcid Moderate Acid (TFA) ModAcid->Boc Cleaves (Iterative) StrongAcid Very Strong Acid (HF) StrongAcid->Bzl Cleaves (Final)

Caption: Orthogonality of Fmoc/tBu and Boc/Bzl protection schemes.

Performance Data: The Crucial Role of Coupling Reagents

The performance of any amino acid building block is inextricably linked to the coupling reagent used to form the peptide bond. These reagents activate the carboxylic acid of the incoming amino acid, making it susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain.[5][6] The choice of reagent significantly impacts coupling efficiency, reaction time, and, critically, the suppression of racemization.[7]

Modern coupling reagents are broadly categorized as aminium/uronium salts, phosphonium (B103445) salts, and carbodiimides used with additives.[5] Newer reagents based on OxymaPure have been developed to offer high efficiency with an improved safety profile, as they avoid the potentially explosive HOBt or HOAt additives.[6][8]

Coupling ReagentClassRelative EfficiencyRacemization SuppressionKey Features
HATU Aminium/UroniumVery HighVery HighConsidered one of the most efficient reagents, especially for difficult couplings. Based on the HOAt additive.
HBTU Aminium/UroniumHighGoodA classic, widely used reagent based on the HOBt additive.[6]
COMU Aminium/UroniumVery HighVery HighOxyma-based reagent with efficiency comparable to HATU but with better solubility and safety profile.[6][8]
PyBOP PhosphoniumHighGoodPhosphonium salts are generally more soluble than uronium salts and give cleaner reactions.
DIC/OxymaPure Carbodiimide (B86325) + AdditiveHighVery HighA cost-effective and highly efficient combination. DIC is a simple carbodiimide, and OxymaPure is a superior, non-explosive alternative to HOBt.[8][9]
DIC/HOBt Carbodiimide + AdditiveMedium-HighGoodThe classic carbodiimide combination used to suppress racemization.[7]

Data synthesized from multiple sources.[5][7][8][9]

Mechanism of Action: Carboxyl Group Activation

The fundamental step facilitated by coupling reagents is the activation of the C-terminal carboxyl group of the Nα-protected amino acid. This creates a highly reactive intermediate that readily couples with the N-terminal amine of the peptide chain.

G cluster_activation Activation Step cluster_coupling Coupling Step AA_COOH Fmoc-AA-COOH (Carboxylic Acid) ActiveEster Fmoc-AA-O-Act (Activated Intermediate) AA_COOH->ActiveEster CouplingReagent Coupling Reagent (e.g., HATU, COMU) CouplingReagent->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster Facilitates PeptideBond Fmoc-AA-NH-Peptide-Resin (New Peptide Bond) ActiveEster->PeptideBond Peptide_NH2 H₂N-Peptide-Resin (Free Amine) Peptide_NH2->PeptideBond

Caption: General mechanism of peptide bond formation via activation.

Experimental Protocols

Reproducibility in peptide synthesis relies on meticulous and consistent protocols. The following section details a standard workflow for incorporating an Fmoc-protected amino acid, such as Fmoc-Phe-OH, using SPPS.

Protocol 1: Standard Fmoc-SPPS Workflow Cycle

This protocol outlines the iterative steps for adding a single amino acid to a resin-bound peptide chain.

Materials:

  • Fmoc-protected resin (e.g., Rink Amide, Wang)

  • 20% (v/v) piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • Fmoc-Phe-OH (or other Fmoc-amino acid) (4 eq.)

  • Coupling Reagent (e.g., HATU) (3.9 eq.)

  • Base (e.g., DIPEA or Collidine) (8 eq.)

  • DMF (Peptide Synthesis Grade)

  • Dichloromethane (DCM)

Workflow:

  • Resin Swelling: Swell the resin in DMF for 1 hour in a reaction vessel.[5][10]

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 15-20 minutes to ensure complete removal of the Fmoc group.[10][11]

  • Washing: Wash the resin thoroughly to remove residual piperidine. A typical sequence is DMF (x5), DCM (x3), and DMF (x3).[5]

  • Amino Acid Activation & Coupling:

    • In a separate vessel, dissolve Fmoc-Phe-OH and the coupling reagent (e.g., HATU) in DMF.

    • Add the base (e.g., DIPEA) to the amino acid solution to pre-activate it for 2-5 minutes.[10]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1-2 hours.[2]

  • Washing: Wash the resin to remove excess activated amino acid and byproducts. A typical sequence is DMF (x3), DCM (x3), and DMF (x3).[5]

  • Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

G Start Start with Fmoc-AA-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. Washing (DMF, DCM) Deprotection->Wash1 Coupling 3. Activation & Coupling (Fmoc-AA, Reagent, Base) Wash1->Coupling Wash2 4. Washing (DMF, DCM) Coupling->Wash2 Check Last Amino Acid? Wash2->Check Check->Deprotection No End Proceed to Final Cleavage Check->End Yes

Caption: The iterative workflow of Solid-Phase Peptide Synthesis (SPPS).

Protocol 2: Cleavage and Deprotection (Fmoc/tBu Strategy)

Materials:

  • Peptide-resin

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

  • Cleavage: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. The TIS and water act as scavengers to protect sensitive residues from reactive species generated during cleavage.[10]

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin. Add the filtrate to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[10]

  • Isolation: Centrifuge the mixture to pellet the peptide. Wash the pellet with cold ether 2-3 times to remove residual scavengers and byproducts.

  • Purification: Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Summary and Recommendations

The optimal choice of a phenylalanine building block depends on the specific synthetic strategy, scale, and desired final product. H-Phe-OMe.HCl is largely relegated to niche applications, while Nα-protected derivatives are the industry standard.

FeatureH-Phe-OMe.HClFmoc-Phe-OHBoc-Phe-OH
Primary Strategy Solution-Phase, Fragment CondensationSolid-Phase Peptide Synthesis (SPPS)Solid-Phase Peptide Synthesis (SPPS)
Protection Scheme C-terminus protected (ester)Nα-Fmoc (Base-labile)Nα-Boc (Acid-labile)
Process Control Lower; risk of side reactionsHigh; Orthogonal protectionHigh; Orthogonal protection
Automation DifficultStandard and widespreadPossible, but less common
Cleavage Conditions Saponification (base)Mild Acid (TFA)Strong Acid (HF)
Compatibility Limited for complex peptidesExcellent for modified peptidesGood for base-sensitive peptides
Recommendation For specific solution-phase steps or fragment synthesis.The default choice for most research and development applications due to its versatility, mild conditions, and ease of automation.For peptides prone to aggregation or containing base-labile moieties where the harsher final cleavage is acceptable.

References

A Comparative Analysis of H-Phe-OMe.hydrochloride and Its Novel Derivatives in Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of H-Phenylalanine methyl ester hydrochloride (H-Phe-OMe.HCl) and its recently developed derivatives across several key biological activities. The following sections summarize quantitative data, detail experimental protocols, and visualize relevant pathways and workflows to offer a comprehensive resource for evaluating these compounds in drug discovery and development.

Performance Benchmark: A Tabular Comparison

The following tables summarize the biological activities of H-Phe-OMe.HCl and a selection of its derivatives. It is important to note that the data has been compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Anti-HIV Activity

A significant area of research for phenylalanine derivatives has been in the development of novel HIV-1 capsid inhibitors. The data below compares the efficacy (EC₅₀) and cytotoxicity (CC₅₀) of several derivatives against a common reference compound, PF-74. While direct anti-HIV data for H-Phe-OMe.HCl is not available in these studies, it serves as the core scaffold for these more complex molecules.

Compound IDModification from H-Phe-OMe.HClEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)Reference
PF-74 Indole and other moieties added0.42>11.56>27.5[1]
II-13c 4-methoxy-N-methylaniline substitution5.14>9.51>1.85[1]
V-25i Indolin-5-amine substitution2.57>8.55>3.33[1]
13m 1,2,3-triazole-containing derivative4.33>57.74>13.33[2]
I-19 Phenylalanine-containing peptidomimetic2.53107.6142.53[3]
I-14 Phenylalanine-containing peptidomimetic>24.9 (HIV-1)>189.32-[3]
Q-c4 Dimerized phenylalanine derivative0.57--

Note: EC₅₀ is the concentration of the compound required to achieve 50% protection of MT-4 cells against HIV-1-induced cytopathic effect. CC₅₀ is the concentration required to reduce the viability of uninfected cells by 50%.[1][2]

Table 2: Cytotoxicity Against Cancer Cell Lines

The cytotoxic potential of H-Phe-OMe and its derivatives has been evaluated against various cancer cell lines.

CompoundCell LineAssayResultsReference
H-Phe-OMe Non-cancerous embryonic kidney (HEK293T)MTSNo toxic effect observed[4]
H-Phe-OMe Liver cancer (PLC/PRF/5, HEP3B)MTSNo significant antiproliferative effect[4]
GAL-LEU Human cervical adenocarcinoma (HeLa)MTTIC₅₀ = 23.63 µM[5]
GAL-VAL Human cervical adenocarcinoma (HeLa)MTTIC₅₀ = 31.95 µM[5]

Note: IC₅₀ is the concentration of the compound that inhibits 50% of cell growth.

Table 3: Antibacterial Activity

Studies on the antibacterial properties of phenylalanine esters indicate a general trend of increased activity with longer alkyl chains. They are generally more effective against Gram-positive than Gram-negative bacteria.[6][7]

CompoundBacteriaAssayResultsReference
L-phenylalanine methyl ester E. coli (Gram-negative)Growth Reduction~41% reduction at 4000 µM[4]
L-phenylalanine methyl ester S. aureus (Gram-positive)Growth ReductionLow activity[4]

Experimental Protocols

Anti-HIV Activity Assay (MT-4 Cells)

This protocol is used to determine the efficacy of compounds in inhibiting HIV-1 replication in MT-4 cells.

a. Cell Culture and Infection:

  • MT-4 cells are cultured in appropriate media.

  • For the assay, cells are infected with the HIV-1 NL4-3 virus.

b. Compound Treatment:

  • A series of dilutions of the test compounds are prepared.

  • The infected cells are incubated with the various concentrations of the compounds.

c. Measurement of Antiviral Activity (EC₅₀):

  • After a set incubation period (e.g., three days), the protective effect of the compound against the virus-induced cytopathic effect is measured.

  • This is often done using a luciferase gene expression assay, where a reduction in luciferase activity corresponds to viral inhibition.[1]

  • The EC₅₀ value is calculated as the concentration of the compound that causes a 50% reduction in luciferase activity compared to the virus control.[1]

d. Cytotoxicity Assay (CC₅₀):

  • In parallel, uninfected MT-4 cells are treated with the same concentrations of the test compounds.[1]

  • Cell viability is assessed using the MTT method.[1]

  • The CC₅₀ value is the concentration of the compound that reduces the viability of uninfected cells by 50%.[1]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

a. Cell Plating:

  • Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

b. Compound Incubation:

  • The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

c. MTT Addition and Incubation:

  • MTT reagent is added to each well and the plate is incubated for a few hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan (B1609692) crystals.

d. Solubilization and Absorbance Reading:

  • A solubilization solution is added to dissolve the formazan crystals.

  • The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

e. IC₅₀ Determination:

  • The IC₅₀ value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Visualizing Mechanisms and Workflows

HIV-1 Capsid Inhibition Pathway

The following diagram illustrates the general mechanism of action for phenylalanine derivatives that act as HIV-1 capsid inhibitors. These compounds typically bind to the capsid protein (CA), disrupting its normal assembly and disassembly processes, which are critical for multiple stages of the viral lifecycle.

HIV_Capsid_Inhibition cluster_early Early Stage cluster_late Late Stage Viral_Entry Viral Entry Uncoating Uncoating Viral_Entry->Uncoating Reverse_Transcription Reverse Transcription Uncoating->Reverse_Transcription Defective_Capsid Defective/ Unstable Capsid Uncoating->Defective_Capsid Disrupts Nuclear_Import Nuclear Import Reverse_Transcription->Nuclear_Import Assembly Gag Polyprotein Assembly Budding Viral Budding Assembly->Budding Maturation Maturation Budding->Maturation CA_Hexamer CA Hexamer/Pentamer Maturation->CA_Hexamer Maturation->Defective_Capsid Disrupts Inhibitor Phenylalanine Derivative (e.g., PF-74) CA_Monomer CA Monomer Inhibitor->CA_Monomer Binds to Inhibitor->CA_Hexamer Binds to

Caption: Mechanism of HIV-1 capsid inhibition by phenylalanine derivatives.

Experimental Workflow for Antiviral Screening

The diagram below outlines a typical workflow for screening and evaluating the anti-HIV activity of new chemical entities like H-Phe-OMe.HCl derivatives.

Antiviral_Screening_Workflow Start Synthesize H-Phe-OMe.HCl Derivatives Primary_Screening Primary Screening: Anti-HIV Activity Assay (e.g., Luciferase Reporter) Start->Primary_Screening Hit_Identification Identify 'Hits' (Compounds with Significant Activity) Primary_Screening->Hit_Identification Dose_Response Dose-Response Study: Determine EC₅₀ Hit_Identification->Dose_Response Cytotoxicity_Assay Cytotoxicity Assay: Determine CC₅₀ (e.g., MTT) Hit_Identification->Cytotoxicity_Assay Selectivity_Index Calculate Selectivity Index (SI) Dose_Response->Selectivity_Index Cytotoxicity_Assay->Selectivity_Index Lead_Selection Lead Compound Selection Selectivity_Index->Lead_Selection Mechanism_of_Action Mechanism of Action Studies (e.g., SPR, Molecular Docking) Lead_Selection->Mechanism_of_Action End Preclinical Development Mechanism_of_Action->End

Caption: Workflow for screening anti-HIV activity of new derivatives.

References

Confirming the Sequence of Peptides Synthesized with H-Phe-OMe.hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in peptide synthesis and drug development, the accurate confirmation of a synthesized peptide's sequence is paramount. H-Phenylalanine methyl ester hydrochloride (H-Phe-OMe.hydrochloride) is a common starting material for incorporating a phenylalanine residue with a protected C-terminus. This guide provides a comparative overview of the methodologies used to confirm the sequence of peptides made using this building block, supported by experimental data and detailed protocols.

Performance Comparison: Methods for Peptide Sequence Confirmation

The two primary analytical techniques for confirming the amino acid sequence of a synthesized peptide are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and provides complementary information.

Analytical Method Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight of the peptide.[1][2]High sensitivity, requires minimal sample, provides rapid results.Does not directly provide stereochemical information (L- vs. D-amino acids).
Tandem MS (MS/MS) Fragmentation patterns that allow for de novo sequencing.[2][3][4][5]Can determine the linear sequence of amino acids. Phenylalanine residues have characteristic fragmentation patterns.[3][4][5]Interpretation can be complex, especially for larger peptides or those with post-translational modifications.
NMR Spectroscopy (¹H, ¹³C, 2D) 3D structure, conformational analysis, and sequence verification through nearest-neighbor analysis.[2][6][7][8][9]Provides detailed structural information, including stereochemistry. Can identify and characterize impurities.[8]Lower sensitivity than MS, requires larger sample amounts, and data acquisition and analysis can be time-consuming.

Experimental Protocols

I. General Protocol for Dipeptide Synthesis using this compound

This protocol outlines the solution-phase synthesis of a dipeptide, for example, Boc-Ala-Phe-OMe, using this compound.

Materials:

  • Boc-L-Alanine (Boc-Ala-OH)

  • H-L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe.HCl)[10]

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)[11]

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • 1 M Potassium bisulfate (KHSO₄) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Neutralization of H-Phe-OMe.HCl: Dissolve H-Phe-OMe.HCl (1.1 equivalents) in DCM. Add DIPEA (1.1 equivalents) and stir the mixture at room temperature for 20 minutes to obtain the free base of phenylalanine methyl ester.[12]

  • Activation of Boc-Ala-OH: In a separate flask, dissolve Boc-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in DCM. Cool the solution to 0 °C in an ice bath.

  • Coupling Reaction: Add DCC (1.1 equivalents) to the cooled Boc-Ala-OH solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.[12]

  • Add the neutralized H-Phe-OMe solution from step 1 to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight.[13]

  • Work-up: Filter the reaction mixture to remove the precipitated DCU.

  • Wash the filtrate sequentially with 5% NaHCO₃ solution, water, 1 M KHSO₄ solution, and brine.[12][13]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-Ala-Phe-OMe.[12]

  • Purification: Purify the crude product by silica (B1680970) gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

II. Protocol for Peptide Sequence Confirmation by Mass Spectrometry

Sample Preparation:

  • Dissolve a small amount of the purified peptide in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

  • For complex peptides, enzymatic digestion (e.g., with trypsin) may be performed to generate smaller fragments that are easier to analyze.[14]

Data Acquisition (ESI-MS/MS):

  • Inject the sample into an electrospray ionization (ESI) mass spectrometer.

  • Acquire a full MS scan to determine the molecular weight of the parent peptide.

  • Select the parent ion for fragmentation using collision-induced dissociation (CID).

  • Acquire the MS/MS spectrum of the fragment ions.

Data Analysis:

  • Analyze the MS/MS spectrum to identify the b- and y-ion series, which correspond to fragments containing the N- and C-terminus, respectively.

  • The mass difference between consecutive b- or y-ions corresponds to the mass of a specific amino acid residue, allowing for the determination of the peptide sequence. Peptides containing phenylalanine may show a characteristic loss of the benzyl (B1604629) group.[3][4][5]

III. Protocol for Peptide Sequence Confirmation by NMR Spectroscopy

Sample Preparation:

  • Dissolve the purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a concentration of at least 0.5 mM.[9]

Data Acquisition:

  • Acquire a 1D ¹H NMR spectrum to assess the overall purity and folding of the peptide.[9]

  • Acquire 2D NMR spectra, such as COSY, TOCSY, and NOESY, to establish through-bond and through-space correlations between protons.[6][15]

Data Analysis:

  • Spin System Identification: Use the COSY and TOCSY spectra to identify the proton spin systems corresponding to each amino acid residue.

  • Sequential Assignment: Use the NOESY spectrum to identify nuclear Overhauser effects (NOEs) between protons on adjacent amino acid residues (e.g., between the alpha-proton of one residue and the amide proton of the next). This allows for the sequential linking of the spin systems.[15]

  • The chemical shifts of the protons can be compared to known values for amino acids in peptides to confirm the sequence.[15]

Visualizations

Peptide_Synthesis_Workflow cluster_synthesis Peptide Synthesis start H-Phe-OMe.HCl neutralization Neutralization (e.g., DIPEA) start->neutralization free_phe Free H-Phe-OMe neutralization->free_phe coupling Coupling free_phe->coupling boc_aa Boc-Amino Acid activation Activation (e.g., DCC/HOBt) boc_aa->activation activated_aa Activated Boc-AA activation->activated_aa activated_aa->coupling crude_peptide Crude Protected Peptide coupling->crude_peptide purification Purification (Chromatography) crude_peptide->purification pure_peptide Pure Protected Peptide purification->pure_peptide

Caption: Workflow for the solution-phase synthesis of a dipeptide using this compound.

Peptide_Confirmation_Workflow cluster_confirmation Sequence Confirmation cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy start Purified Peptide ms_sample Sample Prep start->ms_sample nmr_sample Sample Prep start->nmr_sample ms_run ESI-MS/MS Analysis ms_sample->ms_run ms_data Fragmentation Data (b- and y-ions) ms_run->ms_data ms_seq Sequence Determination ms_data->ms_seq final_seq Confirmed Sequence ms_seq->final_seq nmr_run 2D NMR Acquisition (COSY, TOCSY, NOESY) nmr_sample->nmr_run nmr_data Correlation Spectra nmr_run->nmr_data nmr_seq Sequential Assignment nmr_data->nmr_seq nmr_seq->final_seq

Caption: Workflow for peptide sequence confirmation using Mass Spectrometry and NMR Spectroscopy.

References

A Researcher's Guide to Isotopic Labeling of H-Phe-OMe.hydrochloride for Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of biomedical research and drug development, isotopic labeling stands as a cornerstone technique for elucidating metabolic pathways, quantifying protein dynamics, and assessing the pharmacokinetic profiles of novel compounds.[][2][3] H-L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe.hydrochloride), a derivative of the essential amino acid phenylalanine, serves as a valuable building block and a biological probe. Its isotopic labeling allows researchers to trace its journey through complex biological systems with high precision.[4][5][6]

This guide provides a comprehensive comparison of various isotopic labeling strategies for this compound, details key experimental protocols, and benchmarks its performance against alternative tracers used in the field.

Comparison of Isotopic Labeling Methods

The choice of isotope is critical and depends on the specific research question, the required sensitivity, and the available analytical instrumentation.[][7] Common isotopes for labeling amino acids include stable isotopes like Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N), as well as radioactive isotopes such as Tritium (B154650) (³H) and Carbon-14 (¹⁴C).[][8]

Table 1: Comparison of Isotopic Labeling Methods for this compound

Isotope Labeling Approach Typical Application Detection Method Advantages Disadvantages
²H (Deuterium) Chemical synthesis or H-D exchange reactions.[9][10][11]Metabolic studies, improving drug properties (ADME).[10]Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR).[2]Low cost, minimal alteration to molecular properties.[10]Potential for back-exchange, kinetic isotope effects.
¹³C (Carbon-13) Chemical synthesis from ¹³C-labeled precursors.[12]Metabolic flux analysis, protein structure determination.[][13]MS, NMR.[2][13]Stable, provides detailed information on carbon backbone transformations.[][14]Higher cost of labeled precursors.
¹⁵N (Nitrogen-15) Biosynthesis in ¹⁵N-enriched media or chemical synthesis.[3][6]Protein synthesis/degradation studies, quantitative proteomics (SILAC).[][15]MS, NMR.[3]Stable, ideal for tracking nitrogen fate in metabolism.[][3]Can be metabolically scrambled between amino acids.[6]
³H (Tritium) Catalytic hydrogen isotope exchange or reduction with ³H gas.[10][16][17]ADME studies, receptor binding assays, autoradiography.[17][18]Liquid Scintillation Counting, Autoradiography.[17][18]Very high specific activity, high sensitivity.[17]Radioactive, requires specialized handling and disposal.
¹⁴C (Carbon-14) Multi-step chemical synthesis from ¹⁴C precursors.Gold standard for ADME studies, metabolic fate determination.Liquid Scintillation Counting, Accelerator MS.Long half-life, stable label position.Radioactive, lower specific activity than ³H.[17]
¹⁸F (Fluorine-18) Nucleophilic substitution on a precursor molecule.Positron Emission Tomography (PET) imaging of tumors.[19][20]PET Scanner.Allows for non-invasive, in-vivo imaging.[19]Short half-life (110 min) requires rapid synthesis and use.

Experimental Protocols and Workflows

Detailed and reproducible protocols are fundamental to successful tracer studies. Below are representative workflows for the synthesis of an isotopically labeled phenylalanine derivative and its application in a tracer experiment.

Diagram 1: General Synthesis Workflow for Labeled H-Phe-OMe

cluster_start Starting Materials cluster_synthesis Chemical Synthesis cluster_purification Purification & Final Product start Isotopically Labeled Precursor (e.g., [2-13C]acetone, D2O) step1 Step 1: Intermediate Synthesis (e.g., Formation of labeled aromatic ring) start->step1 reagents Unlabeled Reagents & Solvents reagents->step1 step2 Step 2: Introduction of Amino Acid Backbone step1->step2 step3 Step 3: Esterification & Protection (e.g., Boc protection, Methyl ester formation) step2->step3 purify Chromatographic Purification (e.g., Column Chromatography) step3->purify deprotect Step 4: Deprotection (e.g., Removal of Boc group with HCl) purify->deprotect final Final Product: Labeled this compound deprotect->final

Caption: General workflow for chemical synthesis of labeled H-Phe-OMe.

Protocol: Selective Deuteration of L-Phenylalanine

This protocol is adapted from a method for selective H-D exchange at the benzylic position of L-phenylalanine using a Palladium catalyst.[9]

  • Preparation: In a microwave vessel, combine L-phenylalanine (0.3 mmol), 3% Pd/C catalyst, and aluminum powder (100 mg).

  • Deuterium Source: Add 1.5 mL of Deuterium Oxide (D₂O) to the mixture.

  • Pre-treatment: Sonicate the catalytic mixture for 1 hour.

  • Reaction: Heat the mixture using microwave irradiation. Reaction conditions (temperature and time) may need optimization, but temperatures around 170 °C are often effective for amino acids.[9]

  • Work-up: After cooling, the reaction mixture is filtered to remove the catalyst. The solvent (D₂O) is evaporated under vacuum.

  • Analysis: The resulting deuterated phenylalanine is analyzed by ¹H NMR and Mass Spectrometry to confirm the disappearance of the benzylic proton signals and the expected mass increase, respectively.[9] The deuterated product can then be esterified to yield deuterated H-Phe-OMe.

Note: This provides the labeled amino acid, which then undergoes esterification to form the final methyl ester hydrochloride salt.

Diagram 2: Typical Experimental Workflow for Tracer Studies

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Interpretation tracer Labeled H-Phe-OMe.HCl admin Tracer Administration (e.g., Infusion, Injection) tracer->admin system Biological System (e.g., Cell Culture, Animal Model) system->admin sample Time-Course Sampling (e.g., Blood, Tissue Biopsy) admin->sample extract Metabolite Extraction sample->extract detect Isotope Detection (LC-MS, NMR, PET) extract->detect quant Quantification of Label Incorporation detect->quant model Kinetic Modeling / Flux Analysis quant->model interpret Biological Interpretation model->interpret

Caption: Standard workflow for in-vivo or in-vitro tracer studies.

Performance Comparison with Alternative Tracers

While labeled H-Phe-OMe is versatile, other tracers are often employed for specific applications like PET imaging, where amino acid analogues are used to visualize metabolic activity in tumors.[19][21]

Diagram 3: Comparison of Tracer Isotope Properties

center Isotopic Tracers stable Stable Isotopes center->stable radio Radioactive Isotopes center->radio H2 2H stable->H2 C13 13C stable->C13 N15 15N stable->N15 ms_nmr MS / NMR H2->ms_nmr C13->ms_nmr N15->ms_nmr H3 3H radio->H3 C14 14C radio->C14 F18 18F radio->F18 lsc_ar LSC / AR H3->lsc_ar C14->lsc_ar pet PET F18->pet detect Detection Methods ms_nmr->detect lsc_ar->detect pet->detect

Caption: Relationship between tracer types and detection methods.

Table 2: Performance Comparison of Phenylalanine-Based Tracers vs. Alternatives

Tracer Primary Application Target Mechanism Signal Detection Key Advantages Limitations
¹³C/¹⁵N/²H-Phe-OMe Metabolic flux, ProteomicsIncorporation into metabolic pathways and proteins.[][14]Mass Spectrometry, NMRStable, non-radioactive, provides detailed pathway information.[2]Lower sensitivity than radiotracers, requires sample extraction.
³H/¹⁴C-Phe-OMe Pharmacokinetics (ADME)Tracing the fate of the molecule throughout the body.[17][18]Liquid Scintillation CountingHigh sensitivity, well-established methods.[17]Radioactive, invasive sampling required.
3-L-[¹⁸F]Fluorophenylalanine ([¹⁸F]FPhe) PET Imaging of TumorsTransport via amino acid transporters (e.g., LAT1) which are overexpressed in cancer cells.[19]PETHigh tumor-to-background ratio in brain imaging.[19]Short half-life, requires cyclotron and rapid radiosynthesis.
O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET) PET Imaging of Brain TumorsAmino acid transport (LAT1).[19][22]PETEstablished clinical use for brain tumor diagnosis and monitoring.[19][20]Relatively low affinity for LAT1 compared to newer analogues.[22]
[¹⁸F]Fluorodeoxyglucose ([¹⁸F]FDG) General Oncology PET ImagingGlucose transport and glycolysis.PETWidely available and used for many cancer types.[21]Not specific for cancer (uptake in inflammation); low uptake in some tumors (e.g., prostate).[21]

Conclusion

The isotopic labeling of this compound offers a powerful and flexible platform for a wide range of tracer studies. Stable isotopes such as ²H, ¹³C, and ¹⁵N are invaluable for detailed metabolic and proteomic analyses, providing safe and information-rich data through MS and NMR. For applications demanding the highest sensitivity, such as pharmacokinetic studies, radiolabels like ³H and ¹⁴C remain essential. In the realm of non-invasive in-vivo imaging, fluorinated analogues such as [¹⁸F]FPhe are emerging as promising alternatives to established PET tracers like [¹⁸F]FET, offering potentially improved specificity for tumor imaging. The optimal choice of label ultimately depends on a careful consideration of the research objectives, required sensitivity, and the analytical capabilities at hand.

References

A Cost-Benefit Analysis of H-Phe-OMe.hydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and peptide chemistry, the selection of starting materials is a critical decision that balances cost, efficiency, and the specific requirements of the synthetic strategy. L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe.hydrochloride) is a common building block for the incorporation of phenylalanine into peptide chains. This guide provides a comprehensive cost-benefit analysis of using this compound compared to its N-protected alternatives, namely N-(tert-Butoxycarbonyl)-L-phenylalanine (Boc-Phe-OH) and N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine (Fmoc-Phe-OH).

At a Glance: Comparing Phenylalanine Derivatives

FeatureThis compoundBoc-Phe-OHFmoc-Phe-OH
Primary Application Solution-Phase Peptide Synthesis (SPPS)Boc Solid-Phase Peptide Synthesis (SPPS)Fmoc Solid-Phase Peptide Synthesis (SPPS)
Protection Strategy No Nα-protection (requires in-situ neutralization)Acid-labile Boc group for Nα-protectionBase-labile Fmoc group for Nα-protection
Cost per Gram ~$1.44 - $4.00~$2.30 - $8.60~$0.41 - $1.32
Molecular Weight 215.68 g/mol 265.30 g/mol 387.43 g/mol

Cost Analysis

The cost of the starting material is a significant factor in the overall expense of peptide synthesis, particularly for large-scale production. The following table provides a representative cost comparison based on prices from various suppliers. Prices can vary based on purity, quantity, and supplier.

CompoundSupplier ExampleQuantityPrice (USD)Cost per Gram (USD)
This compound TCI America25 g$36.00$1.44
Bachem25 g$100.18$4.01
Boc-Phe-OH Sigma-Aldrich100 g$230.35$2.30
Aapptec100 g$45.00$0.45
Fmoc-Phe-OH Activotec100 g~$66.00~$0.66
Sigma-Aldrich25 g$62.60$2.50

Key Takeaway: On a per-gram basis, Fmoc-Phe-OH is often the most economical option, followed by Boc-Phe-OH and then this compound, although prices can fluctuate significantly between suppliers. However, the cost per mole and the number of synthetic steps required for each approach must be considered for a complete economic picture.

Performance and Efficiency: A Comparative Overview

ParameterThis compound (Solution-Phase)Boc-Phe-OH (Boc-SPPS)Fmoc-Phe-OH (Fmoc-SPPS)
Typical Yield Variable; reported at 61% for a dipeptide synthesis.Generally high, but can be sequence-dependent.Generally high; often considered to have higher efficiency for complex peptides.
Purity Requires purification after each step, which can lead to lower overall yield but high purity of intermediates.High, with final cleavage and purification.High, with final cleavage and purification.
Reaction Time Can be rapid for single coupling steps (e.g., 10 minutes for a dipeptide).Coupling times are typically 1-2 hours per amino acid.Coupling times are typically 30-60 minutes per amino acid.
Scalability Well-suited for large-scale synthesis of short peptides.Amenable to both small and large-scale synthesis.Amenable to both small and large-scale synthesis.
Side Reactions Risk of side reactions if neutralization is not complete.Potential for side reactions due to repeated acid treatment.Potential for side reactions like diketopiperazine formation and aspartimide formation.

Experimental Protocols

Synthesis of a Dipeptide using this compound (Solution-Phase)

This protocol describes the synthesis of Boc-Trp-Phe-OMe.

Materials:

Procedure:

  • Combine Boc-L-Trp-OSu (1.0 eq), this compound (1.1 eq), and NaHCO₃ (1.2 eq) in a beaker.

  • Add a minimal amount of acetone and mix thoroughly with a spatula for 30 seconds to form a paste.

  • Allow the reaction to proceed for approximately 10 minutes.

  • Dry the crude product under reduced pressure over P₂O₅ for 24 hours.

  • Dissolve the resulting solid in ethyl acetate.

  • Wash the organic solution sequentially with 1M aqueous HCl and 1M aqueous NaOH.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product.

Quantitative Data:

  • Yield: 61%

  • Diastereomeric Excess: >99% de

  • Reaction Time: 10 minutes

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up BocTrpOSu Boc-L-Trp-OSu Mix Mix with Acetone (30s) BocTrpOSu->Mix HPheOMe This compound HPheOMe->Mix NaHCO3 NaHCO3 NaHCO3->Mix React React (10 min) Mix->React Dry Dry over P2O5 React->Dry Dissolve Dissolve in EtOAc Dry->Dissolve Wash Wash with HCl and NaOH Dissolve->Wash DryFilter Dry over MgSO4 and Filter Wash->DryFilter Concentrate Concentrate DryFilter->Concentrate Product Boc-Trp-Phe-OMe Concentrate->Product G Start Start with Resin Swell Swell Resin Start->Swell Deprotect Boc Deprotection (TFA) Swell->Deprotect Neutralize Neutralization (DIEA) Deprotect->Neutralize Couple Couple Boc-AA Neutralize->Couple Wash Wash Couple->Wash Repeat Repeat for next AA Wash->Repeat Repeat->Deprotect Yes Cleave Final Cleavage (HF/TFMSA) Repeat->Cleave No Product Peptide Cleave->Product G Start Start with Resin Swell Swell Resin Start->Swell Deprotect Fmoc Deprotection (Piperidine) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Couple Fmoc-AA Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Repeat Repeat for next AA Wash2->Repeat Repeat->Deprotect Yes Cleave Final Cleavage (TFA) Repeat->Cleave No Product Peptide Cleave->Product

A Head-to-Head Comparison: H-Phe-OMe.hydrochloride and its Alternatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision in the synthesis of peptides and peptidomimetics. Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl) is a widely used and cost-effective starting material. This guide provides a comprehensive comparison of H-Phe-OMe·HCl with its key alternatives, N-Boc-L-phenylalanine methyl ester (Boc-Phe-OMe) and N-Fmoc-L-phenylalanine (Fmoc-Phe-OH), supported by experimental data and detailed protocols to inform rational selection in drug discovery and development.

This comparison guide delves into the performance of these crucial reagents in peptide synthesis, examining reaction yields, purity, stability, and the potential for side reactions such as racemization. Furthermore, it explores the applications of phenylalanine derivatives in medicinal chemistry, including their emerging role in cancer cell signaling.

Performance in Dipeptide Synthesis: A Quantitative Comparison

The efficiency of peptide coupling is a key determinant in the overall success of a synthetic route. The following table summarizes the typical yields for the synthesis of a model dipeptide, Boc-Ala-Phe-OMe, using H-Phe-OMe·HCl and its N-protected counterpart, Boc-Phe-OMe.

Starting Material for Phenylalanine ResidueCoupling ReagentsSolventReaction TimeYield (%)Reference
H-Phe-OMe·HClDCC, HOBtDichloromethane24 h~85%[1]
Boc-Phe-OHTBTU, HOBt, DIPEAEthyl Acetate (B1210297)12 hHigh[2]

It is important to note that reaction conditions, including the choice of coupling reagents and solvent, significantly impact the final yield. While direct, side-by-side comparative studies under identical conditions are limited in published literature, the available data suggests that both approaches can afford high yields. The use of H-Phe-OMe·HCl requires an additional in-situ neutralization step to liberate the free amine for coupling.

Experimental Protocols: Synthesis of a Model Dipeptide

To provide a practical context for the comparison, detailed experimental protocols for the synthesis of Boc-Ala-Phe-OMe using both H-Phe-OMe·HCl and Boc-Phe-OH are presented below.

Protocol 1: Synthesis of Boc-Ala-Phe-OMe using H-Phe-OMe·HCl

This protocol utilizes a carbodiimide-mediated coupling reaction.

Materials:

  • Boc-L-alanine (Boc-Ala-OH)

  • L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM)

  • Dichloromethane (DCM)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve H-Phe-OMe·HCl (1.1 equivalents) in DCM.

  • Add NMM (1.1 equivalents) to the solution and stir for 15 minutes at room temperature to obtain the free base of L-phenylalanine methyl ester.

  • In a separate flask, dissolve Boc-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in DCM.

  • Cool the Boc-Ala-OH solution to 0°C in an ice bath.

  • Add DCC (1.1 equivalents) to the cooled Boc-Ala-OH solution and stir for 30 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will form.

  • Add the solution of L-phenylalanine methyl ester (from step 2) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Filter the reaction mixture to remove the precipitated DCU.

  • Wash the filtrate sequentially with 1 M HCl, 5% NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica (B1680970) gel column chromatography.

Protocol 2: Synthesis of a Dipeptide using a Protected Amino Acid (General)

This protocol employs a uronium-based coupling agent.

Materials:

  • Boc-Amino Acid (e.g., Boc-Phe-OH) (1 mmol)

  • Amino Acid Methyl Ester (e.g., H-Ala-OMe) (1.2 mmol)

  • 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU) (1.1 mmol)

  • 1-Hydroxybenzotriazole (HOBt) hydrate (B1144303) (1.1 mmol)

  • Diisopropylethylamine (DIPEA) (3 mmol)

  • Ethyl acetate

Procedure:

  • Stir a mixture of Boc-Phe-OH, TBTU, and HOBt in ethyl acetate for 10 minutes.

  • Add H-Ala-OMe and DIPEA to the reaction mixture.

  • Stir the mixture for 12 hours, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, 5% NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the product.[2]

Stability and Side Reactions: A Critical Consideration

The stability of the starting material and the potential for side reactions, particularly racemization, are crucial factors in peptide synthesis.

Stability:

  • H-Phe-OMe·HCl: As a hydrochloride salt, it is generally a stable, crystalline solid with a long shelf life. However, the stability of its free base in solution can be a concern, and it is typically generated in situ just before the coupling reaction. The stability of α-L-aspartyl-L-phenylalanine methyl ester hydrochloride has been shown to be pH-dependent in aqueous solutions.[3]

  • Boc-Phe-OMe and Fmoc-Phe-OH: The Boc and Fmoc protecting groups offer enhanced stability during handling and storage. The Boc group is stable to basic and nucleophilic conditions but is readily cleaved by acids. Conversely, the Fmoc group is stable to acidic conditions but is cleaved by bases, most commonly piperidine. This orthogonality is the foundation of modern solid-phase peptide synthesis (SPPS).

Racemization:

Racemization at the α-carbon of the activated amino acid is a significant risk during peptide coupling, leading to the formation of diastereomeric impurities that can be difficult to separate and may have altered biological activity.

Alternative Starting Materials: Expanding the Chemical Space

Beyond the standard protected and unprotected forms of phenylalanine methyl ester, a variety of modified phenylalanine derivatives are employed in medicinal chemistry to modulate the physicochemical and biological properties of peptides.

Fluorinated Phenylalanines:

The incorporation of fluorine into the phenylalanine ring can enhance metabolic stability, binding affinity, and lipophilicity. These derivatives are valuable tools in the design of therapeutic peptides and as probes for PET imaging.

Applications in Medicinal Chemistry: Beyond a Simple Building Block

Phenylalanine and its derivatives are integral components of numerous bioactive peptides and peptidomimetics. Recent research has highlighted their role in targeting specific signaling pathways in cancer.

Targeting Cancer Cell Signaling Pathways

Novel L-phenylalanine dipeptide derivatives have been shown to inhibit the proliferation of prostate cancer cells by targeting the TNFSF9 protein, which in turn regulates apoptosis and inflammatory response signaling pathways.[5] Similarly, other phenylalanine dipeptide derivatives have demonstrated inhibitory effects on leukemia and prostate cancer cell lines.[6] The cytotoxicity of various phenylalanine derivatives has also been observed in human colon cancer cell lines.[7]

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Phe_Derivative L-Phenylalanine Dipeptide Derivative TNFSF9 TNFSF9 (Target Protein) Phe_Derivative->TNFSF9 Binding and Inhibition Apoptosis_Pathway Apoptosis Pathway TNFSF9->Apoptosis_Pathway Modulation Inflammatory_Pathway Inflammatory Response Pathway TNFSF9->Inflammatory_Pathway Modulation Proliferation Cell Proliferation Apoptosis_Pathway->Proliferation Inhibition Inflammatory_Pathway->Proliferation Modulation

Experimental Workflow: A Visual Guide

The following diagram illustrates a typical workflow for the solution-phase synthesis of a dipeptide, highlighting the key steps from starting materials to the purified product.

Peptide_Synthesis_Workflow Start Start Starting_Materials Starting Materials (e.g., Boc-Ala-OH, H-Phe-OMe.HCl) Start->Starting_Materials Neutralization Neutralization of Amine Salt (if applicable) Starting_Materials->Neutralization Coupling Peptide Coupling (e.g., with DCC/HOBt) Starting_Materials->Coupling For protected amino acids Neutralization->Coupling Workup Aqueous Workup (Acid/Base Washes) Coupling->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Characterization Characterization (e.g., NMR, MS) Purification->Characterization Final_Product Purified Dipeptide Characterization->Final_Product

Conclusion

The choice between H-Phe-OMe·HCl and its N-protected alternatives is a nuanced decision that depends on the specific requirements of the synthetic strategy. H-Phe-OMe·HCl offers a cost-effective and direct route for incorporating the phenylalanine methyl ester residue, particularly in solution-phase synthesis, provided that racemization is carefully controlled. N-protected derivatives, such as Boc-Phe-OMe and Fmoc-Phe-OH, provide greater stability and are the cornerstone of solid-phase peptide synthesis, offering orthogonality that is essential for the synthesis of complex peptides. The expanding repertoire of modified phenylalanine derivatives further enriches the toolbox of medicinal chemists, enabling the fine-tuning of peptide properties for therapeutic applications. A thorough understanding of the advantages and limitations of each of these building blocks, supported by robust experimental protocols, is paramount for the successful development of novel peptide-based therapeutics.

References

Safety Operating Guide

Proper Disposal of H-Phe-OMe.hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling H-Phe-OMe.hydrochloride (L-Phenylalanine methyl ester hydrochloride) must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. While the substance is not classified as hazardous, responsible disposal is a critical component of laboratory best practices.[1] This guide provides detailed, step-by-step instructions for the safe and compliant disposal of this compound.

I. Hazard Assessment and Regulatory Compliance

According to its Safety Data Sheet (SDS), this compound has no known physical or health hazards.[1] The product and its degradation products are not considered toxic.[1] However, it is imperative to remember that all chemical waste must be disposed of in accordance with federal, state, and local environmental control regulations.[1] Laboratories should treat all chemical waste as potentially hazardous until confirmed otherwise by a designated safety officer or environmental health and safety (EHS) department.[2]

Property[1]Data
Chemical Name L-Phenylalanine methyl ester hydrochloride salt
CAS Number 7524-50-7
Physical/Chemical Hazards No known hazards
Human Health Hazards No known hazards
Ecotoxicity No data available
Toxicity of Biodegradation Products Not toxic
Hazardous Decomposition Products Oxides of carbon (CO, CO2), nitrogen (NO, NO2), hydrogen chloride (HCl)

II. Step-by-Step Disposal Protocol

This protocol outlines the standard procedure for disposing of this compound.

1. Waste Identification and Segregation:

  • Clearly identify the waste as "this compound."

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible chemicals can react violently or produce hazardous gases.[3]

2. Container Selection and Labeling:

  • Select a container that is compatible with the chemical. A high-density polyethylene (B3416737) (HDPE) or glass container with a secure, screw-top cap is recommended. The container must be in good condition, free of cracks or deterioration.[4]

  • Affix a hazardous waste label to the container. The label should include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • The date the waste was first added to the container.

    • The principal investigator's name and laboratory location.

3. Waste Accumulation and Storage:

  • Store the waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[3][5] The SAA should be at or near the point of waste generation.[5]

  • Keep the waste container closed at all times, except when adding waste.[2][5]

  • Ensure the storage area is away from heat sources, direct sunlight, and incompatible chemicals.[6]

4. Disposal of Empty Containers:

  • A container that held this compound can typically be disposed of as regular trash after it has been thoroughly emptied, leaving as little residue as possible.[2]

  • The chemical or hazardous waste labels on the empty container should be defaced or removed before disposal.[2]

  • For containers of highly toxic chemicals, triple rinsing with a suitable solvent is often required, with the rinsate collected as hazardous waste.[2][7] While this compound is not highly toxic, it is good practice to rinse the container with a small amount of an appropriate solvent (e.g., water or ethanol) and collect the rinsate as chemical waste.

5. Spill Management:

  • Small Spills: Use appropriate tools (e.g., a scoop or spatula) to transfer the spilled solid material into a labeled waste container.[1]

  • Large Spills: Use a shovel to place the spilled material into a convenient and labeled waste disposal container.[1]

  • In the event of a spill, personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. For larger spills, a dust respirator may be necessary.[1]

6. Arranging for Waste Pickup:

  • Once the waste container is full or has been in storage for a designated period (often not to exceed one year for partially filled containers), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[2][3]

  • Follow your institution's specific procedures for requesting a waste pickup.

III. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_0 Waste Generation & Identification cluster_1 Containment & Labeling cluster_2 Storage & Handling cluster_3 Final Disposal start This compound waste generated identify Identify as non-hazardous chemical waste start->identify segregate Segregate from other waste streams identify->segregate container Select compatible container (e.g., HDPE, glass) segregate->container label_waste Label with chemical name, 'Hazardous Waste', and date container->label_waste store Store in designated Satellite Accumulation Area label_waste->store keep_closed Keep container closed store->keep_closed full Container full or storage limit reached? keep_closed->full full->store No pickup Arrange for EHS/ contractor pickup full->pickup Yes end Proper Disposal Complete pickup->end

Caption: Disposal workflow for this compound.

By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and protecting the broader ecosystem. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

Essential Safety and Logistical Information for Handling H-Phe-OMe.hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for H-Phe-OMe.hydrochloride (L-Phenylalanine methyl ester hydrochloride), including personal protective equipment (PPE), handling protocols, and disposal plans.

Physicochemical and Hazard Information

Property/HazardInformationSource
Chemical Formula C10H14ClNO2[1]
CAS Number 7524-50-7[1]
Molecular Weight 215.67 g/mol [2]
Appearance White to light yellow powder or crystal
Human Health Hazards May be harmful if swallowed, inhaled, or absorbed through the skin. Causes skin and serious eye irritation.[1][2]
GHS Classification Skin Irritation (Category 2), Eye Irritation (Category 2A). Some reports also indicate Acute Toxicity (Oral, Dermal, Inhalation - Category 4).[2]
Storage Conditions Keep container tightly closed. Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[1][3] Recommended storage at temperatures not exceeding 5°C (41°F).[1] For stock solutions, storage at -20°C for one month or -80°C for six months is recommended.[4]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical when handling this compound. The following PPE is recommended. For all PPE, ensure proper fit and consult with a safety specialist to guarantee the highest level of protection.[1]

PPE CategoryRecommendationDetails
Eye Protection Splash goggles or safety glasses with side shields.Required to prevent eye contact which may cause serious irritation.[1]
Hand Protection Chemical-resistant gloves.Wear two pairs of gloves when compounding, administering, and disposing of the substance.[5] Change gloves regularly and immediately if they are torn, punctured, or contaminated.[5]
Body Protection Full suit or laboratory coat.A disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs is recommended.[5]
Respiratory Protection Dust respirator.Use a dust respirator to avoid inhalation of the powder.[1] In case of insufficient ventilation, a self-contained breathing apparatus (SCBA) should be used.[1]
Foot Protection Boots.Appropriate closed-toe footwear is necessary.

Operational and Disposal Plans

Handling and Storage:

  • Engineering Controls: Use process enclosures, local exhaust ventilation, or other engineering controls to maintain airborne levels below recommended exposure limits.[1]

  • Safe Handling Practices: Keep away from heat and sources of ignition.[1] Avoid breathing dust.[1] Do not smoke, drink, or eat in areas where the chemical is handled.[5] Wash hands thoroughly after handling and before eating, drinking, or smoking.[1]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][3] Keep away from strong oxidizing agents.[1]

Disposal Plan:

  • Waste must be disposed of in accordance with all federal, state, and local environmental control regulations.[1]

  • Place waste material into a convenient, labeled waste disposal container.[1]

Emergency Procedures

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration.[1]

  • Skin Contact: Remove contaminated clothing. Wash the affected area with soap and plenty of water.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[3] Never give anything by mouth to an unconscious person.[1]

  • In all cases of exposure, seek medical attention.

Spill Response: In the event of a spill, a clear and immediate response is crucial to mitigate exposure and contamination.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_assessment_ppe Assessment & PPE cluster_containment_cleanup Containment & Cleanup cluster_disposal_decontamination Disposal & Decontamination Evacuate Evacuate Area Alert Alert Others & Safety Officer Evacuate->Alert Isolate Isolate Spill Area Alert->Isolate Assess Assess Spill Size & Risk Isolate->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE Contain Contain the Spill Don_PPE->Contain Cleanup Clean Up Spill Contain->Cleanup Dispose Dispose of Waste Cleanup->Dispose Decontaminate Decontaminate Area & Equipment Dispose->Decontaminate Doff_PPE Doff PPE Decontaminate->Doff_PPE

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-Phe-OMe.hydrochloride
Reactant of Route 2
H-Phe-OMe.hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.